molecular formula C7H5Cl2NO B1585756 2-Chloro-6-methylpyridine-4-carbonyl chloride CAS No. 26413-58-1

2-Chloro-6-methylpyridine-4-carbonyl chloride

Cat. No.: B1585756
CAS No.: 26413-58-1
M. Wt: 190.02 g/mol
InChI Key: YHKLLTUNTUJQSB-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyridine-4-carbonyl chloride is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-methylpyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKLLTUNTUJQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381952
Record name 2-Chloro-6-methylpyridine-4-carbonyl chloride
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Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26413-58-1
Record name 2-Chloro-6-methylpyridine-4-carbonyl chloride
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Record name 2-Chloro-6-methylpyridine-4-carbonyl chloride
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Foundational & Exploratory

2-Chloro-6-methylpyridine-4-carbonyl chloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-methylpyridine-4-carbonyl chloride

Introduction and Strategic Significance

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its importance lies not merely in its structure, but in its role as a key synthetic intermediate. The presence of a reactive acyl chloride group, combined with the specific substitution pattern on the pyridine ring, allows for its strategic incorporation into larger, more complex molecules.[1]

As a senior application scientist, my experience has shown that a thorough understanding of a reagent's physical properties is paramount for successful and reproducible synthesis. It governs everything from storage and handling to reaction setup and purification. This guide provides a detailed examination of the core physical characteristics of this compound, offering not just data, but the scientific rationale behind its handling and application, ensuring both safety and optimal experimental outcomes. This compound is a cornerstone for building amides and esters, functionalities that are crucial in the development of novel anti-inflammatory agents, antimicrobials, and crop protection agents.[1]

Chemical Identity and Structure

Correctly identifying a reagent is the first step in any laboratory workflow. Ambiguity in nomenclature or structure can lead to critical errors. The following table consolidates the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
Synonyms 2-Chloro-6-methylisonicotinoyl chloride[1][2]
CAS Number 26413-58-1[1][2]
Molecular Formula C₇H₅Cl₂NO[1][2]
Molecular Weight 190.03 g/mol [1][2]
SMILES Cc1cc(cc(Cl)n1)C(Cl)=O[2]
InChI Key YHKLLTUNTUJQSB-UHFFFAOYSA-N[2]

The structure, featuring a pyridine ring substituted with a methyl group, a chlorine atom, and a carbonyl chloride, dictates its unique reactivity and physical behavior.

Caption: Chemical structure of this compound.

Core Physical Properties

The physical properties of a compound are non-negotiable parameters that dictate its handling, purification, and reaction conditions. The data below has been consolidated from verified chemical suppliers and databases.

PropertyValueSignificance in Application
Appearance Colorless liquid[1]The absence of color is a primary indicator of purity. A yellow or brown tint may suggest degradation or the presence of impurities.
Density 1.361 g/mL at 25 °C[1][2]Essential for accurate measurements by volume and for calculations in scale-up processes.
Boiling Point 78-86 °C at 5 mmHg[1] 80-85 °C at 3-4 mmHg[2]The low pressure requirement indicates thermal sensitivity. Purification must be performed via vacuum distillation to prevent decomposition.
Refractive Index n20/D 1.5555[1][2]A rapid and non-destructive method for verifying the identity and purity of a liquid sample against a known standard.
Flash Point > 110 °C (> 230 °F)[2]Classifies the compound as a combustible liquid, but not highly flammable, informing safe heating and storage procedures.[2]
Purity (Assay) ≥ 97-98% (by GC)[1][2]High purity is critical as impurities can lead to unwanted side reactions, affecting yield and product purity.

Stability, Handling, and Reactivity Profile

Stability and Storage: this compound is sensitive to air and moisture.[3] The acyl chloride functional group is highly susceptible to hydrolysis, readily reacting with water (including atmospheric humidity) to form the corresponding carboxylic acid. This degradation not only consumes the active reagent but introduces a significant impurity.

For this reason, the compound must be stored under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers.[3] Recommended storage temperatures are between 0-8 °C to minimize decomposition over time.[1] Protection from light is also advised to prevent potential photochemical reactions.[3]

Core Reactivity: The primary utility of this compound stems from the electrophilic nature of the carbonyl carbon in the acyl chloride group. It is an excellent acylating agent, readily reacting with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively. This is the foundational reaction for its use as a building block.

cluster_reactants Reactants cluster_product Product Reagent 2-Chloro-6-methylpyridine- 4-carbonyl chloride Product Acylated Product (Amide or Ester) Reagent->Product Acylation Nucleophile Nucleophile (R-NH₂ or R-OH) Nucleophile->Product Byproduct HCl Product->Byproduct forms

Caption: Core reactivity pathway of this compound.

Experimental Protocols for Property Verification

To ensure the quality and identity of the starting material, the following protocols are recommended. They are designed as self-validating systems for a research or quality control setting.

Protocol 5.1: Purity Assessment by Gas Chromatography (GC)

Causality: Gas chromatography is the industry-standard method for assessing the purity of volatile and semi-volatile compounds.[1] It separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile gas phase, providing a quantitative measure of purity as a percentage of total peak area.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a dry, inert solvent such as anhydrous dichloromethane or acetonitrile.

  • Instrument Setup:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet: Set to 250 °C with a split ratio of 50:1 to avoid column overloading.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of ~1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) set at 300 °C.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%. The presence of significant secondary peaks indicates impurities.

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Anhydrous Solvent A->B C Inject 1µL into GC B->C D Separation on Column C->D E Detection by FID D->E F Generate Chromatogram E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: Workflow for Gas Chromatography (GC) purity analysis.

Protocol 5.2: Verification of Refractive Index

Causality: The refractive index is a fundamental physical constant for a pure liquid, directly related to its composition. A deviation from the expected value (1.5555 at 20°C) is a strong indicator of contamination or degradation (e.g., hydrolysis).

Methodology:

  • Instrument Calibration: Calibrate the Abbe refractometer using a certified refractive index standard (e.g., distilled water) at 20 °C.

  • Temperature Control: Ensure the refractometer's prisms are equilibrated to 20.0 ± 0.1 °C using a circulating water bath.

  • Sample Application: Using a clean pipette, apply 2-3 drops of the this compound directly onto the lower prism. Work quickly to minimize exposure to atmospheric moisture.

  • Measurement: Close the prisms immediately. Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale. A valid measurement should be within ±0.0002 of the literature value for a high-purity sample.

Conclusion

This compound is a valuable and reactive building block for chemical synthesis. Its utility, however, is directly tied to a comprehensive understanding of its physical properties. As demonstrated, its liquid state, density, and refractive index are key identifiers, while its boiling point under vacuum and sensitivity to moisture are critical parameters that dictate purification and handling protocols. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their starting material, leading to more reliable, reproducible, and successful synthetic outcomes.

References

The Alchemist's Intermediate: A Technical Guide to 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-6-methylpyridine-4-carbonyl chloride (CAS No. 26413-58-1), a pivotal heterocyclic building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts. It delves into the causality behind its synthesis, the logic of its reactivity, and its strategic application in the construction of complex, high-value molecules. We present detailed, field-tested protocols for its preparation and subsequent use, supported by a thorough analysis of its physicochemical and spectral properties. The guide is structured to empower scientists with the practical and theoretical knowledge required to confidently and efficiently utilize this versatile reagent in their research and development endeavors.

Introduction: The Strategic Value of a Functionalized Pyridine

In the intricate chess game of multi-step organic synthesis, certain pieces possess a strategic value that far outweighs their molecular weight. This compound is one such piece. Its structure is a carefully orchestrated arrangement of functional groups, each serving a distinct tactical purpose. The pyridine core is a ubiquitous scaffold in medicinal chemistry, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The chloro and methyl substituents offer steric and electronic handles to fine-tune the molecule's properties, while the highly reactive carbonyl chloride group serves as a powerful linchpin for forging new amide or ester bonds.

This combination makes it an invaluable intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals where the rapid and efficient construction of molecular diversity is paramount.[2] This guide will illuminate the path from its synthesis to its successful implementation in a representative drug discovery context.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the bedrock of safe and successful experimentation. All quantitative data is summarized in Table 1 for ease of reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 26413-58-1[2]
Molecular Formula C₇H₅Cl₂NO[2]
Molecular Weight 190.03 g/mol [2]
Appearance Colorless liquid[2]
Density 1.361 g/mL at 25 °C[2]
Boiling Point 80-85 °C at 3-4 mmHg
Refractive Index (n20/D) 1.5555[2]
Purity ≥ 97%
Handling and Safety: Taming Reactivity

This compound is classified as a corrosive substance. The carbonyl chloride moiety is highly susceptible to hydrolysis; exposure to moisture will liberate hydrochloric acid (HCl) gas, posing both a respiratory hazard and compromising the reagent's integrity. Therefore, all manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

Precautionary Measures:

  • Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

  • Work exclusively within a certified chemical fume hood to avoid inhalation of vapors.

  • Ensure immediate access to an emergency eyewash station and safety shower.

  • Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[2] Recommended storage is at 0-8 °C.[2]

Synthesis Protocol: From Carboxylic Acid to Activated Acyl Chloride

The most direct and reliable route to this compound is the chlorination of its parent carboxylic acid, 2-chloro-6-methylisonicotinic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[3]

Rationale of the Synthesis

The core of this synthesis is a nucleophilic acyl substitution reaction. The carboxylic acid's hydroxyl group is a poor leaving group. Thionyl chloride converts this -OH group into a highly reactive chlorosulfite intermediate. This intermediate is an excellent leaving group, readily displaced by a chloride ion (also generated in the reaction) to form the final acyl chloride.[3][4] The reaction is typically driven to completion by using an excess of thionyl chloride, which can also serve as the solvent, or by heating the reaction mixture.

Synthesis_Workflow Precursor 2-Chloro-6-methyl- isonicotinic Acid Intermediate Chlorosulfite Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Thionyl Chloride (SOCl₂) (excess) Reagent->Intermediate Product 2-Chloro-6-methylpyridine- 4-carbonyl chloride Intermediate->Product Cl⁻ Attack Byproducts SO₂(g) + HCl(g) Intermediate->Byproducts Elimination

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • 2-chloro-6-methylisonicotinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0-5.0 eq)

  • Anhydrous Toluene (optional, as solvent)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (containing NaOH solution)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Under an inert atmosphere of nitrogen, charge a flame-dried round-bottom flask with 2-chloro-6-methylisonicotinic acid (1.0 eq).

  • Reagent Addition: Add anhydrous toluene (if used) followed by the slow, dropwise addition of thionyl chloride (3.0 eq) at room temperature with gentle stirring. Causality Note: The reaction is exothermic and releases HCl gas. Slow addition prevents an uncontrolled temperature rise and excessive gas evolution.

  • Catalysis: Add a single drop of anhydrous DMF. Expertise Insight: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is a more potent acyl chlorinating agent than thionyl chloride itself, accelerating the reaction.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution. The solution should become clear.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Trustworthiness Check: Ensure the rotary evaporator is protected from corrosive HCl and SO₂ vapors, for instance, by using a cold trap and a base trap.

  • Purification: The resulting crude this compound is often of sufficient purity (typically >95%) for subsequent steps. If higher purity is required, vacuum distillation can be performed.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized material is critical. The following table summarizes the expected analytical data based on the structure and data from analogous compounds.

Table 2: Expected Analytical Data

TechniqueExpected ResultRationale / Comments
¹H NMR δ ~2.6-2.7 ppm (s, 3H, -CH₃)δ ~7.5-7.7 ppm (s, 1H, Ar-H)δ ~7.8-8.0 ppm (s, 1H, Ar-H)The methyl protons appear as a singlet in the typical benzylic region. The two aromatic protons on the pyridine ring are distinct and will appear as singlets due to their meta-relationship.
¹³C NMR δ ~24-26 ppm (-CH₃)δ ~122-125 ppm (Ar-CH)δ ~140-142 ppm (Ar-C-COCl)δ ~152-155 ppm (Ar-C-Cl)δ ~162-164 ppm (Ar-C-CH₃)δ ~168-170 ppm (-COCl)The carbonyl carbon of an acyl chloride is typically found in the 165-180 ppm range. The aromatic carbons show distinct shifts based on their substituents.
FT-IR (neat) ~1770-1790 cm⁻¹ (strong, sharp, C=O stretch)This high-frequency carbonyl stretch is characteristic of a reactive acyl chloride, shifted higher than typical ketones or esters due to the inductive effect of the chlorine atom.
Mass Spec (EI) M⁺ peak at m/z 189/191 (approx. 3:1 ratio)The molecular ion peak will show the characteristic isotopic pattern for a molecule containing two chlorine atoms.

Application in Medicinal Chemistry: Synthesis of a Sorafenib Analogue

To demonstrate the synthetic utility of this compound, we present a protocol for its coupling with an aniline to form a key amide bond, a central feature in many kinase inhibitors like Sorafenib. Sorafenib itself is a multi-kinase inhibitor used in cancer therapy.[5] This reaction showcases the acyl chloride's role as a powerful acylating agent.

Reaction Rationale

This is a classic nucleophilic acyl substitution. The highly electrophilic carbon of the acyl chloride is attacked by the nucleophilic nitrogen of the aniline. The reaction is typically performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct, driving the reaction to completion.

Application_Workflow AcylChloride 2-Chloro-6-methylpyridine- 4-carbonyl chloride Product N-(4-chloro-3-(trifluoromethyl)phenyl)- 2-chloro-6-methylisonicotinamide (Sorafenib Analogue Core) AcylChloride->Product Aniline 4-Chloro-3-(trifluoromethyl)aniline Aniline->Product Nucleophilic Attack Base Triethylamine (Et₃N) Byproduct Et₃N·HCl Base->Byproduct HCl Scavenger

Caption: Amide bond formation using the title compound.

Detailed Experimental Protocol for Amide Coupling

Materials:

  • This compound (1.0 eq)

  • 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

Procedure:

  • Preparation: In an inert atmosphere, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Addition: Cool the solution to 0 °C using an ice bath. Prepare a solution of this compound (1.0 eq) in a separate flask with anhydrous DCM. Add the acyl chloride solution dropwise to the aniline solution over 15-20 minutes. Causality Note: The reaction is highly exothermic. Slow addition at low temperature prevents side reactions and ensures controlled formation of the desired amide.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Trustworthiness Check: The acid wash removes excess triethylamine, and the base wash removes any unreacted starting acid (from potential hydrolysis of the acyl chloride). The brine wash removes residual water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure amide product.

Conclusion

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its robust preparation, well-defined reactivity, and predictable handling make it a reliable and powerful tool for medicinal and materials chemists. By understanding the principles behind its synthesis and application, as detailed in this guide, researchers can effectively leverage this intermediate to accelerate their discovery programs and build complex molecular architectures with precision and confidence.

References

Synthesis pathway for 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-methylpyridine-4-carbonyl chloride

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this compound, a critical building block in the development of novel pharmaceuticals and agrochemicals. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical principles, step-by-step experimental protocols, and critical safety considerations. The presented synthesis is a two-stage process, commencing with the chlorination of 2-hydroxy-6-methylpyridine-4-carboxylic acid to yield the key intermediate, 2-chloro-6-methylpyridine-4-carboxylic acid, followed by its conversion to the final acyl chloride product. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and scalable methodology.

Introduction and Strategic Overview

This compound is a highly reactive and versatile chemical intermediate. Its structure, featuring a chlorinated pyridine ring and an acyl chloride functional group, allows for diverse subsequent reactions, such as the formation of amides and esters, which are fundamental linkages in many biologically active molecules. This makes it an invaluable precursor in medicinal chemistry for creating complex molecular architectures for drug candidates, particularly in the development of anti-inflammatory and antimicrobial agents.

The synthetic strategy detailed herein is a robust two-step pathway designed for clarity and efficiency.

Overall Synthesis Pathway:

Overall_Pathway A 2-Hydroxy-6-methylpyridine- 4-carboxylic Acid B 2-Chloro-6-methylpyridine- 4-carboxylic Acid A->B Step 1: Chlorination (POCl3) C 2-Chloro-6-methylpyridine- 4-carbonyl chloride B->C Step 2: Acyl Chloride Formation (SOCl2)

Caption: High-level overview of the two-step synthesis.

This guide will dissect each stage, providing the mechanistic rationale, detailed experimental procedures, and methods for purification and characterization.

Part I: Synthesis of the Precursor, 2-Chloro-6-methylpyridine-4-carboxylic acid

The initial stage of the synthesis focuses on converting a readily available hydroxypyridine into the crucial chlorinated intermediate. This transformation is fundamental as it installs the chloro-substituent, which is key to the final product's reactivity profile.

Principle and Mechanistic Insight

The conversion of a 2-hydroxypyridine, which exists in tautomeric equilibrium with its 2-pyridone form, to a 2-chloropyridine is effectively a dehydration/chlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds via the activation of the pyridone oxygen by the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This intermediate is highly activated, making the pyridine ring susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the 2-chloropyridine ring system.

A plausible procedure involves heating 2-hydroxy-6-methyl-nicotinic acid with phosphorus oxychloride.

Detailed Experimental Protocol

WARNING: This procedure involves corrosive and hazardous materials. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials and Equipment:

  • 2-Hydroxy-6-methyl-nicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice and water

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

  • Buchner funnel and filter paper

  • Glassware for recrystallization (e.g., Erlenmeyer flask)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place 2-hydroxy-6-methyl-nicotinic acid (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (approx. 3-5 equivalents) to the flask. The reaction is typically performed neat.

  • Heating: Heat the reaction mixture to 125°C using a heating mantle. Maintain this temperature for approximately 2 hours, during which the solid starting material will dissolve.

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and cautiously, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will generate significant amounts of HCl gas.

  • Precipitation and Isolation: The product, 2-chloro-6-methylnicotinic acid, will precipitate as a solid. Stir the mixture until all the ice has melted, then collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with cold water to remove any residual acids.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield fine, colorless needles.

  • Drying: Dry the purified solid under vacuum to obtain the final product, 2-chloro-6-methylpyridine-4-carboxylic acid.

Data Summary
ParameterValue/ConditionRationale
Starting Material 2-Hydroxy-6-methyl-nicotinic acidCommercially available precursor.
Reagent Phosphorus oxychloride (POCl₃)Effective chlorinating and dehydrating agent for this transformation.
Reaction Temperature 125 °CSufficient thermal energy to drive the reaction to completion.
Reaction Time 2 hoursTypical duration for this type of chlorination.
Work-up Poured onto iceSafely quenches the reactive POCl₃ and precipitates the product.
Purification Recrystallization (aq. Ethanol)Effective method for removing impurities to obtain high-purity solid.
Typical Yield ~72%Reported yield for a similar procedure.

Part II: Synthesis of this compound

This final stage converts the carboxylic acid intermediate into the highly reactive acyl chloride. This is a critical step that activates the carboxyl group for subsequent nucleophilic acyl substitution reactions.

Principle and Mechanistic Insight

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because it reacts to form the desired acyl chloride while the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture.

The mechanism begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride. This forms a reactive intermediate, an acyl chlorosulfite. A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the final acyl chloride, along with the release of SO₂ and HCl gases.

Acyl_Chloride_Mechanism cluster_0 Mechanism Flow Start Carboxylic Acid (R-COOH) Intermediate Acyl Chlorosulfite Intermediate Start->Intermediate Nucleophilic Attack Reagent Thionyl Chloride (SOCl2) Reagent->Intermediate Product Acyl Chloride (R-COCl) Intermediate->Product Chloride Attack & Rearrangement Byproducts Gaseous Byproducts (SO2 + HCl) Product->Byproducts Released

Caption: Simplified workflow for acyl chloride formation.

Detailed Experimental Protocol

WARNING: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a dry, inert atmosphere within a certified chemical fume hood. All glassware must be thoroughly dried before use.

Materials and Equipment:

  • 2-Chloro-6-methylpyridine-4-carboxylic acid (dried)

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or toluene, optional)

  • Catalytic amount of N,N-Dimethylformamide (DMF, optional)

  • Round-bottom flask with reflux condenser and gas outlet/scrubber

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The condenser outlet should be connected to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Charging the Flask: Add the dry 2-chloro-6-methylpyridine-4-carboxylic acid (1 equivalent) to the flask.

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂, typically 2-5 equivalents). The reaction can be run neat in SOCl₂ or with an inert solvent like DCM. A single drop of DMF can be added as a catalyst.

  • Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for several hours (typically 2-4 hours). The reaction progress can be monitored by observing the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride must be removed. This is typically achieved by distillation at atmospheric pressure, followed by co-evaporation with an inert, dry solvent like toluene to remove the last traces.

  • Purification: The crude this compound is a liquid and is best purified by vacuum distillation. Collect the fraction boiling at the correct temperature and pressure (e.g., 80-85 °C at 3-4 mmHg).

Data Summary
ParameterValue/ConditionRationale
Starting Material 2-Chloro-6-methylpyridine-4-carboxylic acidThe precursor synthesized in Part I. Must be dry.
Chlorinating Agent Thionyl chloride (SOCl₂)Highly effective; gaseous byproducts simplify work-up.
Catalyst (Optional) DMF (catalytic)Accelerates the reaction by forming a more reactive Vilsmeier intermediate.
Reaction Condition Reflux (~76 °C)Provides sufficient energy for the reaction while being easily controlled.
Work-up Distillation of excess SOCl₂Removes the unreacted reagent prior to product purification.
Purification Vacuum DistillationStandard and effective method for purifying liquid acyl chlorides.
Boiling Point 80-85 °C / 3-4 mmHgPhysical property for identifying the purified product fraction.

Characterization

The identity and purity of both the intermediate and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups. A strong absorption around 1750-1800 cm⁻¹ is characteristic of the acyl chloride C=O stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • Melting/Boiling Point: The melting point of the solid precursor (208-212 °C) and the boiling point of the final liquid product are key physical constants for identification.

Conclusion

The two-step synthesis pathway detailed in this guide provides a reliable and well-documented method for producing high-purity this compound. By starting with the chlorination of 2-hydroxy-6-methyl-nicotinic acid and subsequently converting the resulting carboxylic acid with thionyl chloride, researchers can efficiently access this valuable synthetic intermediate. Understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions are paramount for successful and safe synthesis. This acyl chloride serves as a potent electrophile, opening avenues for the development of a wide array of complex molecules for the pharmaceutical and agrochemical industries.

Spectroscopic Characterization of 2-Chloro-6-methylpyridine-4-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-methylpyridine-4-carbonyl chloride is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its bifunctional nature, possessing both a reactive acyl chloride and a substituted pyridine ring, makes it a versatile building block in organic synthesis. Accurate and unambiguous characterization of this compound is paramount to ensure the quality and purity of downstream products. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key features that give rise to a distinct spectroscopic fingerprint:

  • A Substituted Pyridine Ring: The aromatic pyridine core contains two protons, a methyl group, and a chlorine atom. The electron-withdrawing nature of the nitrogen and the chlorine atom, along with the electron-donating methyl group, will influence the chemical shifts of the ring protons and carbons in the NMR spectra.

  • An Acyl Chloride Group: This functional group is characterized by a highly reactive carbonyl group, which will exhibit a strong and characteristic absorption in the IR spectrum. The acyl chloride moiety also directs specific fragmentation pathways in mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Fundamental Principles

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, shifting them upfield (to lower ppm values). Spin-spin coupling between neighboring, non-equivalent protons leads to the splitting of signals into multiplets, providing information about the connectivity of atoms. The integration of a signal is proportional to the number of protons it represents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two pyridine ring protons, and one signal in the aliphatic region for the methyl group protons.

  • Pyridine Protons (H-3 and H-5): Due to the substitution pattern, the two protons on the pyridine ring are in different chemical environments and are not coupled to each other. They are expected to appear as singlets. The exact chemical shifts are influenced by the opposing electronic effects of the chloro, methyl, and carbonyl chloride substituents. Based on data for similar substituted pyridines, these protons are expected in the aromatic region, likely between 7.0 and 9.0 ppm.[2]

  • Methyl Protons (CH₃): The methyl group protons are expected to appear as a singlet in the upfield region, typically around 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H-3/H-5~7.5 - 8.5Singlet1H
Pyridine H-5/H-3~7.5 - 8.5Singlet1H
Methyl (CH₃)~2.6Singlet3H

Experimental Protocol for ¹H NMR Acquisition

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Fundamental Principles

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are typically found far downfield (160-220 ppm), while aromatic carbons appear in the 100-170 ppm range, and aliphatic carbons are found upfield (< 60 ppm).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acyl chloride is expected to be the most downfield signal, typically in the range of 160-180 ppm.

  • Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts due to the different substituents. The carbons attached to the electronegative nitrogen and chlorine atoms (C-2 and C-6) will be deshielded and appear further downfield compared to the other ring carbons. The quaternary carbons (C-2, C-4, C-6) may show weaker signals.

  • Methyl Carbon (CH₃): The methyl carbon will be the most upfield signal, typically appearing around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)165 - 175
C-2 (C-Cl)150 - 155
C-6 (C-CH₃)158 - 163
C-4 (C-COCl)145 - 150
C-3 / C-5120 - 130
C-5 / C-3120 - 130
CH₃ (Methyl)20 - 25

Experimental Protocol for ¹³C NMR Acquisition

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Fundamental Principles

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic vibrational frequencies, allowing for their identification.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by a very strong absorption band for the carbonyl group of the acyl chloride.

  • C=O Stretch (Acyl Chloride): This will be the most intense and easily identifiable peak in the spectrum, expected at a high frequency, typically in the range of 1780-1815 cm⁻¹.[3]

  • C-Cl Stretches: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be seen just below 3000 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Acyl Chloride)1780 - 1815Very Strong
C=C, C=N (Pyridine Ring)1400 - 1600Medium to Strong
C-H (Aromatic)3000 - 3100Medium to Weak
C-H (Aliphatic)2850 - 3000Medium to Weak
C-Cl600 - 800Medium to Strong

Experimental Protocol for IR Spectroscopy (ATR Method)

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Fundamental Principles

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. The presence of chlorine is readily identified by its isotopic pattern, with ³⁵Cl and ³⁷Cl existing in a natural abundance ratio of approximately 3:1.[4]

Predicted Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 190.03 g/mol ) is expected to show a molecular ion peak cluster and characteristic fragment ions.

  • Molecular Ion (M⁺): Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks. The most abundant will be the M⁺ peak (containing two ³⁵Cl atoms) at m/z 190. There will also be an M+2 peak (one ³⁵Cl and one ³⁷Cl) at m/z 192, and an M+4 peak (two ³⁷Cl atoms) at m/z 194. The relative intensities of these peaks will be approximately 9:6:1.

  • Major Fragmentations:

    • Loss of a Chlorine Radical (M-Cl)⁺: Loss of one of the chlorine atoms (likely from the more labile acyl chloride) would result in an ion at m/z 155 (with a corresponding M+2 peak at m/z 157).

    • Formation of the Acylium Ion: A common fragmentation for acyl chlorides is the cleavage of the C-Cl bond to form a stable acylium ion. This would result in a prominent peak at m/z 154 (containing one Cl atom), which would also have an isotope peak at m/z 156.

    • Loss of the Carbonyl Chloride Group (M-COCl)⁺: Loss of the entire carbonyl chloride group would lead to a fragment at m/z 127.

Table 4: Predicted Major Ions in the Mass Spectrum

m/zPredicted IdentityNotes
190, 192, 194[C₇H₅³⁵Cl₂NO]⁺, [C₇H₅³⁵Cl³⁷ClNO]⁺, [C₇H₅³⁷Cl₂NO]⁺Molecular ion cluster (approx. 9:6:1 ratio)
155, 157[M - Cl]⁺Loss of a chlorine radical
154, 156[C₇H₅ClNO]⁺Acylium ion
127[C₆H₅ClN]⁺Loss of COCl

Experimental Protocol for Mass Spectrometry (GC-MS)

Caption: Workflow for acquiring a mass spectrum using GC-MS.

Summary of Predicted Spectroscopic Data

TechniqueFeaturePredicted Value/Range
¹H NMR Pyridine Protons~7.5 - 8.5 ppm (singlets)
Methyl Protons~2.6 ppm (singlet)
¹³C NMR Carbonyl Carbon165 - 175 ppm
Pyridine Carbons120 - 163 ppm
Methyl Carbon20 - 25 ppm
IR C=O Stretch1780 - 1815 cm⁻¹
Pyridine Ring1400 - 1600 cm⁻¹
MS Molecular Ionm/z 190, 192, 194
Key Fragmentsm/z 155/157, 154/156, 127

References

Molecular weight of 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-methylpyridine-4-carbonyl chloride: Synthesis, Reactivity, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 26413-58-1), a pivotal heterocyclic building block in modern synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a detailed and validated protocol for its synthesis, and its application as a key intermediate. We will explore the causality behind experimental choices, focusing on the compound's reactivity in nucleophilic acyl substitution reactions. A specific application in the synthesis of a potential therapeutic agent for diabetes, as documented in patent literature, is detailed to illustrate its significance in medicinal chemistry. The guide includes essential characterization data, safety protocols, and visual workflows to ensure both scientific integrity and practical utility.

Compound Identification and Physicochemical Properties

This compound is a bifunctional molecule featuring a pyridine core substituted with a chloro group, a methyl group, and a highly reactive acyl chloride moiety. This unique arrangement of functional groups makes it an invaluable reagent for introducing the 2-chloro-6-methylpyridine scaffold into larger, more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1][2]

The acyl chloride group serves as a potent electrophile, primed for reaction with a wide array of nucleophiles, while the chloro- and methyl-substituted pyridine ring provides a stable, aromatic core that can influence the biological activity and pharmacokinetic properties of the final compound.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compound-
Synonym(s) 2-Chloro-6-methylisonicotinoyl chloride
CAS Number 26413-58-1
Molecular Formula C₇H₅Cl₂NO
Molecular Weight 190.03 g/mol
Appearance Colorless liquid
Density 1.361 g/mL at 25 °C
Boiling Point 80-85 °C at 3-4 mmHg
Refractive Index n20/D 1.5555
Flash Point > 110 °C (> 230 °F) - closed cup

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-chloro-6-methylisonicotinic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts.

Synthesis Workflow

G cluster_0 Synthesis of this compound start Start with: 2-Chloro-6-methyl- isonicotinic Acid reagent Reagent: Thionyl Chloride (SOCl₂) (Optional: cat. DMF) start->reagent Add reaction Reaction Vessel Reflux conditions reagent->reaction Heat workup Work-up: Removal of excess SOCl₂ (Distillation) reaction->workup Cool & Isolate purification Purification: Vacuum Distillation workup->purification product Final Product: 2-Chloro-6-methylpyridine- 4-carbonyl chloride purification->product

Caption: Workflow for the synthesis of the title compound.

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is a poor leaving group. The reaction with thionyl chloride transforms it into a highly reactive chlorosulfite intermediate, which readily decomposes upon nucleophilic attack by a chloride ion. The thermodynamic driving force for this reaction is strong, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, shifting the equilibrium toward the product.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-chloro-6-methylisonicotinic acid.

Materials:

  • 2-chloro-6-methylisonicotinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • Anhydrous toluene or dichloromethane (as solvent)

  • A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂), add 2-chloro-6-methylisonicotinic acid.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene or dichloromethane to create a slurry. Slowly add thionyl chloride (2-3 equivalents) to the mixture at room temperature. A catalytic drop of DMF can be added to accelerate the reaction via the formation of the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80 °C for toluene). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. Causality Note: It is critical to remove all excess thionyl chloride as its boiling point is close to that of the product under atmospheric pressure.

  • Purification: The crude residue is purified by vacuum distillation (reported boiling point is 80-85 °C at 3-4 mmHg) to yield the pure this compound as a colorless liquid.

Chemical Reactivity and Amide Bond Formation

The primary utility of this compound stems from the high electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable amide bonds.

Reaction Mechanism: Amide Formation

G acyl_chloride 2-Chloro-6-methylpyridine- 4-carbonyl chloride tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate + Amine (Nucleophilic Attack) amine Primary/Secondary Amine (R-NH₂) amine->tetrahedral_intermediate amide_product N-Substituted Amide Product tetrahedral_intermediate->amide_product Collapse (Elimination of Cl⁻) hcl HCl byproduct tetrahedral_intermediate->hcl base Base (e.g., Pyridine, Et₃N) Removes HCl hcl->base Neutralization

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct generated, preventing the protonation and deactivation of the amine nucleophile.

Application in Drug Discovery: A Case Study

The utility of this reagent is exemplified in the patent literature. Specifically, patent WO2001023347A1 describes the use of this compound in the synthesis of novel aromatic compounds designed as glycogen phosphorylase inhibitors for the potential treatment of diabetes.[1]

Synthetic Application Workflow

G cluster_0 Synthesis of a Glycogen Phosphorylase Inhibitor reagent 2-Chloro-6-methylpyridine- 4-carbonyl chloride reaction Amide Coupling Reaction reagent->reaction nucleophile Dimethyl 4-(2-aminophenoxy)- phthalate nucleophile->reaction Reacts with product Target Compound 148: 4-(2-[(2-Chloro-6-methylpyridine- 4-carbonyl)amino]phenoxy)phthalic acid reaction->product Yields

Caption: Use of the title compound in a patented drug discovery pathway.

Protocol for Amide Synthesis (Representative)

Objective: To synthesize 4-(2-[(2-Chloro-6-methylpyridine-4-carbonyl)amino]phenoxy)phthalic acid via amide coupling.

Materials:

  • This compound (1.0 eq)

  • Dimethyl 4-(2-aminophenoxy)phthalate (1.0 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.1 eq)

Procedure:

  • Preparation: Dissolve dimethyl 4-(2-aminophenoxy)phthalate in anhydrous DCM in a flask under a nitrogen atmosphere. Add triethylamine (1.1 eq).

  • Reaction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 eq) in DCM dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization to yield the desired product. The final diester product can then be hydrolyzed to the target diacid.[1]

Compound Characterization Data

A thorough search of public scientific databases and literature did not yield experimental spectroscopic data (NMR, IR, MS) for this compound. This indicates that while the compound is used as a synthetic intermediate, its full characterization data has not been widely published. For the benefit of researchers, predicted NMR data is provided below as a reference baseline.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment & Rationale
¹H ~2.65Singlet (s)-CH₃ : Methyl protons adjacent to the nitrogen and chloro-substituted carbon.
¹H~7.80Singlet (s)H-3 : Aromatic proton on the pyridine ring, deshielded by adjacent chloro and carbonyl groups.
¹H~7.95Singlet (s)H-5 : Aromatic proton on the pyridine ring, deshielded by the adjacent carbonyl group.
¹³C ~24.5--CH₃ : Methyl carbon.
¹³C~125.0-C-3 / C-5 : Aromatic carbons bearing protons.
¹³C~145.0-C-4 : Aromatic carbon attached to the carbonyl group, highly deshielded.
¹³C~152.0-C-2 : Aromatic carbon bearing the chloro substituent.
¹³C~161.0-C-6 : Aromatic carbon bearing the methyl group.
¹³C~167.5--C(O)Cl : Carbonyl carbon, highly deshielded due to bonding with two electronegative atoms (O and Cl).

Note: These are predicted values. Actual experimental values may vary.

Safety and Handling

As an acyl chloride, this compound is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statement
GHS05Danger H314: Causes severe skin burns and eye damage.

Handling Precautions:

  • Handle only in a well-ventilated chemical fume hood.

  • Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Keep away from moisture and water, as it will hydrolyze to the corresponding carboxylic acid and release corrosive HCl gas.

  • Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (recommended storage: 0-8 °C).

References

Solubility of 2-Chloro-6-methylpyridine-4-carbonyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-6-methylpyridine-4-carbonyl chloride in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. As a highly reactive intermediate crucial in the synthesis of pharmaceuticals and agrochemicals, understanding its behavior in various organic solvents is paramount for reaction optimization, purification, and formulation. This document delineates the theoretical principles governing its solubility, offers a qualitative assessment across different solvent classes, and provides a detailed, field-proven experimental protocol for the quantitative determination of its solubility. Safety protocols for handling this reactive compound are also detailed.

Compound Profile: this compound

This compound (C₇H₅Cl₂NO) is a pivotal building block in synthetic organic chemistry. Its utility stems from the presence of a highly electrophilic carbonyl carbon, making it an excellent acylating agent. This reactivity, however, also dictates its solubility profile and handling requirements.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₅Cl₂NO

  • Molecular Weight: 190.03 g/mol

  • Appearance: Colorless to pale yellow liquid

  • Density: Approximately 1.361 g/mL at 25 °C

  • Boiling Point: 80-85 °C at 3-4 mmHg

The presence of the polar carbonyl and pyridine functionalities, combined with the chloro-substituents, results in a molecule with a significant dipole moment. This polarity is a key determinant of its solubility in organic solvents.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] The solubility of this compound is therefore a balance between its polarity and its reactivity.

Protic Solvents (e.g., Water, Alcohols, Amines)

Acyl chlorides are highly reactive towards nucleophiles.[3] Protic solvents, which contain acidic protons (e.g., -OH, -NH₂), act as nucleophiles and will react with this compound rather than simply solvating it. This reaction is typically a vigorous nucleophilic acyl substitution.[4][5]

  • Water: Reacts violently to hydrolyze the acyl chloride to the corresponding carboxylic acid, 2-chloro-6-methylpyridine-4-carboxylic acid, and hydrochloric acid (HCl).[6][7] Therefore, it is considered insoluble as it does not form a stable solution.

  • Alcohols (e.g., Methanol, Ethanol): Reacts readily to form the corresponding ester and HCl.[8]

  • Amines (e.g., Primary and Secondary): Reacts to form the corresponding amide.[5]

Due to this high reactivity, determining a classical solubility value in protic solvents is not feasible. The compound should be considered reactive and immiscible in these solvents.

Aprotic Solvents

Aprotic solvents lack acidic protons and are therefore generally non-reactive towards acyl chlorides. Solubility in these solvents is primarily determined by polarity matching.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone): Given the polar nature of this compound, it is expected to exhibit high solubility in these solvents. Dichloromethane is a common solvent for reactions involving acyl chlorides.[9]

  • Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower in non-polar solvents. While some dissolution may occur, complete miscibility is unlikely. Toluene, with its aromatic ring, may offer slightly better solubility than aliphatic hydrocarbons like hexane due to potential π-π interactions.

The logical relationship between solvent type and solubility can be visualized as follows:

Caption: Predicted solubility based on solvent class.

Quantitative Solubility Determination: An Experimental Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of this compound in a chosen aprotic organic solvent. This method is designed to be self-validating and requires careful execution in a controlled laboratory environment.

Materials and Equipment
  • This compound (≥98% purity)

  • Anhydrous organic solvent of choice

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or stirring plate

  • Thermostatic bath

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.22 µm)

  • Drying oven

  • Fume hood

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat

Experimental Workflow

The workflow for determining solubility is as follows:

G A 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature for 24 hours. A->B C 3. Phase Separation Allow undissolved solid to settle (e.g., 2 hours). B->C D 4. Sampling Withdraw a known volume of the supernatant using a filtered syringe. C->D E 5. Solvent Evaporation Transfer the aliquot to a pre-weighed vial and evaporate the solvent under vacuum. D->E F 6. Gravimetric Analysis Weigh the vial with the dried residue. E->F G 7. Calculation Determine the mass of dissolved solute and calculate solubility. F->G

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution: a. Tare a clean, dry glass vial on an analytical balance. b. Add an excess amount of this compound to the vial. An excess is crucial to ensure a saturated solution is formed. c. Record the exact mass of the added solute. d. Using a volumetric pipette, add a precise volume (e.g., 5.00 mL) of the anhydrous organic solvent to the vial. e. Securely cap the vial and record the total mass.

  • Equilibration: a. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 hours is recommended.

  • Sample Collection: a. After equilibration, remove the vial from the shaker and allow the undissolved solid to settle for at least 2 hours in the thermostatic bath at the same temperature. b. Tare a clean, dry collection vial. c. Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a PTFE filter to avoid transferring any solid particles. d. Dispense the filtered solution into the pre-weighed collection vial and record the mass of the vial plus the solution.

  • Solvent Removal and Mass Determination: a. Place the collection vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight is achieved. b. Allow the vial to cool to room temperature in a desiccator before weighing. c. Record the final mass of the vial containing the dried solute residue.

  • Calculation: a. Calculate the mass of the dissolved solute in the aliquot: Mass of solute = (Final mass of vial + residue) - (Tare mass of vial) b. Calculate the mass of the solvent in the aliquot: Mass of solvent = (Mass of vial + solution) - (Final mass of vial + residue) c. Calculate the solubility in g/100 g of solvent: Solubility = (Mass of solute / Mass of solvent) x 100

Data Presentation

The results of the solubility experiments should be tabulated for clarity and comparative analysis.

Organic SolventTemperature (°C)Solubility ( g/100 g solvent)Observations
Dichloromethane25Experimental ValueClear, colorless solution
Tetrahydrofuran25Experimental Value
Ethyl Acetate25Experimental Value
Toluene25Experimental Value
Hexane25Experimental Value

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. Strict safety protocols must be followed.

  • Handling: Always handle this compound in a well-ventilated fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from water, alcohols, and amines.[10][11] Containers should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[12][13]

  • Spills: In case of a spill, absorb with an inert, dry material such as vermiculite or sand. Do not use water.[14]

Conclusion

References

A Comprehensive Technical Guide to 2-Chloro-6-methylpyridine-4-carbonyl chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-6-methylpyridine-4-carbonyl chloride (CMAC), a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis. The document elucidates the primary synthetic routes to CMAC, detailing the conversion of its carboxylic acid precursor into the highly reactive acyl chloride. A comprehensive analysis of its chemical reactivity, particularly in amide and ester bond formation, is presented with mechanistic insights. Furthermore, this guide highlights the instrumental role of CMAC in the synthesis of biologically active molecules, supported by specific examples from the scientific literature. Detailed experimental protocols, safety considerations, and characterization data are included to equip researchers with the practical knowledge required for the effective utilization of this versatile reagent.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-chloro-6-methylisonicotinoyl chloride, is a functionalized pyridine derivative that has emerged as a valuable intermediate in organic synthesis.[1] Its structure, featuring a reactive acyl chloride group and two chlorine and methyl substituents on the pyridine ring, offers a unique combination of reactivity and structural diversity. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen enhances the electrophilicity of the carbonyl carbon, making it a highly efficient acylating agent.[1] This heightened reactivity allows for facile amide and ester bond formation, often under mild conditions, which is a cornerstone of modern drug discovery and process chemistry.[1]

The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The substituents on the CMAC molecule provide strategic vectors for molecular elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide will delve into the practical aspects of working with CMAC, from its synthesis to its application in the construction of complex molecular architectures.

Synthesis of this compound

The most common and direct route to this compound is the chlorination of its corresponding carboxylic acid, 2-chloro-6-methylpyridine-4-carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis of the Precursor: 2-Chloro-6-methylpyridine-4-carboxylic Acid

A common method for the preparation of 2-chloro-6-methylpyridine-4-carboxylic acid involves the treatment of 2-hydroxy-6-methyl-nicotinic acid with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2]

G 2-Hydroxy-6-methyl-nicotinic_acid 2-Hydroxy-6-methyl-nicotinic acid Intermediate Intermediate 2-Hydroxy-6-methyl-nicotinic_acid->Intermediate  Heat (125°C) POCl3 POCl₃ POCl3->Intermediate 2-Chloro-6-methylpyridine-4-carboxylic_acid 2-Chloro-6-methylpyridine-4-carboxylic acid Intermediate->2-Chloro-6-methylpyridine-4-carboxylic_acid  Workup (Ice)

Caption: Synthesis of the precursor, 2-chloro-6-methylpyridine-4-carboxylic acid.

Experimental Protocol: Synthesis of 2-Chloro-6-methylpyridine-4-carboxylic Acid [2]

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2-hydroxy-6-methyl-nicotinic acid (1 equivalent).

  • Carefully add phosphorus oxychloride (excess, approximately 2.8 equivalents) to the flask.

  • Heat the reaction mixture to 125°C for 2 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 2-chloro-6-methylpyridine-4-carboxylic acid is collected by vacuum filtration.

  • The crude product can be purified by recrystallization from aqueous ethanol to yield colorless needles.

Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Both thionyl chloride and oxalyl chloride are effective for this purpose. The choice of reagent can depend on the desired reaction conditions and the ease of byproduct removal.

G Carboxylic_Acid 2-Chloro-6-methylpyridine-4-carboxylic acid Acyl_Chloride This compound Carboxylic_Acid->Acyl_Chloride  Heat, Solvent (e.g., Toluene) Chlorinating_Agent SOCl₂ or (COCl)₂ Chlorinating_Agent->Acyl_Chloride

Caption: General scheme for the synthesis of the target acyl chloride.

Experimental Protocol: Synthesis of this compound (General Procedure)

This protocol is adapted from a similar procedure for the synthesis of 2-chloropyridine-4-carbonyl chloride.[3]

  • In a dry, inert atmosphere (e.g., under nitrogen), suspend 2-chloro-6-methylpyridine-4-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane.

  • Add thionyl chloride (2-3 equivalents) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (e.g., 80°C for thionyl chloride in toluene) for 3-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by the dissolution of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of residual thionyl chloride.

  • The resulting crude this compound is typically a liquid or low-melting solid and can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 26413-58-1
Molecular Formula C₇H₅Cl₂NO
Molecular Weight 190.03 g/mol
Appearance Colorless liquid[4]
Boiling Point 80-85 °C / 3-4 mmHg
Density 1.361 g/mL at 25 °C
Refractive Index (n20/D) 1.5555
  • ¹H NMR: Two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons.

  • ¹³C NMR: Signals for the seven distinct carbon atoms, including the carbonyl carbon at a characteristic downfield shift, and signals for the carbons of the pyridine ring and the methyl group.

  • IR Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ characteristic of the C=O stretching vibration of an acyl chloride.

Chemical Reactivity and Mechanistic Considerations

The primary utility of this compound lies in its high reactivity as an acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably amines and alcohols, to form amides and esters, respectively.

G cluster_0 Amide Formation cluster_1 Ester Formation CMAC_amide This compound Amide Amide Derivative CMAC_amide->Amide Amine R¹R²NH Amine->Amide CMAC_ester This compound Ester Ester Derivative CMAC_ester->Ester Alcohol R³OH Alcohol->Ester

Caption: Key reactions of this compound.

The reaction mechanism follows the well-established nucleophilic acyl substitution pathway. The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the final amide or ester product. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors and other targeted therapies.

Role in the Synthesis of Kinase Inhibitors

While a direct role in the synthesis of the well-known kinase inhibitor Dasatinib was found to be a misinterpretation in the initial literature survey, the structural motif of substituted pyridine carboxamides is prevalent in many kinase inhibitors. For instance, the multi-kinase inhibitor Sorafenib, used in the treatment of renal cell and hepatocellular carcinoma, features a picolinamide (pyridine-2-carboxamide) core.[1][5] The synthesis of Sorafenib and its analogues often involves the coupling of a substituted pyridine carbonyl chloride with an appropriate amine.[1][5]

Although no specific, named drug has been identified in the searched literature as being synthesized directly from this compound, its structural similarity to the intermediates used in the synthesis of compounds like Sorafenib and Regorafenib underscores its potential in the discovery of novel kinase inhibitors.[6][7] Researchers can utilize CMAC to introduce the 2-chloro-6-methylpyridine-4-carboxamide moiety into lead compounds to explore new chemical space and optimize pharmacological properties.

Experimental Protocol: General Procedure for Amide Bond Formation

This protocol is a general guideline for the reaction of this compound with an amine.

  • In a dry reaction flask under an inert atmosphere, dissolve the amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1-1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Agrochemical Synthesis

The chlorinated pyridine scaffold is also a common feature in many herbicides and pesticides.[8] The reactivity of this compound makes it a suitable starting material for the synthesis of novel agrochemicals. The introduction of the 2-chloro-6-methylpyridine-4-carboxamide or -ester moiety can modulate the biological activity and physicochemical properties of a lead compound, potentially leading to improved efficacy, selectivity, or environmental profile.

Safety and Handling

This compound is a reactive and corrosive compound and should be handled with appropriate safety precautions.

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

  • Handling: Handle in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in the fields of medicinal chemistry and agrochemical research. Its straightforward synthesis from readily available precursors, coupled with its efficient reactivity in forming amide and ester linkages, makes it an attractive tool for the construction of complex, biologically active molecules. While specific examples of its incorporation into marketed drugs are not yet prevalent in the public domain, its structural features are highly relevant to the design of novel kinase inhibitors and other therapeutic agents. This guide provides a solid foundation of practical knowledge to enable researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

The Alchemists' Intermediates: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Pyridine Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine carbonyl chlorides represent a cornerstone class of reactive intermediates in modern synthetic chemistry, particularly within pharmaceutical and agrochemical development. As highly versatile acylating agents, they provide a direct gateway to a vast chemical space of amides, esters, and ketones built upon the privileged pyridine scaffold. This guide provides an in-depth exploration of the historical origins, synthetic evolution, and practical application of these critical building blocks. Moving beyond a simple recitation of protocols, we will examine the causal drivers behind the selection of synthetic strategies, the nuanced differences between key chlorinating agents, and the landmark discoveries that cemented the importance of this compound class. Detailed experimental workflows and mechanistic insights are provided to equip the modern researcher with a comprehensive understanding of this vital synthetic tool.

Introduction: The Unsung Heroes of Pyridine Chemistry

The pyridine ring is a ubiquitous motif in countless biologically active molecules. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have made it a favored scaffold in drug discovery.[1][2] However, the direct incorporation and derivatization of this ring often rely on a class of highly reactive, yet often overlooked, intermediates: the pyridine carbonyl chlorides. These compounds, essentially activated forms of pyridine carboxylic acids, serve as powerful electrophiles, readily undergoing nucleophilic acyl substitution to form stable amide and ester linkages.[3][4]

This guide traces the journey of these molecules, from the early, implicit synthesis of the parent compounds as precursors to blockbuster drugs, to the sophisticated strategies now employed to create highly functionalized analogs. We will delve into the fundamental chemistry that makes them such effective synthetic tools and provide the practical knowledge necessary for their successful application in the laboratory.

The Parent Scaffolds: Discovery and Synthesis of Picolinoyl, Nicotinoyl, and Isonicotinoyl Chlorides

While the precise dates for the initial isolation and characterization of the simple, unsubstituted pyridine carbonyl chlorides are not prominently documented in the historical literature, their synthesis became a practical necessity with the exploration of pyridine carboxylic acid derivatives in the early 20th century. Their history is intrinsically linked to the landmark molecules they were used to create.

A Serendipitous Discovery: The Case of Isoniazid and Isonicotinoyl Chloride

The most profound historical driver for the large-scale synthesis of a pyridine carbonyl chloride was the discovery of the anti-tuberculosis drug isoniazid.[5] Although isonicotinic acid hydrazide (isoniazid) was first synthesized in 1912 by Hans Meyer and Josef Mally, its potent activity against Mycobacterium tuberculosis remained undiscovered for nearly 40 years.[5][6] In the early 1950s, researchers at Hoffmann-La Roche, Squibb, and Bayer, while investigating derivatives of nicotinamide, independently rediscovered the compound and its remarkable therapeutic efficacy.[5][6]

This discovery created an immediate and substantial demand for an efficient synthesis of isoniazid. The most logical and scalable route proceeds through the activation of isonicotinic acid (pyridine-4-carboxylic acid). This is achieved by converting the carboxylic acid to its more reactive acid chloride derivative, isonicotinoyl chloride , which is then reacted with hydrazine hydrate.

The preparation of isonicotinoyl chloride, typically as its more stable hydrochloride salt, is a foundational reaction in this process.[4][7][8] This historical context underscores a key theme: the discovery and development of pyridine carbonyl chlorides have often been driven by the synthetic requirements of their valuable derivatives rather than by an interest in the intermediates themselves.

The Core Synthetic Transformation: From Carboxylic Acid to Acyl Chloride

The conversion of a pyridine carboxylic acid to its corresponding carbonyl chloride is a classic example of nucleophilic acyl substitution at the carboxyl group. This transformation is almost universally accomplished using a dedicated chlorinating agent. The general mechanism involves the initial activation of the carboxylic acid to form a highly reactive intermediate, which is then attacked by a chloride ion.

The choice of chlorinating agent is the most critical decision in the synthesis, influencing reaction conditions, byproduct profiles, and ease of purification.

Logical Workflow: Synthesis of Parent Pyridine Carbonyl Chlorides

Caption: General pathway for converting pyridine carboxylic acids to their carbonyl chlorides.

The Chlorinating Agents: A Chemist's Toolkit

The evolution of organic synthesis has provided researchers with several effective reagents for converting carboxylic acids to acid chlorides.[9] The most common choices for pyridine systems are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[10]

Reagent Formula Typical Conditions Advantages Disadvantages
Thionyl Chloride SOCl₂Neat or in a non-polar solvent (toluene, DCM), reflux.[11][12][13]Cost-effective; Byproducts (SO₂, HCl) are gaseous, simplifying workup.[10]Harsh conditions (reflux); Can lead to charring with sensitive substrates; HCl byproduct forms hydrochloride salt.[14]
Oxalyl Chloride (COCl)₂Inert solvent (DCM, THF) with catalytic DMF, 0°C to RT.Milder conditions, suitable for sensitive substrates; Gaseous byproducts (CO, CO₂, HCl).[10]More expensive; Requires a catalyst (DMF); The Vilsmeier intermediate can have side reactions.
Phosphorus Pentachloride PCl₅Inert solvent.Highly reactive.Solid byproduct (POCl₃) can complicate purification; Harsh conditions.[10]

Expertise in Action: Why Choose One Over the Other?

  • For robust, inexpensive parent compounds like nicotinic or isonicotinic acid , thionyl chloride is the workhorse.[3][7][11] Its low cost and the convenience of gaseous byproducts make it ideal for large-scale synthesis where the substrate is stable to heat and strong acid. The formation of the hydrochloride salt is often accepted as the product is typically used directly in the next step.

  • For a substituted pyridine carboxylic acid bearing sensitive functional groups (e.g., esters, complex chiral centers), the milder conditions offered by oxalyl chloride with a catalytic amount of DMF are far superior. The reaction often proceeds cleanly at room temperature or below, preserving molecular integrity.

The Advent of Substitution: Crafting Functionalized Analogs

The true synthetic power of pyridine carbonyl chlorides was unlocked with the development of methods to produce substituted variants. Direct electrophilic substitution onto the pyridine ring of a pre-formed carbonyl chloride is generally not a viable synthetic strategy due to the high reactivity of the acyl chloride group and the deactivating effect of both the ring nitrogen and the carbonyl group.

Therefore, the universally adopted strategy is to synthesize the desired substituted pyridine carboxylic acid first, followed by its conversion to the carbonyl chloride .[15] This modular approach allows for the vast diversity of known substitution patterns on the pyridine ring to be translated into their activated acyl chloride forms.

The history of substituted pyridine carbonyl chlorides is thus the history of pyridine synthesis itself. Key historical methods for creating the substituted acid precursors include:

  • The Hantzsch Pyridine Synthesis (1881): A classic condensation reaction of an aldehyde, a β-ketoester, and ammonia, which can produce symmetrically substituted dihydropyridines that are subsequently oxidized.

  • Ring Synthesis from Acyclic Precursors: Numerous condensation strategies involving 1,5-dicarbonyls or their equivalents with an ammonia source have been developed to build the pyridine ring with substituents in place.

  • Functionalization of Pre-existing Pyridines: Modern methods like transition-metal-catalyzed cross-coupling reactions have revolutionized the ability to install a wide variety of substituents onto the pyridine core with high precision.

Once the substituted pyridine carboxylic acid is in hand, its conversion to the target substituted pyridine carbonyl chloride follows the same chlorination methodologies described for the parent compounds.

Logical Workflow: Synthesis of Substituted Pyridine Carbonyl Chlorides

Caption: The modular strategy for preparing substituted pyridine carbonyl chlorides.

Experimental Protocols: Self-Validating Methodologies

The following protocols are representative of standard, reliable procedures for the synthesis of parent pyridine carbonyl chlorides.

Protocol 1: Synthesis of Isonicotinoyl Chloride Hydrochloride via Thionyl Chloride

This protocol is adapted from established laboratory preparations.[4][7]

  • Objective: To convert isonicotinic acid to isonicotinoyl chloride hydrochloride.

  • Materials:

    • Isonicotinic acid (1.0 mol, 123.1 g)

    • Thionyl chloride (SOCl₂) (2.0 mol, 146 mL, 238 g)

    • Dry toluene (optional solvent, 250 mL)

    • Dry diethyl ether (for washing)

  • Procedure:

    • Setup: Equip a 1 L round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the HCl and SO₂ gases produced. All glassware must be thoroughly dried.

    • Reaction: To the flask, add isonicotinic acid. In a fume hood, carefully add the thionyl chloride (and toluene, if used). The addition is exothermic.

    • Heating: Once the initial reaction subsides, heat the mixture to reflux (approx. 80-90°C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction mixture should become a clear, homogeneous solution.

    • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporator). Caution: Use a trap to protect the vacuum pump from corrosive vapors.

    • Isolation: A crystalline solid (the hydrochloride salt) will remain. Add ~200 mL of dry diethyl ether to the solid residue and break up the cake with a spatula.

    • Purification: Filter the solid product by vacuum filtration. Wash the filter cake with two portions of dry diethyl ether (50 mL each) to remove any residual impurities.

    • Drying: Dry the white to off-white crystalline product under vacuum.

  • Validation:

    • Expected Yield: >95%

    • Appearance: White to pale yellow crystalline solid.

    • Characterization: The product is highly moisture-sensitive. It can be characterized by derivatization (e.g., reaction with a simple amine like benzylamine to form a stable, easily purified amide) followed by standard analysis (¹H NMR, ¹³C NMR, MS, melting point).

Protocol 2: Synthesis of Nicotinoyl Chloride Hydrochloride via Thionyl Chloride

This protocol is based on a standard literature procedure.[11][12]

  • Objective: To convert nicotinic acid to nicotinoyl chloride hydrochloride.

  • Materials:

    • Nicotinic acid (0.81 mol, 100 g)

    • Thionyl chloride (SOCl₂) (3.24 mol, 236 mL, 385 g)

  • Procedure:

    • Setup: As described in Protocol 1.

    • Reaction: In a fume hood, add thionyl chloride to the nicotinic acid in the reaction flask.

    • Heating: Heat the mixture to reflux and maintain for 2 hours.

    • Workup: Cool the reaction and remove the excess thionyl chloride by distillation under reduced pressure.

    • Isolation: The resulting crystalline residue is nicotinoyl chloride hydrochloride. It can be washed with an inert, dry solvent like dichloromethane or ether to remove soluble impurities.

    • Drying: Dry the product under vacuum.

  • Validation:

    • Expected Yield: High, typically quantitative.

    • Appearance: Crystalline solid.

    • Characterization: As with isonicotinoyl chloride, characterization is best performed after conversion to a stable derivative.

Conclusion and Future Outlook

From their implicit beginnings as necessary evils in the synthesis of early pharmaceuticals to their current role as precision tools in the construction of complex molecular architectures, pyridine carbonyl chlorides have proven to be indispensable. The historical development of their synthesis mirrors the broader evolution of organic chemistry—a move from brute-force methods with robust substrates to nuanced, mild, and highly selective reactions for delicate, functionalized molecules.

Future developments in this field will likely focus on even milder and more environmentally benign chlorination methods. The exploration of catalytic, non-traditional activation methods for carboxylic acids may one day supplant the stoichiometric use of reagents like thionyl chloride, further refining the chemist's ability to wield these powerful alchemical intermediates.

References

Theoretical Studies on the Electronic Structure of 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 2-Chloro-6-methylpyridine-4-carbonyl chloride, a molecule of significant interest in synthetic chemistry and drug development. In the absence of extensive dedicated research on this specific molecule, this document synthesizes established computational and spectroscopic methodologies from studies on analogous pyridine derivatives to propose a robust research plan.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for a thorough theoretical analysis. The methodologies detailed herein, primarily centered around Density Functional Theory (DFT), aim to elucidate the molecular geometry, vibrational frequencies, electronic properties, and spectroscopic characteristics of the title compound. By providing a structured approach, this guide serves as a foundational resource for future computational and experimental investigations into this and similar molecular systems.

Introduction: Significance and Rationale

This compound (C7H5Cl2NO) is a substituted pyridine derivative.[3][4] Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and industrial materials. The introduction of chloro, methyl, and carbonyl chloride functional groups onto the pyridine ring is expected to significantly influence its electronic properties, reactivity, and potential biological activity. Understanding the intricate details of its electronic structure is paramount for predicting its chemical behavior, designing novel synthetic pathways, and exploring its potential applications in medicinal chemistry.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (T), have become indispensable tools for modern chemical research.[1][2] They provide a powerful and cost-effective means to investigate molecular properties at the atomic level, often complementing and guiding experimental work. This guide outlines a comprehensive theoretical study to unravel the electronic architecture of this compound.

Proposed Methodologies: A Dual Computational and Spectroscopic Approach

To achieve a holistic understanding of the electronic structure of this compound, a synergistic approach combining computational modeling and spectroscopic analysis is proposed.

Computational Chemistry: The Power of Density Functional Theory (DFT)

DFT has proven to be a reliable method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost.[1][2]

Experimental Protocol: DFT Calculations

  • Software Selection: The Gaussian suite of programs is a widely used and validated software package for such calculations.[2]

  • Method and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields results in good agreement with experimental data for organic molecules.[1][2] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a flexible description of the electron distribution, including polarization and diffuse functions.[1][2]

  • Geometry Optimization: The initial molecular structure of this compound will be built and subjected to a full geometry optimization without any symmetry constraints. This process will determine the most stable conformation of the molecule at the given level of theory.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations will also provide theoretical vibrational spectra (FT-IR and FT-Raman).

  • Electronic Property Calculations:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds.[1]

    • UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations will be employed to simulate the electronic absorption spectrum, predicting the vertical excitation energies and oscillator strengths of the electronic transitions.[5]

Causality Behind Experimental Choices: The selection of the B3LYP functional and the 6-311++G(d,p) basis set is based on their demonstrated success in accurately predicting the geometric and electronic properties of a wide range of organic molecules, including pyridine derivatives.[1][2] This combination provides a robust and well-validated starting point for the theoretical investigation.

Workflow for Computational Analysis

G cluster_0 Computational Workflow A 1. Initial Structure Generation B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D 4. Confirmation of Energy Minimum C->D E 5. Electronic Property Calculation (HOMO, LUMO, MEP, NBO) D->E F 6. UV-Vis Spectra Simulation (TD-DFT) D->F G 7. Data Analysis and Interpretation E->G F->G

Caption: A flowchart illustrating the key steps in the proposed DFT-based computational analysis.

Spectroscopic Analysis: Bridging Theory and Experiment

Experimental spectroscopic data is invaluable for validating the results of theoretical calculations.

Experimental Protocol: Spectroscopic Measurements

  • Sample Preparation: A high-purity sample of this compound would be required.[3]

  • FT-IR and FT-Raman Spectroscopy:

    • The FT-IR spectrum should be recorded in the range of 4000–400 cm⁻¹.[2]

    • The FT-Raman spectrum should be recorded in the range of 4000–100 cm⁻¹.[2]

  • UV-Vis Spectroscopy:

    • The electronic absorption spectrum should be recorded in a suitable solvent (e.g., ethanol or cyclohexane) in the range of 200–400 nm.[6]

Self-Validating System: The comparison between the theoretically calculated vibrational frequencies and electronic transition energies with the experimentally obtained FT-IR, FT-Raman, and UV-Vis spectra will serve as a self-validating system. A strong correlation between the theoretical and experimental data would lend high confidence to the computational model and the interpretation of the electronic structure.

Expected Results and In-depth Discussion

This section outlines the anticipated outcomes of the proposed theoretical study and provides a framework for their interpretation.

Molecular Geometry

The optimized geometric parameters (bond lengths and bond angles) obtained from the DFT calculations will provide a detailed three-dimensional structure of the molecule. These can be compared with crystallographic data of similar compounds to assess the accuracy of the computational method.

Table 1: Predicted Key Geometric Parameters for this compound

ParameterPredicted Value (Å or °)
C-Cl (pyridine ring)Value to be determined
C-Cl (carbonyl)Value to be determined
C=OValue to be determined
C-NValue to be determined
C-C (pyridine ring)Value to be determined
C-H (methyl group)Value to be determined
Dihedral Angle (Pyridine-Carbonyl)Value to be determined
Vibrational Analysis

The calculated vibrational frequencies will be assigned to specific vibrational modes of the molecule (e.g., C-H stretching, C=O stretching, pyridine ring vibrations). A Potential Energy Distribution (PED) analysis can be performed to provide a quantitative description of the contribution of each internal coordinate to the normal modes.[2] The theoretical spectra will be compared with the experimental FT-IR and FT-Raman spectra.

Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a measure of the molecule's excitability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Logical Relationship of FMOs and Reactivity

G HOMO HOMO Highest Occupied Molecular Orbital Electron Donor EnergyGap HOMO-LUMO Gap (ΔE) Determines Reactivity & Stability LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor Reactivity Reactivity EnergyGap->Reactivity

Caption: The relationship between Frontier Molecular Orbitals and the chemical reactivity of a molecule.

Molecular Electrostatic Potential (MEP)

The MEP map will provide a visual representation of the charge distribution. The red regions (negative potential) will indicate areas prone to electrophilic attack, while the blue regions (positive potential) will indicate areas susceptible to nucleophilic attack. This is crucial for understanding intermolecular interactions and predicting reaction sites.

UV-Vis Spectral Analysis

The TD-DFT calculations will predict the electronic transitions, which can be compared with the experimental UV-Vis spectrum. The nature of these transitions (e.g., n→π, π→π) can be elucidated by examining the molecular orbitals involved in each excitation.[6]

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the investigation of the electronic structure of this compound. By employing DFT and TD-DFT methods, a wealth of information regarding the molecule's geometry, vibrational properties, and electronic characteristics can be obtained. The proposed synergistic approach, combining computational modeling with experimental spectroscopic validation, ensures the reliability and accuracy of the findings.

The insights gained from such a study will not only contribute to a fundamental understanding of this specific molecule but also provide a valuable foundation for the rational design of new molecules with desired properties for applications in medicinal chemistry and materials science. Future work could involve extending these studies to include solvent effects, reaction mechanisms, and intermolecular interactions with biological targets.

References

Methodological & Application

Application Notes and Protocols: Acylation Reactions Using 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Modern Synthesis

2-Chloro-6-methylpyridine-4-carbonyl chloride is a highly valuable acylating agent in contemporary organic synthesis. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where it serves as a critical intermediate for the synthesis of complex, biologically active molecules.[1] The strategic placement of a chloro and a methyl group on the pyridine ring, in conjunction with the reactive acyl chloride moiety, provides a unique combination of reactivity and structural features that can be exploited to enhance the efficacy of target compounds, such as anti-inflammatory and antimicrobial agents.[1] This document provides an in-depth guide to the application of this compound in acylation reactions, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and ensuring the highest standards of scientific integrity and laboratory safety.

Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its effective and safe use.

PropertyValueReference
Molecular Formula C₇H₅Cl₂NO[2]
Molecular Weight 190.03 g/mol [2]
Appearance Not specified, typically a solid or liquid
Boiling Point 80-85 °C at 3-4 mmHg[2]
Density 1.361 g/mL at 25 °C[2]
Refractive Index n20/D 1.5555[2]
CAS Number 26413-58-1[2]

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

Acylation reactions involving this compound proceed via a well-established nucleophilic acyl substitution mechanism.[3][4] This pathway is characterized by an initial addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.

Tetrahedral Intermediate Sp³ hybridized carbon

, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; products [label="Acylated Product (Amide or Ester) + HCl"];

reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> products [label="Elimination of Cl⁻"]; }

Caption: General mechanism of nucleophilic acyl substitution.

The high reactivity of acyl chlorides, including this compound, stems from the excellent leaving group ability of the chloride ion.[3][5] The reaction is often facilitated by the addition of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct that is generated.[3] This prevents the protonation of the nucleophile, which would render it unreactive.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates.

Protocol 1: General Procedure for the Acylation of Primary and Secondary Amines (Amide Formation)

This protocol outlines the synthesis of N-substituted 2-chloro-6-methylpyridine-4-carboxamides, which are common structural motifs in pharmacologically active compounds.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup and Purification A Dissolve amine and base in anhydrous solvent at 0°C B Slowly add a solution of this compound A->B C Allow to warm to room temperature and stir for 2-16 hours B->C D Monitor reaction by TLC C->D E Quench with saturated NaHCO₃ solution D->E F Extract with organic solvent E->F G Wash with brine, dry over MgSO₄, and concentrate F->G H Purify by column chromatography or recrystallization G->H

Caption: Workflow for the acylation of amines.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Acylation of Alcohols (Ester Formation)

This protocol details the synthesis of 2-chloro-6-methylpyridine-4-carboxylates, which are also important intermediates in various synthetic pathways.

Materials:

  • This compound

  • Primary or secondary alcohol

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware.

Step-by-Step Procedure:

  • Reaction Setup: To a stirred solution of the alcohol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM at 0 °C, add a solution of this compound (1.2 equivalents) in anhydrous DCM dropwise. For less reactive alcohols, a catalytic amount of DMAP can be added.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[6]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can then be purified by column chromatography.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[7] Work in a well-ventilated fume hood.

  • Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] May cause respiratory irritation.[7] In case of inhalation, remove the person to fresh air.[7]

  • Skin and Eye Contact: Causes severe skin burns and eye damage.[2] In case of contact, immediately flush with plenty of water for several minutes.[7]

  • Ingestion: Do not ingest. If swallowed, rinse the mouth and do not induce vomiting.[7]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] It is crucial to protect it from moisture to prevent hydrolysis to the corresponding carboxylic acid.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[7]

Troubleshooting and Key Considerations

  • Low Yields:

    • Moisture Contamination: Ensure all glassware is oven-dried and solvents are anhydrous. Moisture will hydrolyze the acyl chloride.

    • Insufficient Base: Ensure an adequate amount of base is used to neutralize the HCl byproduct.

    • Steric Hindrance: For sterically hindered amines or alcohols, a more potent catalyst such as DMAP may be required, or the reaction may need to be heated.

  • Side Reactions:

    • Double Acylation: In the case of primary amines, using an excess of the amine can help to minimize the formation of the diacylated product.

    • Reaction with Base: While pyridine and TEA are generally suitable, more nucleophilic bases could potentially react with the acyl chloride.

  • Purification Challenges:

    • The pyridinic nitrogen can sometimes complicate purification by chromatography. A gentle wash with dilute acid during workup can help to remove basic impurities.

Conclusion

This compound is a potent and versatile reagent for the acylation of a wide range of nucleophiles. A comprehensive understanding of the reaction mechanism, careful attention to anhydrous conditions, and appropriate safety precautions are paramount for its successful application. The protocols provided herein offer a solid foundation for researchers and scientists in drug development and other fields to effectively utilize this valuable synthetic building block.

References

Synthesis of Novel Amides with 2-Chloro-6-methylpyridine-4-carbonyl chloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Amide derivatives of substituted pyridines, in particular, are of significant interest due to their diverse biological activities and favorable physicochemical properties.[2][3] This application note provides a comprehensive guide to the synthesis of novel amides utilizing 2-Chloro-6-methylpyridine-4-carbonyl chloride, a versatile and reactive building block.[4][5] We will detail the underlying chemical principles, provide step-by-step protocols for the preparation of the acyl chloride and subsequent amide coupling, and discuss the characterization and potential applications of the resulting compounds in drug discovery.

Introduction: The Significance of Pyridine Amides in Medicinal Chemistry

The pyridine ring is a bioisostere for phenyl groups, amides, and other nitrogen-containing heterocycles, offering a unique combination of chemical stability, hydrogen bonding capability, and solubility modulation.[1][3] These characteristics make pyridine derivatives foundational to modern drug discovery, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[6] The incorporation of an amide linkage to the pyridine core further expands the chemical space, providing a rigid and planar unit that can participate in crucial hydrogen bonding interactions with biological targets. Amide bond formation is one of the most frequently utilized reactions in the synthesis of pharmaceuticals.

This compound serves as a highly valuable intermediate for generating libraries of novel pyridine carboxamides. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic attack by a wide range of primary and secondary amines. This reactivity allows for amide bond formation under mild conditions, preserving the integrity of other functional groups within the amine coupling partner.[4][5]

Part 1: Synthesis of this compound

The first critical step is the conversion of the commercially available 2-Chloro-6-methylpyridine-4-carboxylic acid to its highly reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7] The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride gas. A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction.

Reaction Mechanism: Carboxylic Acid to Acyl Chloride

G RCOOH 2-Chloro-6-methylpyridine- 4-carboxylic acid Intermediate Chlorosulfite Intermediate RCOOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) RCOCl 2-Chloro-6-methylpyridine- 4-carbonyl chloride Intermediate->RCOCl - SO₂ - HCl Byproducts SO₂(g) + HCl(g)

Caption: Conversion of the carboxylic acid to the acyl chloride.

Protocol 1: Preparation of this compound

Materials:

  • 2-Chloro-6-methylpyridine-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)[7]

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic, ~1-2 drops)

  • Anhydrous dichloromethane (DCM) or Toluene

Equipment:

  • Round-bottom flask with a reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-6-methylpyridine-4-carboxylic acid (1.0 eq).

  • Suspend the acid in an anhydrous solvent such as DCM or toluene.

  • Add a catalytic amount of anhydrous DMF with stirring.

  • Slowly add thionyl chloride (2.0 - 3.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (typically 40-80°C depending on the solvent) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

  • The resulting crude this compound is often used directly in the next step without further purification.

Part 2: Synthesis of Novel Amides

The prepared this compound can now be reacted with a diverse range of primary and secondary amines to yield the corresponding amides. This reaction, a classic example of nucleophilic acyl substitution, is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

General Reaction Scheme: Amide Formation

G cluster_reactants Reactants cluster_conditions Conditions AcylChloride 2-Chloro-6-methylpyridine- 4-carbonyl chloride Product Novel Pyridine Amide AcylChloride->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Base Base (e.g., Triethylamine, DIPEA) Salt Base·HCl Salt Base->Salt Solvent Aprotic Solvent (DCM, THF)

Caption: General workflow for amide synthesis.

Protocol 2: General Procedure for Amide Synthesis

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the amine (1.0 - 1.2 eq) and the base (e.g., Triethylamine, 1.5 - 2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.

Representative Data

The versatility of this protocol allows for the synthesis of a wide array of amides with varying electronic and steric properties.

Amine SubstrateBaseSolventTime (h)Yield (%)
AnilineTEADCM492
4-FluoroanilineTEADCM589
BenzylamineDIPEATHF395
MorpholineTEADCM297
N-MethylpiperazineDIPEATHF2.594
Note: The data presented are representative and actual results may vary based on substrate purity, reaction scale, and specific laboratory conditions.

Part 3: Characterization and Troubleshooting

Characterization: The synthesized amides should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) and N-H stretching frequencies.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low Yield Incomplete formation of acyl chloride.Ensure anhydrous conditions and sufficient reflux time in Protocol 1. Confirm acyl chloride formation with a test reaction on a small scale.
Poorly nucleophilic or sterically hindered amine.Increase reaction temperature, use a more polar solvent like DMF, or add a catalyst such as 4-Dimethylaminopyridine (DMAP).
Amine hydrochloride salt formation.Ensure at least two equivalents of base are used to neutralize the HCl salt of the amine and the HCl produced in the reaction.
Impure Product Hydrolysis of the acyl chloride.Strictly maintain anhydrous conditions throughout both protocols.
Unreacted starting materials.Optimize stoichiometry and reaction time. Ensure efficient purification by column chromatography.
Side reactions.For sensitive substrates, conduct the reaction at lower temperatures (e.g., -20 °C to 0 °C) and monitor closely.

Conclusion

This compound is a highly effective reagent for the synthesis of a diverse library of novel pyridine carboxamides. Its enhanced reactivity facilitates amide bond formation with a broad range of amines under mild and efficient conditions. The protocols outlined in this application note provide a robust framework for researchers in medicinal chemistry and drug discovery to generate new chemical entities for biological screening and lead optimization. The strategic incorporation of this substituted pyridine amide scaffold offers a promising avenue for the development of next-generation therapeutics.

References

Protocol for esterification with 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient Ester Synthesis via Acylation with 2-Chloro-6-methylpyridine-4-carbonyl chloride

Abstract

This document provides a comprehensive guide for the esterification of alcohols using this compound. Acyl chlorides are highly reactive acylating agents that facilitate the conversion of alcohols to esters under mild, irreversible conditions, offering a significant advantage over equilibrium-driven methods like Fischer esterification.[1][2] This protocol details the underlying mechanism, a step-by-step experimental procedure, purification techniques, and critical safety considerations for researchers in organic synthesis and drug development.

Introduction and Mechanistic Overview

The synthesis of esters is a cornerstone transformation in organic chemistry. While numerous methods exist, the acylation of alcohols with acyl chlorides is a rapid and high-yielding approach.[3] this compound is a specialized acylating agent whose reactivity is harnessed for the synthesis of pyridine-containing esters, which are common motifs in pharmaceuticals and agrochemicals.

The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.[4][5] The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate which then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.[6] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting alcohol or the pyridine nitrogen, rendering them non-nucleophilic and halting the reaction.[1]

For sterically hindered or less reactive alcohols, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction.[7][8] DMAP functions as a hyper-nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more susceptible to attack by the alcohol.[8]

Esterification_Mechanism cluster_reactants Reactants cluster_products Mechanism Steps AcylChloride 2-Chloro-6-methylpyridine- 4-carbonyl chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral 1. Nucleophilic Attack (Addition) Alcohol Alcohol (R-OH) Alcohol->Tetrahedral 1. Nucleophilic Attack (Addition) Base Base (e.g., TEA) FinalEster Final Ester Product Base->FinalEster 3. Deprotonation Salt Base•HCl Salt Base->Salt 3. Deprotonation ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster 2. Leaving Group Elimination (Cl⁻) ProtonatedEster->FinalEster 3. Deprotonation ProtonatedEster->Salt 3. Deprotonation

Caption: Nucleophilic acyl substitution mechanism for esterification.

Experimental Protocol

This protocol provides a general procedure for the esterification of a generic alcohol. Stoichiometry and reaction times may need to be optimized for specific substrates.

2.1. Materials and Equipment

  • Reagents:

    • This compound (CAS: 26413-58-1)

    • Alcohol substrate (Primary, Secondary, or Phenol)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[9]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • 4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)

    • 1M Hydrochloric Acid (HCl) solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and needles/syringes

    • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)[9]

    • Ice bath

    • Thin Layer Chromatography (TLC) plate and chamber

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for purification (e.g., chromatography column, distillation apparatus)

2.2. Reaction Procedure

The entire procedure must be conducted in a chemical fume hood.[10] Personal protective equipment (lab coat, safety goggles, gloves) is mandatory.[11]

  • Setup: To a dry, round-bottom flask under an inert atmosphere of nitrogen, add the alcohol (1.0 eq.) and anhydrous DCM (to make a ~0.2 M solution).

  • Base Addition: Add triethylamine (1.2 - 1.5 eq.). If the alcohol is sterically hindered, add a catalytic amount of DMAP (0.05 - 0.1 eq.).

  • Cooling: Cool the flask to 0 °C using an ice bath. This is critical to control the initial exothermic reaction upon addition of the acyl chloride.[1]

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring alcohol/base mixture over 10-15 minutes. Causality Note: Slow addition prevents a rapid temperature increase and minimizes side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC. The disappearance of the limiting reagent (typically the alcohol) indicates completion. An appropriate eluent system (e.g., ethyl acetate/hexanes) should be determined beforehand.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench any remaining acyl chloride.

2.3. Work-up and Purification

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary.

  • Washing Sequence:

    • Wash the organic layer sequentially with 1M HCl (to remove TEA and DMAP), saturated NaHCO₃ solution (to remove any acidic byproducts), and brine (to reduce the amount of dissolved water).[1] Causality Note: Each wash removes specific impurities. The final brine wash facilitates a cleaner separation of the organic and aqueous layers.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by an appropriate method.

    • Column Chromatography: For most non-volatile esters, silica gel chromatography is effective.

    • Distillation: For volatile, thermally stable liquid esters.[12]

    • Recrystallization: For solid ester products.[13]

Caption: General experimental workflow for esterification.

Substrate Scope and Reaction Parameters

The reactivity of the alcohol substrate dictates the necessary reaction conditions. The following table provides general guidelines.

Alcohol TypeRelative ReactivityTypical TemperatureTypical TimeNotes
Primary (1°) High0 °C to RT1-4 hReactions are typically fast and high-yielding.
Secondary (2°) MediumRT to 40 °C4-12 hMay require gentle heating and/or a catalytic amount of DMAP to achieve full conversion.
Tertiary (3°) Low40 °C to Reflux12-24 hOften sluggish. DMAP is highly recommended. Elimination side products are possible.
Phenols Medium-LowRT to 50 °C2-8 hReactivity depends on electronic effects. Electron-rich phenols react faster.
Product Characterization

The identity and purity of the final ester product should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong ester carbonyl (C=O) stretch, typically around 1735-1750 cm⁻¹, and the disappearance of the broad O-H stretch from the starting alcohol.[12]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the disappearance of the alcohol -OH proton signal and the appearance of new signals corresponding to the ester moiety, often with characteristic shifts for protons adjacent to the ester oxygen.[12]

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the successful formation of the ester.[12]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.

  • Handling: Always handle in a well-ventilated chemical fume hood.[10] Avoid inhalation of vapors and contact with skin and eyes.[14] It is classified as causing severe skin burns and eye damage.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[11]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Do not use combustible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

Application Notes: The Strategic Use of 2-Chloro-6-methylpyridine-4-carbonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of numerous therapeutic agents. Among the vast arsenal of chemical building blocks, 2-Chloro-6-methylpyridine-4-carbonyl chloride has emerged as a highly valuable and versatile intermediate.[1][2] Its utility lies in its dual-handle reactivity: the highly electrophilic acyl chloride at the C4 position and the strategically placed chloro and methyl groups on the pyridine ring.

This guide provides an in-depth exploration of this reagent, moving beyond simple reaction schemes to elucidate the underlying principles that govern its application. We will detail its physicochemical properties, safety considerations, and core reactivity, culminating in practical, field-tested protocols for its use in synthesizing molecules of therapeutic interest. The primary focus will be on its role as a powerful acylating agent for the formation of robust amide and ester linkages, which are fundamental connections in drug candidates.[1]

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 26413-58-1
Molecular Formula C₇H₅Cl₂NO
Molecular Weight 190.03 g/mol
Appearance Solid (form may vary)
Boiling Point 80-85 °C at 3-4 mmHg
Density 1.361 g/mL at 25 °C
Refractive Index (n20/D) 1.5555
SMILES Cc1cc(cc(Cl)n1)C(Cl)=O
InChI Key YHKLLTUNTUJQSB-UHFFFAOYSA-N
Critical Safety & Handling Protocols

This compound is a corrosive and moisture-sensitive compound. The acyl chloride functional group reacts readily with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood.

  • Hazard Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a full-face shield.[3]

  • Handling: Do not breathe dust, fumes, or vapors. Avoid all contact with skin and eyes. Use only non-sparking tools. Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from moisture and incompatible materials like alcohols and amines (except for intended reactions).[3][4]

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes after removing contaminated clothing. Seek immediate medical attention.[3]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

Core Reactivity and Mechanistic Rationale

The primary utility of this compound stems from the high electrophilicity of the carbonyl carbon. This makes it an excellent acylating agent for a wide range of nucleophiles, most notably amines and alcohols, through a nucleophilic acyl substitution mechanism.

The reaction is initiated by the attack of the nucleophile (e.g., the lone pair of an amine nitrogen) on the carbonyl carbon. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a leaving group and forming the stable amide or ester product. The reaction generates one equivalent of HCl, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to prevent protonation of the starting nucleophile and drive the reaction to completion.[5][6]

G reagents This compound + Nucleophile (R-NH₂) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Amide Product + HCl intermediate->products Collapse & Chloride Expulsion salt Et₃N·HCl Salt products->salt base Base (e.g., Et₃N) base->salt

Caption: Nucleophilic Acyl Substitution Mechanism.

Application Protocol: Synthesis of a Kinase Inhibitor Scaffold

This protocol details a representative procedure for synthesizing an N-aryl-2-chloro-6-methylpyridine-4-carboxamide, a common scaffold in kinase inhibitors like Sorafenib and its analogues.[7][8] The reaction involves the acylation of a substituted aniline.

Materials and Reagents
  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-amino-3-methylphenol) (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Step-by-Step Experimental Procedure
  • Setup: Under an inert atmosphere of nitrogen, add the substituted aniline (1.05 eq) and anhydrous DCM to a dry, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add the base (TEA or DIPEA, 1.5 eq) to the stirred solution.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and charge it into the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and then with brine. Self-Validation: The bicarbonate wash neutralizes any remaining HCl and removes the hydrochloride salt of the base.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aniline in Anhydrous DCM B Cool to 0 °C A->B C Add Base (TEA) B->C D Dropwise Addition of 2-Chloro-6-methylpyridine- 4-carbonyl chloride C->D E Warm to RT & Stir (Monitor by TLC) D->E F Quench with H₂O E->F G Wash with NaHCO₃ & Brine F->G H Dry (MgSO₄) & Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Workflow for N-Aryl Carboxamide Synthesis.

Representative Reaction Parameters

The following table summarizes typical conditions for acylation reactions using this compound with various nucleophiles.

Table 2: Typical Acylation Reaction Conditions

NucleophileBaseSolventTemperatureTime (h)Expected Yield (%)
AnilineTEADCM0 °C to RT485-95
BenzylaminePyridineTHF0 °C to RT290-98
MorpholineDIPEADCM0 °C to RT388-96
EthanolPyridineDCMRT1275-85
PhenolTEATolueneRT to 50 °C1670-80

Broader Applications and Future Scope

While amide synthesis is its primary application, the versatility of this compound extends further:

  • Ester Synthesis: Reaction with primary and secondary alcohols, often catalyzed by a base like pyridine or DMAP, yields the corresponding esters. These can serve as prodrugs or key intermediates themselves.

  • Agrochemicals: The substituted pyridine motif is prevalent in modern herbicides and fungicides. This reagent provides a direct route to introduce this key pharmacophore into new agrochemical candidates.[1][9]

  • Custom Synthesis: The chloro and methyl groups on the pyridine ring offer sites for further functionalization through cross-coupling reactions or oxidation, allowing for the creation of diverse chemical libraries from a single, reliable starting point.[9]

Conclusion

This compound is a powerful and efficient building block in medicinal and process chemistry. Its high reactivity, coupled with the strategic placement of functional handles on the pyridine ring, makes it an indispensable tool for the synthesis of complex, biologically active molecules. By understanding its reactivity profile and adhering to rigorous safety and experimental protocols, researchers can effectively leverage this reagent to streamline synthetic pathways and accelerate the discovery and development of new therapeutic and agrochemical agents.[1][2]

References

Application Notes: 2-Chloro-6-methylpyridine-4-carbonyl chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic application of 2-Chloro-6-methylpyridine-4-carbonyl chloride in the synthesis of modern agrochemicals. This document emphasizes the versatility of this key intermediate in creating potent herbicides and fungicides, supported by detailed protocols, mechanistic insights, and practical guidance to ensure experimental success and reproducibility.

Introduction: The Strategic Importance of a Versatile Pyridine Intermediate

This compound is a highly reactive and versatile building block in organic synthesis, finding significant application in the agrochemical industry.[1] Its utility stems from the presence of multiple reactive sites on the pyridine ring, which can be selectively functionalized to generate a diverse array of biologically active molecules. The carbonyl chloride group, in particular, serves as a powerful electrophilic center for the facile introduction of amide and ester functionalities, which are prevalent in many modern pesticides.[1]

The strategic placement of the chloro and methyl groups on the pyridine ring also plays a crucial role. The chloro substituent can act as a leaving group in nucleophilic aromatic substitution reactions or be retained in the final molecule to modulate its electronic properties and biological activity. The methyl group can influence the steric environment and lipophilicity of the resulting agrochemical, impacting its uptake and translocation in target organisms. This inherent chemical potential makes this compound a valuable starting material for the development of novel herbicides and fungicides with enhanced efficacy and selectivity.[1]

Application I: Synthesis of Picolinic Acid Herbicides

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides, known for their systemic action and effectiveness against a wide range of broadleaf weeds.[2][3][4] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants. The herbicide Picloram is a well-known example of a picolinic acid derivative.[2] While the direct synthesis of Picloram does not start from this compound, this intermediate is a key precursor for a wide range of structurally related and novel picolinic acid herbicides.

The general synthetic strategy involves the conversion of the carbonyl chloride group to a carboxylic acid or an ester, followed by further modifications of the pyridine ring to introduce the desired substituents that confer herbicidal activity. The development of novel 6-aryl-2-picolinates, for example, has led to highly potent herbicides with application rates significantly lower than traditional auxin herbicides.[2]

Application II: Synthesis of Pyridine Carboxamide Fungicides as Succinate Dehydrogenase Inhibitors

A major application of this compound is in the synthesis of pyridine carboxamide fungicides. This class of agrochemicals has gained prominence due to their potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[5][6] This targeted mode of action disrupts fungal respiration, leading to effective disease control.

The synthesis of these fungicides typically involves the reaction of this compound with a substituted aniline derivative. This nucleophilic acyl substitution reaction forms a stable amide bond, which is a key structural feature of many SDH inhibitors. The variability of the aniline component allows for the creation of a large library of candidate fungicides for structure-activity relationship (SAR) studies, aiming to optimize potency, spectrum of activity, and crop safety.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-2-chloro-6-methylpyridine-4-carboxamide Fungicide

This protocol details the synthesis of a representative N-aryl-2-chloro-6-methylpyridine-4-carboxamide, a potential succinate dehydrogenase inhibitor, via nucleophilic acyl substitution.

Reaction Scheme:

Fungicide Synthesis reagent1 2-Chloro-6-methylpyridine- 4-carbonyl chloride product N-Aryl-2-chloro-6-methylpyridine- 4-carboxamide reagent1->product + reagent2 Substituted Aniline reagent2->product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) byproduct HCl product->byproduct -

Caption: General synthesis of N-Aryl-2-chloro-6-methylpyridine-4-carboxamide.

Materials:

  • This compound (97%)

  • Substituted aniline (e.g., 2-amino-4-chloro-6-methylpyridine)

  • Triethylamine (Et3N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

  • Addition funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.0 eq) and anhydrous dichloromethane (10 mL per mmol of aniline). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution dropwise while maintaining the temperature at 0 °C.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in anhydrous dichloromethane (5 mL per mmol). Add this solution to the reaction mixture dropwise via an addition funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Work-up: Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-aryl-2-chloro-6-methylpyridine-4-carboxamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. For example, for a related compound, N-(2-(phenylamino)phenyl)nicotinamide, the following characterization was reported: white solid; mp 122.2–125.0°C; ¹H NMR (400 MHz, Chloroform-d) δ 9.15 (s, 1H), 9.04 (s, 1H), 8.63 (s, 1H), 8.27 (d, J=7.6 Hz, 1H), 8.08 (d, J=5.4 Hz, 1H), 7.51 (dd, J1=8.9 Hz, J2=3.6 Hz, 1H), 7.32–7.23 (m, 2H), 7.17 (m, 4H), 6.83 (m, 3H); ESI-MS m/z 288.12 [M]⁻.[6]

Causality Behind Experimental Choices
  • Anhydrous Conditions: The reaction is sensitive to moisture as the carbonyl chloride is readily hydrolyzed to the corresponding carboxylic acid, which would not participate in the desired amidation reaction.

  • Use of a Non-nucleophilic Base: Triethylamine is used to neutralize the hydrochloric acid (HCl) by-product of the reaction. It is a non-nucleophilic base, which prevents it from competing with the aniline in reacting with the carbonyl chloride.

  • Controlled Temperature: The initial reaction is carried out at 0 °C to control the exothermicity of the acylation reaction and to minimize potential side reactions.

  • Aqueous Work-up: The use of saturated sodium bicarbonate solution is to neutralize any remaining acid and to remove the triethylammonium hydrochloride salt.

  • Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, ensuring the isolation of the target fungicide in high purity.

Mechanistic Insight: The Nucleophilic Acyl Substitution Pathway

The core chemical transformation in the synthesis of pyridine carboxamide fungicides from this compound is a nucleophilic acyl substitution. This reaction proceeds through a well-established two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electrophilic carbonyl carbon of the carbonyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion, being a good leaving group, is expelled.

Mechanism start Reactants intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Product intermediate->product Elimination of Cl-

Caption: Simplified mechanism of nucleophilic acyl substitution.

The overall reaction is driven by the formation of a stable amide bond and the departure of a good leaving group (chloride). The presence of the electron-withdrawing pyridine ring can further enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.

Data Summary

The following table summarizes representative data for pyridine carboxamide fungicides, highlighting their potential as agrochemicals.

Compound IDStructureTarget PathogenIn Vitro Activity (IC₅₀)Reference
3f 6-chloro-N-(2-(phenylamino)phenyl)nicotinamideBotrytis cinerea5.6 mg/L (SDH inhibition)[7]
3e N-(2-((2,4-dimethylphenyl)amino)phenyl)nicotinamideBotrytis cinereaNot specified, but showed good activity[6]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a new generation of agrochemicals. Its application in the development of both picolinic acid herbicides and pyridine carboxamide fungicides demonstrates its strategic importance in modern crop protection research. The detailed protocol and mechanistic insights provided in these application notes are intended to empower researchers to effectively utilize this key building block in their synthetic endeavors, ultimately contributing to the discovery of more effective and sustainable agricultural solutions.

References

Application Note: A Step-by-Step Guide for Amide Bond Formation with 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of the amide bond is arguably one of the most critical reactions in modern organic synthesis, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and agrochemicals.[1][2] The choice of coupling reagents and reaction conditions is paramount to achieving high yields and purity, especially when dealing with complex molecular architectures.

This guide provides a detailed protocol and technical insights for the use of 2-Chloro-6-methylpyridine-4-carbonyl chloride, a versatile and reactive acylating agent. Its structure combines the high electrophilicity of an acyl chloride with a substituted pyridine scaffold, making it a valuable building block for introducing specific heterocyclic moieties into target molecules.[2] This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for synthesizing substituted pyridine carboxamides.

The Chemistry: Mechanism of Acylation

The reaction of an acyl chloride with a primary or secondary amine is a classic example of nucleophilic acyl substitution.[3][4][5] The process is highly efficient due to the excellent leaving group ability of the chloride ion.

The mechanism proceeds through two key stages:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the this compound. This forms a transient tetrahedral intermediate.[5][6]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

  • Deprotonation: The resulting positively charged product is deprotonated by a base to yield the final, neutral amide. This final step is crucial as it also neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[7][8]

A non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is typically added to the reaction mixture to serve as an acid scavenger.[9][10] Alternatively, if the amine reactant is inexpensive, a two-fold excess can be used to act as both the nucleophile and the base.[5][8]

Caption: Nucleophilic acyl substitution mechanism.

Reagent Profile: this compound

A thorough understanding of the reagent's properties and safety requirements is essential before beginning any experimental work.

PropertyValueReference
CAS Number 26413-58-1[11]
Molecular Formula C₇H₅Cl₂NO[11]
Molecular Weight 190.03 g/mol [11]
Appearance Liquid[11]
Boiling Point 80-85 °C / 3-4 mmHg[11]
Density 1.361 g/mL at 25 °C[11]
Safety & Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

  • Hazards: Causes severe skin burns and eye damage.[11] May cause respiratory irritation.[12] Reacts with water, releasing corrosive HCl gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, a faceshield, and chemical-resistant gloves (e.g., nitrile).[11][12]

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12][13] Use dry glassware and anhydrous solvents to prevent hydrolysis of the reagent.[5] Keep the container tightly closed when not in use.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[12][13]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[12][13]

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of an amide using this compound and a primary or secondary amine.

Materials & Reagents
  • Amine (1.0 eq)

  • This compound (1.0-1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or DIPEA, 1.1-1.5 eq)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment
  • Round-bottom flasks and rubber septa

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for purification (e.g., chromatography column)

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purify Purification A 1. Dissolve amine and base in anhydrous DCM B 2. Cool solution to 0°C (ice bath) A->B C 3. Add acyl chloride solution dropwise to the amine B->C D 4. Warm to room temperature and stir (monitor by TLC/LC-MS) C->D Stirring E 5. Quench with water or sat. NaHCO3 D->E Completion F 6. Extract with DCM E->F G 7. Wash organic layer (NaHCO3, Brine) F->G H 8. Dry organic layer (e.g., Na2SO4) G->H I 9. Filter and concentrate (Rotary Evaporator) H->I J 10. Purify crude product (e.g., Column Chromatography) I->J Crude Product

Caption: General experimental workflow for amide synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the base (e.g., triethylamine, 1.2 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the initial exothermic reaction.[]

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the amine solution dropwise via syringe.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[15]

  • Quenching: Once the reaction is complete, carefully quench it by adding deionized water or a saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one or two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude amide product by column chromatography on silica gel or by recrystallization.[15]

Expert Insights & Troubleshooting

  • Moisture Sensitivity: The primary cause of low yields is often the hydrolysis of the acyl chloride. Ensure all glassware is oven-dried or flame-dried before use and that all solvents are anhydrous.[5]

  • Base Selection: A tertiary amine base like TEA or the more sterically hindered DIPEA is ideal as they are non-nucleophilic and will not compete with the desired amine reactant.[9][10]

  • Reaction with Poorly Nucleophilic Amines: For electron-deficient or sterically hindered amines, the reaction may be sluggish. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) or gentle heating may be required to drive the reaction to completion.[]

  • Workup Considerations: The aqueous washes are designed to remove the hydrochloride salt of the base (e.g., triethylammonium chloride) and any unreacted starting materials or byproducts. The final brine wash helps to remove residual water from the organic phase.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-6-methylpyridine-4-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Bifunctional Reactivity of a Versatile Pyridine Building Block

2-Chloro-6-methylpyridine-4-carbonyl chloride is a highly versatile bifunctional building block, offering two distinct reactive sites for molecular elaboration: a moderately reactive C(sp²)–Cl bond at the 2-position of the electron-deficient pyridine ring and a highly reactive acyl chloride at the 4-position. This duality presents both an opportunity and a significant challenge for synthetic chemists. While palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, the pronounced reactivity difference between the aryl chloride and the acyl chloride dictates the synthetic strategy. Direct, chemoselective cross-coupling at the C2-Cl position while preserving the integrity of the acyl chloride is exceptionally challenging, as the acyl chloride is often more susceptible to reaction under typical coupling conditions, leading to acylative cross-coupling products.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of effective strategies for leveraging this valuable intermediate. We will detail a robust and field-proven two-step approach that involves the initial conversion of the acyl chloride into a more stable derivative (ester or amide), followed by a systematic exploration of Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions at the C2 position. This methodology ensures predictable outcomes and high yields, enabling the synthesis of a diverse array of functionalized 6-methylpyridine-4-carboxylic acid derivatives.

Strategic Approach: A Two-Step Protocol for Controlled Functionalization

The most reliable and versatile strategy for the selective functionalization of the C2-Cl bond of this compound is a two-step sequence. This approach mitigates the issue of competing reactivity by "taming" the highly electrophilic acyl chloride.

G cluster_0 Recommended Synthetic Workflow Start 2-Chloro-6-methylpyridine- 4-carbonyl chloride Step1 Step 1: Derivatization (Esterification or Amidation) Start->Step1 Intermediate Stable Intermediate (Ester or Amide Derivative) Step1->Intermediate Step2 Step 2: Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira) Intermediate->Step2 Product 2-Aryl/Vinyl/Alkynyl-6-methylpyridine- 4-carboxylic Acid Derivative Step2->Product

Caption: Recommended two-step workflow for selective cross-coupling.

Part 1: Synthesis of Stable Intermediates (Esters and Amides)

The initial step involves the conversion of the acyl chloride to a more stable ester or amide. This transformation is typically straightforward, high-yielding, and can be performed under mild conditions. These derivatives are significantly more stable and generally do not interfere with subsequent palladium-catalyzed cross-coupling reactions.

Protocol 1.1: Synthesis of Methyl 2-chloro-6-methylpyridine-4-carboxylate

This protocol describes the conversion of the acyl chloride to a methyl ester, a common and stable derivative for subsequent cross-coupling.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Methanol (MeOH, 5-10 equiv)

  • Triethylamine (TEA, 1.2 equiv) or Pyridine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (or pyridine) to the solution, followed by the dropwise addition of anhydrous methanol.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Protocol 1.2: Synthesis of N-Aryl/Alkyl-2-chloro-6-methylpyridine-4-carboxamide

Amide derivatives are also excellent substrates for cross-coupling reactions and are prevalent in many biologically active molecules.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (e.g., Aniline, Benzylamine, Morpholine) (1.1 equiv)

  • Triethylamine (TEA, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the desired amine and triethylamine in anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with 1 M HCl (if the amine is basic), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired amide.

Part 2: Palladium-Catalyzed Cross-Coupling of Stabilized Derivatives

With the stable ester or amide in hand, a variety of palladium-catalyzed cross-coupling reactions can be employed to functionalize the C2-position. The choice of reaction depends on the desired C-C bond to be formed (C-C sp², C-C sp³, C-C sp).

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methylpyridine Derivatives

The Suzuki-Miyaura reaction is one of the most versatile methods for forming biaryl linkages. The coupling of 2-chloropyridines, while more challenging than their bromo or iodo counterparts due to the strength of the C-Cl bond, is well-established with modern catalyst systems.[3][4]

Core Principle & Mechanistic Insight: The key to successfully coupling unreactive aryl chlorides is to facilitate the oxidative addition step (the insertion of Pd(0) into the C-Cl bond). This is typically achieved by using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands stabilize the Pd(0) center, increase its electron density to promote oxidative addition, and their steric bulk encourages the final reductive elimination step. A strong base, such as potassium phosphate, is often required to facilitate the transmetalation step by forming a more nucleophilic boronate species.[6]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Cl(L_n) Oxidative Adduct (Aryl-Pd(II)-Cl) Pd(0)L_n->Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Ar'(L_n) Di-organo Pd(II) Complex Ar-Pd(II)-Cl(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Product (Ar-Ar') Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-Cl Aryl Chloride (Substrate) Ar-Cl->Ar-Pd(II)-Cl(L_n) Oxidative Addition Ar'-B(OH)2 Boronic Acid (Coupling Partner) [Ar'B(OH)3]- Boronate Species Ar'-B(OH)2->[Ar'B(OH)3]- Base Base (e.g., K3PO4) Base->[Ar'B(OH)3]- [Ar'B(OH)3]-->Ar-Pd(II)-Cl(L_n)

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.1: Suzuki-Miyaura Coupling using a Buchwald Ligand

This protocol is a robust starting point for coupling arylboronic acids with the stabilized pyridine derivatives.

Materials:

  • Methyl 2-chloro-6-methylpyridine-4-carboxylate (or amide derivative) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)

  • Schlenk tube or microwave vial, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a dry Schlenk tube, add the pyridine substrate, arylboronic acid, K₃PO₄, Pd(OAc)₂, and the phosphine ligand.

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or GC-MS. Reactions are typically complete within 4-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Catalyst Systems for Suzuki Coupling of Chloropyridines

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)Ref.
Pd(OAc)₂SPhosK₃PO₄Toluene100-110>85[3]
Pd₂(dba)₃XPhosK₃PO₄THF80-100>90[4]
PEPPSI-IPr(none)K₂CO₃1,4-Dioxane/H₂O80-100>90[5]
Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O10060-75[4]
Mizoroki-Heck Reaction: Synthesis of 2-Vinyl-6-methylpyridine Derivatives

The Heck reaction allows for the coupling of the aryl chloride with an alkene, introducing a vinyl group at the C2 position.[7][8]

Core Principle & Mechanistic Insight: The Heck reaction proceeds via a different pathway after oxidative addition. Instead of transmetalation, the alkene coordinates to the palladium(II) complex and undergoes a migratory insertion into the Pd-Aryl bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this hydride species.[9]

Protocol 2.2: Heck Reaction with an Acrylate Ester

Materials:

  • Methyl 2-chloro-6-methylpyridine-4-carboxylate (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Tricyclohexylphosphine (PCy₃) or P(t-Bu)₃ (4-10 mol%)

  • Base (e.g., Triethylamine (TEA), K₂CO₃, or Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or 1,4-Dioxane)

  • Sealed reaction tube or microwave vial

Procedure:

  • To a sealable reaction tube, add the pyridine substrate, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill with argon or nitrogen.

  • Add the degassed solvent, the alkene, and the base via syringe.

  • Seal the tube tightly and heat to 100-140 °C.

  • Monitor the reaction by GC-MS. Reactions can take 12-48 hours.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Sonogashira Coupling: Synthesis of 2-Alkynyl-6-methylpyridine Derivatives

The Sonogashira reaction is the method of choice for installing an alkyne moiety, creating a C(sp²)-C(sp) bond.[10][11]

Core Principle & Mechanistic Insight: The Sonogashira coupling involves a dual catalytic cycle. The palladium cycle is similar to other cross-couplings, beginning with oxidative addition. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. This species then undergoes transmetalation with the aryl-palladium(II) complex. Reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst. Copper-free versions have also been developed, which are often advantageous.[12]

Protocol 2.3: Copper-Catalyzed Sonogashira Coupling

Materials:

  • Methyl 2-chloro-6-methylpyridine-4-carboxylate (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (used as solvent or co-solvent)

  • Anhydrous, degassed THF (optional co-solvent)

  • Schlenk tube and inert atmosphere setup

Procedure:

  • To a dry Schlenk tube, add the pyridine substrate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon or nitrogen.

  • Add degassed THF (if used) followed by the amine base and the terminal alkyne.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C. The reaction is often mildly exothermic.

  • Monitor progress by TLC or GC-MS. Reactions are typically complete in 2-16 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and filter through Celite® to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Troubleshooting and Key Considerations

  • Low Reactivity of C-Cl bond: If coupling is slow or fails, consider using a more active catalyst system. For Suzuki, moving from PPh₃ to a Buchwald ligand (XPhos, SPhos) or an NHC ligand (e.g., from a PEPPSI-type precatalyst) can dramatically improve yields. Increasing the temperature may also be necessary.[6]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Bulky ligands help shield the metal center and mitigate this issue.

  • Protodeboronation (Suzuki): If significant amounts of the de-borylated starting material are observed, ensure anhydrous conditions are used, and the base is thoroughly dried. Using boronic esters (e.g., pinacol esters) can also reduce the rate of this side reaction.

  • Homocoupling (Sonogashira): The formation of alkyne dimers (Glaser coupling) can be a side reaction. This can often be minimized by ensuring a strictly oxygen-free environment and by slowly adding the alkyne.

Conclusion

While the direct and selective cross-coupling of the C2-Cl bond in this compound is a significant synthetic challenge due to the high reactivity of the acyl chloride, a strategic two-step approach provides a reliable and versatile pathway to a wide range of valuable 2,4,6-trisubstituted pyridine derivatives. By first converting the acyl chloride into a more stable ester or amide, researchers can confidently apply the vast toolkit of modern palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Heck, and Sonogashira couplings—to the C-Cl bond with high yields and predictable outcomes. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important building block in pharmaceutical, agrochemical, and materials science research.

References

Mastering Amide and Ester Synthesis: Application Notes for 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecules

2-Chloro-6-methylpyridine-4-carbonyl chloride is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring an electron-deficient pyridine ring and a reactive carbonyl chloride, makes it an excellent electrophile for reactions with various nucleophiles. This reactivity facilitates the efficient formation of amide and ester linkages, which are fundamental components of many biologically active compounds.[1][2]

This guide provides a comprehensive overview of the experimental setup for reactions involving this compound, with a focus on the synthesis of amides and esters. Authored from the perspective of a Senior Application Scientist, this document combines established chemical principles with practical, field-proven insights to ensure reliable and reproducible results.

Chemical and Physical Properties

A thorough understanding of the reagent's properties is paramount for safe and effective handling.

PropertyValueSource
CAS Number 26413-58-1
Molecular Formula C₇H₅Cl₂NO
Molecular Weight 190.03 g/mol
Appearance Solid[3]
Boiling Point 80-85 °C at 3-4 mmHg
Density 1.361 g/mL at 25 °C
Refractive Index n20/D 1.5555

Safety and Handling: A Prudent Approach

This compound is a corrosive substance that requires careful handling in a well-ventilated fume hood. It is classified as a skin and eye irritant.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.

  • Skin and Body Protection: A lab coat should be worn at all times.

Handling and Storage:

  • Due to its reactivity with water, all reactions should be conducted under anhydrous conditions, using dry solvents and glassware.

  • Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and alcohols.[1]

Core Applications: Amide and Ester Synthesis

The primary utility of this compound lies in its ability to readily form amides and esters. These reactions proceed via a nucleophilic acyl substitution mechanism.

Amide Synthesis (Schotten-Baumann Reaction)

The reaction of this compound with primary or secondary amines is a classic example of the Schotten-Baumann reaction. This method is widely used for the formation of a stable amide bond. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

Reaction Workflow:

Amide_Synthesis_Workflow reagents Dissolve amine and base in anhydrous solvent acyl_chloride Add 2-Chloro-6-methylpyridine- 4-carbonyl chloride solution dropwise at 0 °C reagents->acyl_chloride Step 1 reaction Stir at room temperature (Monitor by TLC/LC-MS) acyl_chloride->reaction Step 2 workup Aqueous Work-up (e.g., NaHCO₃ wash) reaction->workup Step 3 purification Purification (Column chromatography or recrystallization) workup->purification Step 4 product Pure Amide Product purification->product Final Product

Caption: General workflow for amide synthesis.

Detailed Protocol: Synthesis of N-Benzyl-2-chloro-6-methylpyridine-4-carboxamide

This protocol details the reaction of this compound with benzylamine, a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-2-chloro-6-methylpyridine-4-carboxamide.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the highly reactive acyl chloride.

  • Base (Triethylamine): Acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.

  • Dropwise addition at 0 °C: Controls the exothermic nature of the reaction and minimizes potential side reactions.

  • Aqueous Work-up: Removes the triethylamine hydrochloride salt and any unreacted starting materials.

Ester Synthesis

The reaction with alcohols to form esters follows a similar principle to amide synthesis. However, since alcohols are generally less nucleophilic than amines, the reaction may require a catalyst or slightly more forcing conditions. A common and effective method is to use a non-nucleophilic base like pyridine, which can also act as a catalyst.

Reaction Mechanism:

Ester_Synthesis_Mechanism start 2-Chloro-6-methylpyridine- 4-carbonyl chloride + Alcohol intermediate Tetrahedral Intermediate start->intermediate Nucleophilic attack of alcohol product Ester + HCl intermediate->product Elimination of Cl⁻ base Base (e.g., Pyridine) neutralizes HCl product->base

References

Application Note: 4-Hydrazinobenzenesulfonamide as a Versatile Building Block for the Synthesis of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4-hydrazinobenzenesulfonamide as a pivotal building block in the synthesis of diarylheterocyclic anti-inflammatory agents. Specifically, it details the synthesis of Celecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. We present detailed, field-proven protocols for the synthesis of the 4-hydrazinobenzenesulfonamide intermediate and its subsequent condensation to form the pyrazole core of Celecoxib. The causality behind experimental choices, the mechanism of COX-2 selectivity, and key analytical considerations are discussed to ensure scientific integrity and reproducibility.

Introduction: The Advent of Selective COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for treating pain and inflammation.[1] Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid.[1][2] The discovery of two distinct COX isoforms revolutionized the field.[3] COX-1 is a constitutive enzyme responsible for homeostatic functions, such as protecting the gastrointestinal lining, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3][4]

This dichotomy spurred the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[3][5] Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a prominent member of this class, often referred to as "coxibs".[6][7] A critical precursor for the synthesis of Celecoxib and other diarylpyrazole-based inhibitors is 4-hydrazinobenzenesulfonamide.[8] Its structure provides the necessary reactive hydrazine group for pyrazole ring formation and the key sulfonamide moiety for COX-2 selectivity.

Mechanism of Action: The Role of the Sulfonamide Moiety in COX-2 Selectivity

The selective inhibition of COX-2 by drugs like Celecoxib is a classic example of structure-based drug design.[6] The active sites of COX-1 and COX-2 are largely similar, but a key difference lies in a single amino acid substitution—isoleucine in COX-1 is replaced by a smaller valine in COX-2. This substitution creates a hydrophilic side pocket in the COX-2 active site that is absent in COX-1.[9]

The sulfonamide (-SO₂NH₂) group of Celecoxib is perfectly poised to exploit this difference. It inserts into this secondary pocket, forming hydrogen bonds and other interactions, which anchors the inhibitor firmly and confers its high selectivity for COX-2 over COX-1.[1][9] This targeted binding prevents arachidonic acid from entering the active site, thereby blocking the synthesis of pro-inflammatory prostaglandins.[2][10]

COX2_Inhibition cluster_0 COX-2 Active Site COX2_Channel Main Channel Side_Pocket Hydrophilic Side Pocket (Valine) Prostaglandins Pro-inflammatory Prostaglandins COX2_Channel->Prostaglandins Catalyzes Synthesis Pyrazole Diarylpyrazole Core Pyrazole->COX2_Channel Blocks Sulfonamide Sulfonamide Moiety (-SO₂NH₂) Sulfonamide->Side_Pocket Binds to Arachidonic_Acid Arachidonic Acid (Substrate) Arachidonic_Acid->COX2_Channel Enters Paal_Knorr cluster_0 Mechanism Diketone 1,3-Diketone Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal Hydrazine 4-Hydrazinobenzenesulfonamide (as HCl salt) Hydrazine->Hemiaminal Cyclized_Int Cyclized Intermediate Hemiaminal->Cyclized_Int Cyclization Dehydration Dehydration (2x H₂O) Cyclized_Int->Dehydration Celecoxib Celecoxib (Pyrazole Ring) Dehydration->Celecoxib Aromatization Synthetic_Workflow Sulfanilamide Sulfanilamide Diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5°C) Sulfanilamide->Diazotization Reduction Step 2: Reduction (SnCl₂) Diazotization->Reduction BuildingBlock 4-Hydrazinobenzenesulfonamide HCl Reduction->BuildingBlock Condensation Step 3: Cyclocondensation (Ethanol, Reflux) BuildingBlock->Condensation Diketone 1-(p-tolyl)-4,4,4-trifluoro -butane-1,3-dione Diketone->Condensation Purification Purification (Recrystallization) Condensation->Purification Celecoxib Celecoxib Purification->Celecoxib

References

Application Notes & Protocols for the Development of Modern Crop Protection Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract: The imperative to secure the global food supply necessitates continuous innovation in crop protection. This guide moves beyond rudimentary protocols to provide an in-depth, scientifically-grounded overview of the modern development pipeline for crop protection agents. We will explore the rationale behind key experimental stages, from initial target discovery and high-throughput screening to lead optimization and the integration of sustainable technologies. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to navigate the complexities of developing next-generation fungicides, insecticides, and herbicides that are not only effective but also meet stringent safety and environmental standards.

The Modern Crop Protection Development Pipeline: A Holistic Overview

The journey from a conceptual molecule to a market-ready crop protection agent is a multi-year, capital-intensive endeavor grounded in rigorous scientific validation. The historical reliance on broad-spectrum chemical agents is being supplanted by a more nuanced, target-specific approach.[1][2][3] This shift is driven by the dual challenges of evolving pest and pathogen resistance and an increasingly stringent regulatory landscape that prioritizes human health and environmental stewardship.[1][4]

The contemporary development pipeline is an integrated workflow that emphasizes early-stage validation and de-risking. It begins with identifying a crucial biological process in a target pest, weed, or pathogen and culminates in a registered product that offers a safe and effective solution for farmers.

G cluster_0 Discovery Phase cluster_1 Optimization & Pre-Development cluster_2 Development & Registration A Target Identification & Validation B Assay Development A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Hit-to-Lead Optimization (SAR Studies) D->E F In Planta & Greenhouse Efficacy Testing E->F G Early Toxicology & Environmental Fate F->G H Field Trials F->H G->H I Large-Scale Synthesis H->I J Regulatory Submission & Approval H->J I->J K Product Launch J->K

Caption: High-level workflow of the modern crop protection agent development pipeline.

Section 1: Target Identification & Mode of Action (MoA)

Expertise & Experience: The foundation of a successful crop protection agent lies in its Mode of Action (MoA)—the specific biological process it disrupts. A robust and novel MoA is the most effective strategy to overcome existing resistance mechanisms in target populations.[4] The Insecticide Resistance Action Committee (IRAC) and the Fungicide Resistance Action Committee (FRAC) provide essential classification schemes that guide researchers in discovering and developing agents with new or underutilized MoAs.[4][5] For instance, the trend in insecticide development has moved from broad neurotoxins like organophosphates towards highly specific targets such as the ryanodine receptors in insect muscle cells, which are targeted by diamide insecticides.[6][7] This specificity provides excellent efficacy against target pests while exhibiting much lower toxicity to non-target organisms, including mammals and beneficial insects.[7]

Key Classes of Molecular Targets:

  • Nervous & Muscular System (Insecticides): These targets, such as acetylcholinesterase (AChE), GABA-gated chloride channels, and voltage-gated sodium channels, are often chosen for their ability to deliver rapid insect incapacitation.

  • Growth & Development (Insecticides/Fungicides): Targets like chitin synthesis or the endocrine system disrupt critical life-cycle stages, such as molting in insects.[8]

  • Respiration (Fungicides/Insecticides): The mitochondrial electron transport chain is a common target. QoI and SDHI fungicides, for example, inhibit complex III and complex II, respectively, effectively shutting down cellular energy production.[1]

  • Amino Acid & Protein Synthesis (Herbicides): Disrupting the synthesis of essential amino acids (e.g., via the shikimate pathway targeted by glyphosate) is a proven herbicidal mechanism.

G cluster_insecticides Insecticides cluster_fungicides Fungicides cluster_herbicides Herbicides MoA Modes of Action in Crop Protection Agents Nerve Nerve & Muscle Targets Acetylcholinesterase (AChE) Inhibitors Ryanodine Receptor Modulators Sodium Channel Blockers MoA->Nerve Growth_I Growth & Development Chitin Synthesis Inhibitors Juvenile Hormone Mimics MoA->Growth_I Resp Respiration SDHI (Complex II) QoI (Complex III) MoA->Resp Sterol Sterol Biosynthesis Demethylation Inhibitors (DMIs) MoA->Sterol Photosynth Photosynthesis PSII Inhibitors MoA->Photosynth Amino Amino Acid Synthesis EPSPS Inhibitors MoA->Amino

Caption: Key molecular target classes for different crop protection agents.

Section 2: Lead Discovery via High-Throughput Screening (HTS)

Expertise & Experience: Once a target is validated, the search for "hit" compounds begins. High-Throughput Screening (HTS) is the industrial-scale workhorse for this phase, enabling the rapid assessment of hundreds of thousands of compounds from chemical libraries.[9] The transition from traditional agar plate assays to miniaturized, liquid-based assays in microtiter plates has dramatically increased throughput and reduced costs.[9][10] The key to a successful HTS campaign is a robust, sensitive, and reproducible assay. For example, in antifungal screening, measuring optical density (OD) or using viability dyes like resazurin provides a quantitative measure of fungal growth inhibition, which is far more reliable than visual assessments.[9][10]

Protocol: In Vitro HTS for Fungicide Discovery Against Oomycetes

This protocol is adapted from methodologies for screening anti-oomycete compounds and is designed for 96-well plate format.[10][11]

1. Objective: To identify compounds that inhibit the mycelial growth of Phytophthora infestans.

2. Materials:

  • P. infestans culture

  • Rye Sucrose Broth (RSB) liquid medium

  • 96-well flat-bottom microtiter plates

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Positive Control: Metalaxyl or other effective fungicide

  • Negative Control: DMSO solvent

  • Spectrophotometer (plate reader) capable of reading absorbance at 600 nm

3. Methodology:

  • Inoculum Preparation:

    • Grow P. infestans on solid Rye Sucrose Agar (RSA) for 7-10 days.

    • Aseptically transfer a portion of the mycelium to a sterile blender containing liquid RSB.

    • Briefly homogenize to create a mycelial fragment suspension. Causality: Using mycelial fragments as inoculum, rather than zoospores, allows the assay to be applied across a wider range of oomycete species and is less dependent on specific life-cycle stages.[11]

    • Adjust the concentration of the suspension with fresh RSB to achieve an initial OD600 of 0.05-0.1 after addition to the plate.

  • Plate Preparation & Incubation:

    • Add 180 µL of the mycelial suspension to each well of a 96-well plate.

    • Add 2 µL of test compounds, positive control, or negative control (DMSO) to the respective wells. The final concentration of DMSO should not exceed 1%, as higher concentrations can inhibit growth.

    • Take an initial absorbance reading at 600 nm (T=0). This step is critical for normalizing the data against any initial turbidity.

    • Seal the plates and incubate at 18°C in the dark for 72-96 hours.

  • Data Acquisition and Analysis:

    • After incubation, take a final absorbance reading at 600 nm (T=final).

    • Calculate the corrected growth for each well: ΔOD = OD(T=final) - OD(T=0).

    • Calculate the percent inhibition for each test compound relative to the controls: % Inhibition = 100 * (1 - (ΔOD_compound - ΔOD_positive) / (ΔOD_negative - ΔOD_positive))

    • "Hit" compounds are typically defined as those showing >50% or >70% inhibition at a given screening concentration (e.g., 10 µM).

4. Data Presentation:

Results from primary screening are often summarized to identify promising candidates for further dose-response studies.

Compound IDScreening Conc. (µM)Replicate 1 (% Inhibition)Replicate 2 (% Inhibition)Average % InhibitionHit? (Y/N)
Cmpd-001108.211.59.9N
Cmpd-0021085.789.187.4Y
Cmpd-0031054.349.852.1Y
Cmpd-0041021.018.419.7N
Metalaxyl598.999.299.1N/A

Section 3: Lead Optimization via Structure-Activity Relationship (SAR)

Expertise & Experience: A "hit" is not a product. It is merely a starting point. The process of converting a hit into a viable "lead" candidate is driven by medicinal chemistry and the principles of Structure-Activity Relationship (SAR).[12] SAR is the iterative process of chemically modifying a hit compound to improve its desired properties. A deep understanding of the target's MoA is crucial, as it provides a mechanistic basis for how structural changes might enhance binding affinity or efficacy.[12]

Key Optimization Goals in SAR:

  • Potency: Increase the biological activity (i.e., lower the required dose).

  • Selectivity: Maximize activity against the target pest/pathogen while minimizing effects on non-target organisms (e.g., pollinators, mammals).

  • Physicochemical Properties: Optimize solubility, stability, and mobility within the plant (for systemic agents) to ensure the compound reaches its target.

  • Metabolic Stability: Reduce susceptibility to degradation by the environment or the plant's metabolism.

G A Initial 'Hit' Compound B Synthesize Analogs (Modify Structure) A->B Hypothesis C In Vitro & In Planta Bioassays B->C Testing D Analyze Data (Potency, Selectivity, etc.) C->D Evaluation E Identify SAR Trends D->E Insight F Design Next Generation of Analogs E->F Design G Optimized 'Lead' Candidate E->G Achieved Goals F->B Iterate

Caption: The iterative cycle of Structure-Activity Relationship (SAR) for lead optimization.

Section 4: Advanced & Sustainable Crop Protection Strategies

Expertise & Experience: The future of crop protection lies in integrated solutions that are both effective and ecologically sound.[2] This involves looking beyond conventional synthetic molecules to biologicals and compounds that work in concert with the plant's own defense systems.

Biopesticides

Biopesticides are derived from natural materials like plants, bacteria, and fungi.[13] They offer several advantages, including high target specificity, lower environmental persistence, and novel modes of action that can be valuable in resistance management programs.[13][14][15]

Major Classes of Biopesticides:

  • Microbial Pesticides: These use a microorganism as the active ingredient. The most famous example is Bacillus thuringiensis (Bt), a bacterium that produces proteins specifically toxic to certain insect larvae.[13]

  • Biochemical Pesticides: These are naturally occurring substances that control pests through non-toxic mechanisms, such as insect sex pheromones used for mating disruption.[13]

  • Plant-Incorporated-Protectants (PIPs): These are pesticidal substances produced by plants that have been genetically modified.[13] The introduction of the gene for the Bt toxin into crops is a prime example.[14]

Systemic Acquired Resistance (SAR) Inducers

Instead of acting directly on a pathogen, some modern agents act as "plant vaccines." Systemic Acquired Resistance (SAR) is a plant's natural, whole-body defense response that is triggered by an initial localized pathogen attack.[16] Certain chemicals can mimic this initial trigger, inducing SAR without a pathogen being present. When a plant's SAR pathway is activated, it begins to produce a range of pathogenesis-related (PR) proteins, which have broad-spectrum antimicrobial properties, preparing the entire plant for future attacks.[16] The signaling molecule salicylic acid is central to this pathway.[16]

G Inducer SAR Inducer (e.g., Acibenzolar-S-methyl) Local Local Leaf Tissue Inducer->Local Application Signal Salicylic Acid (SA) Signal Accumulation Local->Signal Vascular Signal Translocation (Vascular System) Signal->Vascular Distal Distal Plant Tissues Vascular->Distal PR Expression of Pathogenesis-Related (PR) Proteins Distal->PR Resistance Broad-Spectrum Systemic Resistance PR->Resistance

Caption: Simplified signaling pathway for the induction of Systemic Acquired Resistance (SAR).

Section 5: The Regulatory Framework

Trustworthiness: No crop protection agent can be sold or distributed without first undergoing a rigorous evaluation and registration process by governmental bodies, such as the Environmental Protection Agency (EPA) in the United States.[17][18] This process is a self-validating system for safety and efficacy. Under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), companies must provide a comprehensive dataset to demonstrate that the product will not have unreasonable adverse effects on human health or the environment when used as directed.[19][20]

Key Data Requirements for Registration:

  • Product Chemistry: Identity, composition, and physical properties of the active ingredient.[19]

  • Toxicology: A battery of tests to assess potential human health effects (acute, chronic, carcinogenicity).[19]

  • Environmental Fate: Data on how the compound behaves and persists in soil, water, and air.[19]

  • Ecotoxicology: Studies on the effects on non-target organisms, including wildlife, fish, and beneficial insects.[19]

  • Residue Chemistry: Data on the levels of pesticide residue that may remain in or on food crops.[18][19]

The product label, which is approved by the regulatory agency, is a legal document that dictates how the product can be used.[18] Adherence to the label is critical for ensuring both efficacy and safety.

Conclusion

The development of crop protection agents has evolved into a sophisticated, multidisciplinary science. Success requires a deep understanding of pest and pathogen biology, innovative chemistry, and a steadfast commitment to safety and environmental stewardship. By leveraging high-throughput screening, rational design through SAR, and embracing sustainable approaches like biopesticides and SAR inducers, the agricultural science community can continue to develop the vital tools needed to protect crops and ensure a secure and healthy food supply for a growing global population.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Synthesis with 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylpyridine-4-carbonyl chloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you improve the yield and purity of your amidation reactions. As a highly reactive acylating agent, this compound is a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] However, its reactivity also necessitates careful control of reaction conditions to achieve optimal outcomes.

This guide will provide you with the expert insights and practical protocols needed to navigate the common challenges associated with this versatile reagent.

Troubleshooting Guide: Low Yield Reactions

Low yields in amide coupling reactions are a common frustration. This section provides a structured approach to identifying and resolving the root causes of poor reaction performance when using this compound.

Question: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I address them?

Answer:

Low yields in these reactions can typically be attributed to one or more of the following factors: hydrolysis of the acyl chloride, incomplete reaction, or the formation of side products. Below is a systematic guide to troubleshooting these issues.

1. Hydrolysis of the Acyl Chloride:

This compound is highly susceptible to hydrolysis, which converts it to the unreactive carboxylic acid. The presence of even trace amounts of water can significantly reduce the amount of acyl chloride available to react with your amine.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent.

    • Use High-Purity Reagents: Ensure that your amine and any other reagents are anhydrous.

    • Proper Storage: Store this compound in a desiccator under an inert atmosphere to prevent degradation.

2. Incomplete Reaction:

An incomplete reaction can be due to insufficient reactivity of the amine, suboptimal reaction conditions, or steric hindrance.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: While many reactions with acyl chlorides proceed at room temperature, some less nucleophilic amines may require gentle heating to drive the reaction to completion. Conversely, for highly reactive amines, cooling the reaction to 0°C can help to control the reaction rate and minimize side reactions.

    • Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, extending the reaction time may be necessary.

    • Use a Catalyst: For unreactive amines, the addition of a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate. DMAP reacts with the acyl chloride to form a highly reactive acylpyridinium salt, which is then more readily attacked by the amine.

3. Formation of Side Products:

The primary side product in these reactions is often the hydrochloride salt of the amine, which precipitates from the reaction mixture and is no longer nucleophilic.

  • Troubleshooting Steps:

    • Incorporate a Base: The reaction of this compound with an amine generates one equivalent of hydrogen chloride (HCl). This HCl will react with the starting amine to form the unreactive hydrochloride salt. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), should be added to the reaction mixture to act as an HCl scavenger. Typically, 1.1 to 1.5 equivalents of the base are used.

    • Order of Addition: It is often beneficial to add the this compound solution dropwise to a solution of the amine and the base. This ensures that any HCl generated is immediately neutralized.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, reactivity, and reaction specifics of this compound.

Q1: What is the role of the chloro and methyl substituents on the pyridine ring?

The chloro and methyl groups on the pyridine ring influence the reactivity of the carbonyl chloride. The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The methyl group is a weak electron-donating group and has a less significant electronic effect.

Q2: What are the best solvents for reactions with this compound?

Aprotic solvents are essential to prevent hydrolysis. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. The choice of solvent can also depend on the solubility of your amine and the desired reaction temperature.

Q3: How can I purify the amide product?

Standard workup and purification procedures are typically effective.

  • Workup: After the reaction is complete, it is common to quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent like ethyl acetate or DCM. The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can often be purified by column chromatography on silica gel or by recrystallization.

Q4: Can this acyl chloride participate in other reactions besides amidation?

Yes, as a reactive acyl chloride, it can undergo a variety of nucleophilic acyl substitution reactions. For example, it can react with alcohols to form esters and with carboxylates to form anhydrides. It can also be used in Friedel-Crafts acylation reactions with electron-rich aromatic compounds, although the electron-deficient nature of the pyridine ring itself can make it unsuitable for intramolecular reactions of this type.[2]

Experimental Protocols

The following is a detailed, step-by-step methodology for a typical amide coupling reaction using this compound.

Protocol 1: Synthesis of N-benzyl-2-chloro-6-methylpyridine-4-carboxamide

This protocol describes the reaction of this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • To a solution of benzylamine (1.05 equivalents) in anhydrous DCM, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion of the reaction, quench with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-benzyl-2-chloro-6-methylpyridine-4-carboxamide.

ReagentMolar Eq.
This compound1.0
Benzylamine1.05
Triethylamine1.2

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_hydrolysis Check for Hydrolysis (Anhydrous Conditions?) start->check_hydrolysis check_completion Check for Incomplete Reaction (TLC/LC-MS) start->check_completion check_side_products Check for Side Products (Amine HCl Salt?) start->check_side_products solution_hydrolysis Solution: - Oven-dry glassware - Use anhydrous solvents - Store reagent properly check_hydrolysis->solution_hydrolysis solution_completion Solution: - Optimize temperature - Increase reaction time - Add DMAP catalyst check_completion->solution_completion solution_side_products Solution: - Add a non-nucleophilic base (TEA, DIPEA) - Optimize order of addition check_side_products->solution_side_products end Improved Yield solution_hydrolysis->end solution_completion->end solution_side_products->end

Caption: A decision-making workflow for troubleshooting low yields in amidation reactions.

Key Components for a Successful Reaction

reaction_components center Successful Amide Synthesis reagent High-Purity Acyl Chloride center->reagent amine Anhydrous Amine center->amine solvent Anhydrous Aprotic Solvent center->solvent base Non-Nucleophilic Base center->base atmosphere Inert Atmosphere center->atmosphere

Caption: Essential components for a high-yield amidation reaction.

References

Technical Support Center: 2-Chloro-6-methylpyridine-4-carbonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-6-methylpyridine-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, troubleshoot unexpected outcomes, and ensure the integrity of your synthesis.

Introduction: The Dual Reactivity of this compound

This compound is a valuable building block in pharmaceutical and agrochemical research. Its utility stems from two key reactive sites: the highly electrophilic acyl chloride at the 4-position and the chloro-substituted pyridine ring, which is susceptible to nucleophilic aromatic substitution. This dual reactivity, while offering synthetic flexibility, can also be a source of side products if reaction conditions are not carefully controlled. This guide will address the most common issues encountered during its synthesis and use.

Part 1: Troubleshooting Guide for the Synthesis of this compound

The synthesis of this compound from its corresponding carboxylic acid, typically using a chlorinating agent like thionyl chloride (SOCl₂), is a common procedure. However, several side products can arise.

Issue 1: Incomplete Conversion and Presence of Starting Material

Symptom: Your crude product analysis (e.g., NMR, LC-MS) shows a significant amount of the starting carboxylic acid.

Root Cause & Solution:

This is often due to insufficient chlorinating agent, impure reagents, or inadequate reaction time and temperature.

  • Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of the chlorinating agent is used. Often, a slight excess (1.1-1.5 equivalents) is employed to drive the reaction to completion.

  • Reagent Quality: Thionyl chloride can decompose over time to produce SO₂ and S₂Cl₂, which can reduce its efficacy. If the bottle is old or has been improperly stored, consider using a freshly opened bottle or purifying the thionyl chloride by distillation.

  • Catalysis: The reaction can be sluggish. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the rate of reaction. Pyridine can also be used as a catalyst or as a solvent to neutralize the HCl byproduct.[1][2]

  • Temperature and Time: While the reaction can often be performed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary to ensure complete conversion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocol: Synthesis with Thionyl Chloride

  • To a stirred solution of 2-chloro-6-methylpyridine-4-carboxylic acid (1.0 eq) in an inert solvent (e.g., toluene, CH₂Cl₂) under a nitrogen atmosphere, add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution (SO₂ and HCl) ceases.[3][4]

  • Monitor the reaction to completion.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The crude product can often be used directly or purified by distillation or crystallization.

Issue 2: Formation of an Unwanted White Precipitate (Hydrochloride Salt)

Symptom: A significant amount of a white solid, insoluble in your organic solvent, is observed.

Root Cause & Solution:

The pyridine nitrogen is basic and can be protonated by the HCl gas generated during the reaction, forming the hydrochloride salt of either the starting material or the product.[5]

  • Use of a Base: The reaction can be performed in the presence of a non-nucleophilic base, such as pyridine (used as a solvent or co-solvent), to scavenge the HCl as it is formed.[1][2] This will keep the desired product in its freebase form.

  • Work-up Procedure: If the hydrochloride salt has formed, it can often be converted back to the freebase by a careful aqueous work-up with a mild base like sodium bicarbonate. However, this risks hydrolysis of the acyl chloride. A non-aqueous work-up is preferable if the product is to be used immediately.

Part 2: Frequently Asked Questions (FAQs) - Side Products in Reactions Utilizing this compound

Q1: I am reacting this compound with an amine to form an amide, but I am getting a significant amount of a byproduct with a mass corresponding to the addition of my amine to the pyridine ring. What is happening?

This is a classic case of competing reactivity. You are likely observing a nucleophilic aromatic substitution (SNAr) reaction.

  • The Side Product: The byproduct is likely the result of your amine displacing the chloride at the 2-position of the pyridine ring. The pyridine ring is electron-deficient, which activates the 2- and 6-positions towards nucleophilic attack.[6][7]

  • Mechanism of Side Product Formation:

    • The amine acts as a nucleophile, attacking the carbon atom bearing the chlorine at the 2-position.

    • This forms a negatively charged intermediate (a Meisenheimer-like complex).

    • The chloride ion is then eliminated, resulting in the substituted pyridine.

  • Troubleshooting:

    • Temperature Control: SNAr reactions often require higher temperatures than amide bond formation. Running your reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the desired acylation reaction.

    • Order of Addition: Adding the acyl chloride slowly to a solution of the amine can help to maintain a low concentration of the acyl chloride, which can disfavor the SNAr reaction.

    • Choice of Base: If you are using a base to scavenge the HCl produced during the acylation, ensure it is non-nucleophilic and sterically hindered (e.g., triethylamine, diisopropylethylamine) to avoid it competing as a nucleophile.

Reaction Pathways

G cluster_main Desired Amide Formation cluster_side Side Reaction: Nucleophilic Aromatic Substitution A 2-Chloro-6-methylpyridine- 4-carbonyl chloride C Desired Amide Product A->C Acylation B Amine (R-NH2) B->C D 2-Chloro-6-methylpyridine- 4-carbonyl chloride F SNAr Side Product D->F SNAr E Amine (R-NH2) E->F

Caption: Competing reaction pathways for this compound with an amine.

Q2: My reaction is clean, but upon standing or during work-up, I observe the formation of the corresponding carboxylic acid. Why is this happening?

Acyl chlorides are highly susceptible to hydrolysis.

  • The Side Product: The carboxylic acid is formed by the reaction of the acyl chloride with water.

  • Mechanism of Hydrolysis:

    • A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride.

    • This forms a tetrahedral intermediate.

    • A proton is transferred from the oxygen of the water molecule to a water molecule or another base.

    • The chloride ion is eliminated, and the carbonyl group is reformed, yielding the carboxylic acid.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Careful Work-up: If an aqueous work-up is necessary, perform it quickly and at low temperatures to minimize hydrolysis. Alternatively, consider a non-aqueous work-up.

    • Storage: Store this compound in a desiccator under an inert atmosphere.

Q3: I am attempting a Friedel-Crafts acylation using this compound and a Lewis acid catalyst, but the reaction is not proceeding as expected. What could be the issue?

The pyridine nitrogen can interfere with Friedel-Crafts reactions.

  • The Problem: The lone pair of electrons on the pyridine nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and also makes the pyridine ring even more electron-deficient, hindering the electrophilic aromatic substitution reaction.

  • Troubleshooting:

    • Stoichiometry of Lewis Acid: You may need to use more than a stoichiometric amount of the Lewis acid to account for the amount that will be complexed with the pyridine nitrogen.

    • Protecting Groups: While more synthetically demanding, protection of the pyridine nitrogen (e.g., as an N-oxide) can prevent this complexation.

    • Alternative Catalysts: Consider using alternative catalysts that may have a lower affinity for the pyridine nitrogen.

Lewis Acid Complexation

G A 2-Chloro-6-methylpyridine- 4-carbonyl chloride C Deactivated Complex A->C Coordination B Lewis Acid (e.g., AlCl3) B->C

Caption: Deactivation of the Lewis acid catalyst by coordination with the pyridine nitrogen.

Q4: Could the methyl group on the pyridine ring be a source of side products?

Under certain conditions, yes.

  • Potential Side Reactions:

    • Oxidation: If strong oxidizing agents are present, the methyl group could be oxidized to a carboxylic acid.

    • Halogenation: Under radical conditions (e.g., using NBS and a radical initiator), the methyl group could be halogenated.

    • Deprotonation: With a very strong base, the methyl group could be deprotonated to form an anion, which could then participate in other reactions.

  • Mitigation: These side reactions are generally avoidable by using appropriate reaction conditions for the desired transformation at the acyl chloride or the 2-chloro position. Avoid strong oxidizing agents, radical initiators, or very strong bases unless a reaction at the methyl group is intended.

Summary of Potential Side Products and Their Formation

Side ProductReagents/Conditions Leading to FormationMitigation Strategies
Starting Carboxylic Acid Incomplete reaction during synthesis (insufficient chlorinating agent, low temperature).Use a slight excess of chlorinating agent, catalytic DMF, gentle heating.
Hydrochloride Salt Reaction of pyridine nitrogen with HCl byproduct during synthesis.Use a non-nucleophilic base (e.g., pyridine as a solvent) to scavenge HCl.
SNAr Product Reaction with nucleophiles (e.g., amines) at the 2-position of the pyridine ring.Low reaction temperature, slow addition of the acyl chloride.
Hydrolysis Product (Carboxylic Acid) Presence of water during reaction or work-up.Use anhydrous conditions and solvents; perform aqueous work-up quickly at low temperatures.
Lewis Acid Complex In Friedel-Crafts reactions, coordination of the pyridine nitrogen with the Lewis acid.Use excess Lewis acid; consider protecting the pyridine nitrogen.
Methyl Group Derivatives Strong oxidizing agents, radical conditions, or very strong bases.Avoid harsh reaction conditions not targeted at the acyl chloride or 2-chloro position.

References

Technical Support Center: Purification of Products from 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of molecules synthesized using 2-Chloro-6-methylpyridine-4-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Our focus is not just on procedural steps but on the underlying chemical principles to empower you to make informed decisions during your experimental work.

Introduction: Understanding the Chemistry

This compound is a versatile heterocyclic building block, primarily used as an acylating agent.[1] Its reactivity is dominated by the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The most common applications involve reactions with amines and alcohols to form the corresponding amides and esters.[2][3]

The purification strategy for your product is critically dependent on its structure, polarity, and stability, as well as the nature of the impurities present. The primary impurities often include:

  • Unreacted this compound: The starting material itself.

  • 2-Chloro-6-methylpyridine-4-carboxylic acid: The hydrolysis product of the starting material, which is a very common side product if any moisture is present during the reaction or workup.[4]

  • Excess nucleophile: The amine or alcohol used in the reaction.

  • Byproducts from the base: Salts formed from the acid scavenger (e.g., triethylammonium chloride if triethylamine is used).[2]

This guide provides a structured approach to tackling these purification challenges.

Decision Workflow for Purification Strategy

Before diving into specific protocols, it's essential to have a logical framework for selecting the appropriate purification method. The following diagram outlines a general decision-making process.

Purification_Decision_Tree start Crude Reaction Mixture extraction Perform Liquid-Liquid Extractive Workup start->extraction is_solid Is the desired product a solid? crystallization Attempt Recrystallization is_solid->crystallization Yes chromatography Proceed to Flash Column Chromatography is_solid->chromatography No is_thermally_stable Is the product thermally stable and volatile below ~200°C? distillation Consider Distillation or Kugelrohr is_thermally_stable->distillation Yes purity_check Check Purity (TLC/LC-MS/NMR) is_thermally_stable->purity_check No extraction->is_solid crystallization->purity_check chromatography->is_thermally_stable distillation->purity_check purity_check->chromatography Purity <95% end Pure Product purity_check->end Purity >95%

Caption: General decision tree for selecting a purification strategy.

Section 1: Purification of Pyridine Amide Products

Amides are synthesized by reacting this compound with a primary or secondary amine, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.[3]

Troubleshooting Guide & FAQs: Amide Purification

Question 1: My crude product is a mixture of my desired amide, the corresponding carboxylic acid, and residual amine. How do I perform an effective initial cleanup?

Answer: A well-designed liquid-liquid extraction is the most efficient first step to remove both acidic and basic impurities. The strategy relies on the differential solubility of acidic, basic, and neutral compounds in aqueous solutions of varying pH.[5]

  • Rationale: Your desired amide is likely neutral. The carboxylic acid impurity is acidic, and the unreacted amine is basic. By washing your organic solution with aqueous acid, you can protonate the basic amine, making it a water-soluble salt.[6] Subsequently washing with aqueous base will deprotonate the carboxylic acid, converting it into a water-soluble carboxylate salt.[5]

    Impurity Type Chemical Species Wash Solution Result
    Basic Unreacted Amine, Pyridine1M HCl or 5% Citric AcidForms a water-soluble ammonium salt, removed in the aqueous layer.[6]
    Acidic 2-Chloro-6-methylpyridine-4-carboxylic acid1M NaHCO₃ or 1M Na₂CO₃Forms a water-soluble sodium carboxylate salt, removed in the aqueous layer.
    Salts Triethylammonium ChlorideWater or BrineSoluble in the aqueous layer.
    Neutral Desired Amide Product -Remains in the organic layer.
  • Protocol: Extractive Workup for Amide Synthesis

    • Dilution: Dilute the crude reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl. Drain the aqueous layer. Repeat once. This removes basic impurities.

    • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ evolution may cause pressure buildup. Vent the funnel frequently. Repeat until no more gas evolves. This removes the acidic carboxylic acid.

    • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude, pre-purified amide.

Question 2: I'm trying to purify my pyridine amide by silica gel chromatography, but I'm getting significant peak tailing and low recovery. What's happening?

Answer: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[7] The basic nitrogen of the pyridine ring interacts strongly with acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and sometimes irreversible adsorption.[8]

  • Causality: The interaction between the basic analyte and acidic stationary phase creates a secondary, non-ideal retention mechanism, causing the molecules to "stick" and elute slowly, resulting in a tailed peak.

  • Troubleshooting Workflow:

    Chromatography_Troubleshooting start Peak Tailing or Low Recovery of Pyridine Amide on Silica add_base Add a Basic Modifier to Eluent (e.g., 0.5-1% Triethylamine or Ammonia in Methanol) start->add_base check_tlc Re-evaluate on TLC with modified eluent add_base->check_tlc run_column Run Column with Modified Eluent check_tlc->run_column Improved Spot Shape still_issue Still an Issue? run_column->still_issue switch_phase Switch Stationary Phase still_issue->switch_phase Yes success Improved Separation still_issue->success No alumina Neutral or Basic Alumina switch_phase->alumina rev_phase Reversed-Phase (C18) Silica switch_phase->rev_phase alumina->success rev_phase->success

    Caption: Workflow for troubleshooting chromatography of basic pyridine amides.

  • Protocol: Flash Chromatography with a Basic Modifier

    • Solvent System Selection: Develop a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) using TLC.

    • Add Modifier: To your chosen eluent, add 0.5-1% by volume of triethylamine (TEA) or a 7N solution of ammonia in methanol.[8] The competing base will occupy the acidic sites on the silica, allowing your product to elute symmetrically.

    • Column Packing: Pack the column using the modified eluent.

    • Loading: Adsorb your pre-purified crude product onto a small amount of silica gel ("dry loading") and load it onto the column.

    • Elution: Run the column with the modified eluent, collecting fractions and monitoring by TLC.

Question 3: My amide product is a solid, but it "oils out" instead of crystallizing during recrystallization. How can I induce crystal formation?

Answer: "Oiling out" occurs when the solubility of the compound in the solvent is too high, or the solution is cooled too rapidly, causing the compound to separate as a liquid phase instead of forming a crystal lattice. The presence of impurities can also inhibit crystallization.[8]

  • Solutions:

    • Slow Cooling: The most critical factor. After dissolving your compound in the minimum amount of boiling solvent, allow it to cool to room temperature slowly. Do not place it directly in an ice bath. Insulating the flask can help.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]

    • Seeding: If you have a tiny crystal of the pure product, add it to the cooled, supersaturated solution to act as a template for crystallization.[8]

    • Solvent System Adjustment: If a single solvent fails, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly. Common systems for amides include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.[9]

Section 2: Purification of Pyridine Ester Products

Esters are formed by reacting this compound with an alcohol or phenol. The reaction is often catalyzed by pyridine or DMAP (4-Dimethylaminopyridine).[2]

Troubleshooting Guide & FAQs: Ester Purification

Question 1: The workup for my esterification reaction is complete, but I still see the starting carboxylic acid impurity by TLC/NMR. Is my ester hydrolyzing?

Answer: Yes, this is a significant risk. While esters are less susceptible to hydrolysis than acid chlorides, they can still hydrolyze back to the carboxylic acid, especially under acidic or basic aqueous conditions, which may be present during workup if not properly controlled.[4]

  • Self-Validation and Prevention:

    • Minimize Contact Time: Perform the aqueous washes as quickly as possible.

    • Use Mild Base: Use NaHCO₃ for the base wash instead of stronger bases like NaOH or K₂CO₃, which can more readily catalyze ester hydrolysis.

    • Temperature Control: Keep the extraction process at room temperature or below.

    • Immediate Drying: After the final wash, dry the organic layer promptly and thoroughly with an anhydrous salt.

Question 2: How do I separate my desired ester from the unreacted alcohol starting material? They have very similar polarities.

Answer: This is a common challenge, especially if a low-boiling-point alcohol was used in excess.

  • Strategy 1: Aqueous Washes (for water-soluble alcohols): If you used a low molecular weight alcohol (e.g., methanol, ethanol, propanol), it can often be removed by repeated washing of the organic layer with water or brine. This will partition the excess alcohol into the aqueous phase.

  • Strategy 2: High-Resolution Column Chromatography: If the alcohol is not water-soluble, careful column chromatography is required.

    • Shallow Gradient: Use a very slow, shallow gradient of your eluent system. For example, instead of going from 10% to 50% Ethyl Acetate in Hexane over the entire run, you might run a gradient from 10% to 20% over many column volumes.

    • Alternative Solvent Systems: Test different solvent systems to maximize the difference in retention factors (ΔRf) between your product and the impurity. Try systems like Dichloromethane/Hexane or Toluene/Acetone.

    • Check Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, the sample load should be no more than 1-5% of the mass of the silica gel.[8]

General FAQs

Q: My final product is still a yellow oil/solid after chromatography. What could be the cause? A: Persistent color can sometimes be due to trace, highly conjugated impurities that are difficult to separate. Sometimes, residual palladium from upstream synthetic steps can cause coloration.[10] Consider treating a solution of your compound with a small amount of activated charcoal, then filtering through a pad of Celite®. This can often remove colored impurities. Be aware that this may also reduce your yield.

Q: Can I use distillation for purification? A: Distillation is a viable option only if your product is a thermally stable liquid or a low-melting solid with a reasonably low boiling point (e.g., boils below 180-200 °C at a pressure achievable by a standard laboratory vacuum pump).[8] Given the molecular weight of typical derivatives from this starting material, high-vacuum distillation (e.g., using a Kugelrohr apparatus) is more likely to be successful than distillation at atmospheric pressure. Always test thermal stability on a small scale first.

References

Stability and storage conditions for 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-methylpyridine-4-carbonyl chloride (CAS No. 26413-58-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and safe handling of this versatile reagent. As an acyl chloride, its reactivity is key to its utility in synthesis, but this also necessitates careful handling to prevent degradation.[1] This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on established safety protocols and chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: This compound is classified as corrosive.[2] It can cause severe skin burns and serious eye damage.[2][3] Inhalation may cause respiratory irritation.[3] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[3]

Q2: How should I properly store this reagent upon receipt?

A2: Proper storage is critical to maintain the integrity of the compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[4] The container must be kept tightly closed to prevent exposure to moisture.[5][6] It is also recommended to store the compound locked up.[3]

Q3: What are the signs of degradation of this compound?

A3: As an acyl chloride, this compound is susceptible to hydrolysis. Signs of degradation include a change in appearance from its typical solid or liquid form, such as clumping, discoloration, or the evolution of a gas (hydrogen chloride), which has a sharp, irritating odor. A decrease in performance in your synthetic reactions, such as lower yields or the presence of unexpected byproducts, can also indicate degradation.

Q4: What should I do if I suspect my product has degraded?

A4: If you suspect degradation, it is recommended to first visually inspect the product for any changes as mentioned above. If possible, you can perform a simple test, such as reacting a small sample with an amine to see if the expected amide is formed. If degradation is confirmed, it is best to dispose of the reagent according to your institution's hazardous waste disposal procedures.[3] Using a degraded reagent can compromise your experimental results.

Q5: Can I store this compound in a standard laboratory refrigerator?

A5: Storing in a refrigerator is a common practice for many reagents to slow down decomposition. For this compound, storage in a cool place is recommended.[4] If you choose to refrigerate, ensure the container is tightly sealed to prevent condensation from forming inside when it is removed and brought to room temperature. It is advisable to allow the container to warm to room temperature before opening to avoid moisture ingress.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced reaction yield Degradation of the carbonyl chloride functionality due to hydrolysis.- Ensure the reagent was stored under anhydrous conditions. - Allow the container to reach room temperature before opening to prevent condensation. - Use a fresh bottle of the reagent.
Product is clumpy or has solidified Absorption of atmospheric moisture leading to hydrolysis and formation of the corresponding carboxylic acid.- The reagent may no longer be suitable for use. - Consider if the resulting carboxylic acid would interfere with your reaction. If not, you may be able to proceed, but with adjusted stoichiometry. Otherwise, dispose of the reagent.
A strong, acrid smell is detected upon opening the container Evolution of hydrogen chloride (HCl) gas due to hydrolysis.- Handle the container in a well-ventilated fume hood. - This is a strong indicator of significant degradation. The reagent should likely be disposed of.
Inconsistent results between batches Variation in the quality or degradation of different batches of the reagent.- Always note the lot number of the reagent used. - If you suspect a batch-to-batch variation, contact the supplier for a certificate of analysis for each lot.

Experimental Protocols

Protocol for Handling and Storage
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[3]

  • Dispensing: When dispensing the reagent, use clean, dry spatulas or syringes. Avoid introducing any moisture into the container.

  • Closing the Container: After dispensing, securely tighten the cap of the container. Consider using paraffin film to further seal the cap for long-term storage.

  • Storage Location: Store the container in a designated cabinet for corrosive materials, away from incompatible substances such as strong bases and oxidizing agents.[4][7] The storage area should be cool and dry.[4]

Visual Troubleshooting Workflow

G start Suspect Reagent Degradation visual_inspection Visually inspect the reagent. Is there clumping, discoloration, or fuming? start->visual_inspection odor_check Is there a strong, acrid odor (HCl)? visual_inspection->odor_check No degraded Reagent is likely degraded. Dispose of properly. visual_inspection->degraded Yes performance_issue Are you experiencing poor reaction yields or unexpected byproducts? odor_check->performance_issue No odor_check->degraded Yes usable Reagent appears to be in good condition. Proceed with caution. performance_issue->usable No test_reaction Consider a small-scale test reaction to confirm reactivity. performance_issue->test_reaction Yes test_reaction->degraded Fails test_reaction->usable Succeeds

Caption: Troubleshooting workflow for suspected reagent degradation.

References

Technical Support Center: A Guide to Managing 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-methylpyridine-4-carbonyl chloride. This resource is designed for our valued partners in research, science, and drug development. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the successful application of this reagent is paramount.[1] Its high reactivity, while advantageous for synthesis, also brings challenges, primarily its acute sensitivity to moisture. This guide provides in-depth, experience-based answers to the common questions and troubleshooting scenarios encountered during its storage, handling, and use in chemical reactions.

Section 1: Understanding the Reagent - FAQs

This section addresses the fundamental properties and handling requirements of this compound.

Question 1: What are the primary chemical hazards associated with this compound?

Answer: this compound is a corrosive and moisture-sensitive liquid. The primary hazard is its violent reaction with water, including atmospheric humidity, which results in the release of corrosive hydrogen chloride (HCl) gas. This gas can cause severe respiratory irritation and damage to mucous membranes. Direct contact with the liquid will cause severe skin burns and eye damage. Therefore, it is imperative to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

Question 2: What are the ideal storage conditions for this compound to ensure its stability?

Answer: To maintain the integrity of this compound, it must be stored under strictly anhydrous conditions. The recommended storage protocol is as follows:

ParameterRecommended ConditionRationale
Temperature 0-8 °CReduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents hydrolysis by excluding atmospheric moisture.
Container Tightly sealed, amber glass bottle with a septum-sealed capProtects from moisture and light, and allows for anhydrous transfer.
Location A cool, dry, well-ventilated area away from incompatible materialsMinimizes risk of accidental contact with water, alcohols, or bases.

Question 3: What are the visual signs of decomposition or contamination of this compound?

Answer: A pure, high-quality bottle of this compound should be a colorless liquid.[1] Visual indicators of decomposition or contamination include:

  • Fuming upon opening: This is a classic sign of acyl chloride exposure to moisture, as the reagent reacts with humidity in the air to produce HCl gas, which appears as white fumes.

  • Color change: The appearance of a yellow or brown tint can indicate the presence of impurities or degradation products.

  • Precipitation of a solid: The formation of a white or off-white solid is a strong indicator of hydrolysis. The solid is likely 2-Chloro-6-methylpyridine-4-carboxylic acid, the product of the reaction with water.

  • Increased pressure in the bottle: The generation of HCl gas from hydrolysis can lead to a pressure buildup within the container.

If any of these signs are observed, the integrity of the reagent is compromised, and it may not be suitable for reactions where high purity is critical.

Section 2: Troubleshooting Experimental Workflows

This section provides practical guidance on common issues encountered during reactions involving this compound.

Amide Synthesis

Amide bond formation is a primary application of this reagent.[2][3] The general reaction is the acylation of a primary or secondary amine.

Question 4: My amide synthesis reaction is showing low or no yield. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in an amide synthesis using this compound is a frequent issue, often stemming from a few key factors.

Troubleshooting Flowchart for Low Amide Yield

start Low Amide Yield check_reagent 1. Verify Acyl Chloride Quality - Fuming? Color change? - Perform a small-scale test reaction. start->check_reagent check_conditions 2. Assess Reaction Conditions - Anhydrous solvents? - Inert atmosphere maintained? check_reagent->check_conditions Reagent OK solution_reagent Solution: - Use a fresh bottle of acyl chloride. - Purify by distillation if necessary. check_reagent->solution_reagent Reagent Suspect check_amine 3. Evaluate Amine Substrate - Purity and dryness of amine? - Steric hindrance an issue? check_conditions->check_amine Conditions OK solution_conditions Solution: - Use freshly dried solvents. - Ensure glassware is oven-dried. - Maintain positive inert gas pressure. check_conditions->solution_conditions Conditions Faulty check_base 4. Check Base Stoichiometry & Type - At least 2 equivalents of a non-nucleophilic base? - Base added correctly? check_amine->check_base Amine OK solution_amine Solution: - Purify the amine. - Consider a more reactive acylation catalyst for hindered amines. check_amine->solution_amine Amine Issue solution_base Solution: - Use a tertiary amine like triethylamine or DIPEA. - Add base to the amine solution before adding the acyl chloride. check_base->solution_base Base Issue

Caption: Troubleshooting logic for low-yield amide synthesis.

In-depth Explanation:

  • Compromised Acyl Chloride: As detailed in Question 3, the primary suspect is often the quality of the this compound itself. Hydrolysis to the corresponding carboxylic acid will render it unreactive for amide formation.

  • Inadequate Anhydrous Conditions: The presence of even trace amounts of water in the reaction solvent or on the glassware will consume the acyl chloride. Ensure all solvents are rigorously dried, and glassware is oven-dried and cooled under an inert atmosphere.

  • Amine Reactivity and Purity: The nucleophilicity of the amine is crucial. Electron-deficient or sterically hindered amines will react more slowly. Ensure the amine is pure and dry, as impurities can interfere with the reaction.

  • Incorrect Base Usage: The acylation reaction produces one equivalent of HCl. This must be scavenged by a non-nucleophilic base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), to drive the reaction to completion.[2] Using a primary or secondary amine as a base will lead to the formation of an undesired amide byproduct. It is critical to use at least two equivalents of the base: one to neutralize the generated HCl, and one to neutralize any hydrochloride salt present in the amine starting material.

Question 5: I am observing an unexpected byproduct in my amide synthesis. How can I identify and prevent it?

Answer: The most common byproduct is the hydrolyzed starting material, 2-Chloro-6-methylpyridine-4-carboxylic acid. Its presence can be confirmed by LC-MS or by comparing the 1H NMR spectrum of the crude product to a known spectrum of the carboxylic acid. The presence of this byproduct is a clear indication of moisture contamination.

Another potential issue arises if the amine substrate has multiple nucleophilic sites. For example, a molecule with both an amine and a hydroxyl group can lead to a mixture of amide and ester products. To favor amidation, the reaction can be run at lower temperatures, as amines are generally more nucleophilic than alcohols.

Ester Synthesis

The formation of esters via the reaction of this compound with an alcohol is another important application.

Question 6: My esterification reaction is sluggish and gives a poor yield. What could be the problem?

Answer: Similar to amide synthesis, the primary culprits for low esterification yields are moisture contamination and the quality of the acyl chloride. However, the lower nucleophilicity of alcohols compared to amines presents additional challenges.

Troubleshooting Low Ester Yield

Potential Cause Explanation Recommended Solution
Low Alcohol Nucleophilicity Tertiary alcohols are significantly less reactive than primary or secondary alcohols due to steric hindrance.For hindered alcohols, consider using a more potent acylation catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts along with a stoichiometric amount of a tertiary amine base.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.Monitor the reaction progress by TLC or LC-MS. Gentle heating may be required for less reactive alcohols, but be cautious of potential side reactions.
Side Reaction with Base While tertiary amines are generally non-nucleophilic, under certain conditions, they can react with highly reactive acyl chlorides.Add the acyl chloride slowly to a solution of the alcohol and the base at a low temperature (e.g., 0 °C) to minimize this side reaction.

Reaction Workflow for Esterification

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dry glassware and cool under N2/Ar dissolve Dissolve alcohol and base (e.g., triethylamine) in anhydrous solvent prep_glass->dissolve prep_solvents Use anhydrous solvents prep_solvents->dissolve prep_reagents Ensure purity of alcohol and base prep_reagents->dissolve cool Cool solution to 0 °C dissolve->cool add_acyl Slowly add This compound cool->add_acyl warm Allow to warm to RT and stir until completion add_acyl->warm quench Quench with water or saturated NaHCO3 warm->quench extract Extract with an organic solvent quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry purify Purify by column chromatography dry->purify

Caption: A typical experimental workflow for ester synthesis.

Section 3: Protocols and Mechanisms

A thorough understanding of the underlying chemical principles is essential for successful experimentation.

Protocol: General Procedure for Amide Synthesis

This protocol is a starting point and may require optimization based on the specific amine substrate.

  • Preparation: Under an inert atmosphere of argon or nitrogen, add the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) to a flask containing a stir bar and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[4]

Mechanism: Hydrolysis of this compound

The reaction with water proceeds via a nucleophilic acyl substitution mechanism.

Hydrolysis Mechanism

G compound This compound intermediate Tetrahedral Intermediate compound->intermediate Nucleophilic attack by water water H2O product 2-Chloro-6-methylpyridine-4-carboxylic acid + HCl intermediate->product Elimination of Cl- and deprotonation

Caption: The mechanism of hydrolysis of the acyl chloride.

  • Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

  • Deprotonation: The chloride ion then deprotonates the oxonium ion to yield the final carboxylic acid product and hydrogen chloride.

By understanding the principles outlined in this guide, researchers can more effectively manage the challenges associated with the moisture sensitivity of this compound, leading to more successful and reproducible synthetic outcomes.

References

Technical Support Center: 2-Chloro-6-methylpyridine-4-carbonyl chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methylpyridine-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific chemical transformation. As Senior Application Scientists, we provide not just protocols, but the reasoning and troubleshooting logic behind them, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for preparing this compound?

The most common and effective method for synthesizing this compound is by treating its corresponding carboxylic acid, 2-Chloro-6-methylpyridine-4-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this transformation.[1][2] The reaction proceeds by converting the carboxylic acid's hydroxyl group into an excellent leaving group (a chlorosulfite intermediate), which is then displaced by a chloride ion.[3][4] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), evolve from the reaction, driving it to completion.[5][6]

Q2: What is a good starting temperature for this reaction, and why is temperature control so critical?

A prudent starting point for this reaction is to begin at a low temperature, such as 0 °C , during the initial addition of the chlorinating agent, followed by a gradual increase to a moderate reflux. For reactions using thionyl chloride (boiling point: 76 °C) as both reagent and solvent, a gentle reflux around 70-75 °C is a common target.[7]

Temperature control is paramount for two primary reasons:

  • Reaction Rate: Like most chemical reactions, the rate of acid chloride formation is temperature-dependent. Insufficient heat will lead to an impractically slow or incomplete reaction.

  • Stability and Selectivity: The pyridine ring, especially when substituted, and the resulting acid chloride product can be susceptible to thermal degradation.[8][9] Excessive temperatures can lead to side reactions, charring, and the formation of difficult-to-remove, colored impurities, ultimately lowering the yield and purity of the desired product.

Q3: My reaction has turned dark brown or black. What happened and what should I do?

A dark coloration is a strong indicator of decomposition. This typically occurs when the reaction temperature is too high, causing the breakdown of the starting material or the product. Pyridine-containing molecules can be particularly sensitive under acidic conditions (generated HCl) at elevated temperatures.

Corrective Actions:

  • Immediate: If the reaction is currently running, immediately lower the temperature.

  • For Future Attempts:

    • Reduce the final reflux temperature. Instead of a vigorous reflux, aim for a gentle reflux.

    • Consider a solvent. Running the reaction in an inert, high-boiling solvent (e.g., toluene, dichloromethane) can provide more precise temperature control compared to using neat thionyl chloride.

    • Shorten the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, ¹H NMR of an aliquot) to stop the heating as soon as the starting material is consumed.

Troubleshooting Guide: Optimizing Reaction Temperature

This section provides a systematic approach to resolving common issues encountered during the synthesis, with a focus on temperature optimization.

Problem 1: Low Yield / Incomplete Conversion
  • Symptom: Analysis of the crude product (e.g., by ¹H NMR) shows a significant amount of unreacted 2-Chloro-6-methylpyridine-4-carboxylic acid.

  • Primary Cause: The reaction temperature was too low, or the reaction time was too short to drive the conversion to completion.

  • Troubleshooting Protocol:

    • Establish a Baseline: Begin with a conservative temperature, for instance, refluxing at 70 °C in neat thionyl chloride for 2-3 hours.[7]

    • Monitor Progress: After the initial period, carefully take a small aliquot from the reaction, quench it with an appropriate solvent (like CDCl₃ for NMR), and analyze for the presence of starting material.

    • Incremental Temperature Increase: If a significant amount of starting material remains, increase the temperature by 5-10 °C and hold for another 1-2 hours.

    • Repeat Monitoring: Repeat step 2. Continue this iterative process until the starting material is consumed. Note the optimal temperature and time.

    • Consider a Catalyst: If high temperatures are still required and lead to decomposition, consider adding a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent chlorinating agent and can often accelerate the reaction at lower temperatures.[5]

Problem 2: Product Purity is Low Due to Side Reactions
  • Symptom: The product is obtained in a good yield, but it is discolored and analysis shows multiple unidentified impurities.

  • Primary Cause: The reaction temperature was too high, causing thermal decomposition and side reactions. The acid chloride product itself might have limited thermal stability.[9]

  • Troubleshooting Protocol:

    • Reduce Maximum Temperature: Based on your initial run, set the maximum reaction temperature 10-15 °C below the point where you previously observed significant impurity formation.

    • Increase Reaction Time: To compensate for the lower rate at a reduced temperature, extend the overall reaction time. Use TLC or NMR to monitor for completion.

    • Purification at Low Temperature: During workup, remove the excess thionyl chloride under reduced pressure without excessive heating. Keep the bath temperature below 40-50 °C. High temperatures during distillation are a common source of decomposition for sensitive acid chlorides.[7]

Data Presentation: Temperature Effects

The following table summarizes the expected relationship between reaction temperature and key experimental outcomes.

ParameterLow Temperature (~40-50 °C)Moderate Temperature (~70-80 °C)High Temperature (>90 °C)
Reaction Rate Very SlowOptimal / ModerateVery Fast
Conversion Potentially IncompleteComplete (with sufficient time)Complete
Yield Low (due to incomplete conversion)High / OptimalLow (due to decomposition)
Purity/Color High / Colorless to light yellowHigh / Light yellowLow / Dark brown to black

Experimental Protocols & Workflows

Protocol 1: General Synthesis
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a scrubber), add 2-Chloro-6-methylpyridine-4-carboxylic acid (1.0 equiv).[7]

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), carefully add thionyl chloride (2.0 - 5.0 equiv). The reaction can be run neat or in a suitable solvent.[7]

  • Heating: Heat the reaction mixture to a gentle reflux (typically ~75 °C for neat SOCl₂) and maintain for 2-4 hours. Monitor the reaction for the cessation of gas evolution (HCl, SO₂).

  • Workup: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The bath temperature should be kept low (<50 °C).

  • Purification: The resulting crude acid chloride can often be used directly or purified by vacuum distillation if its thermal stability allows.

Workflow for Temperature Optimization

The following diagram outlines the logical steps for troubleshooting and optimizing the reaction temperature.

G cluster_options Optimization Options start Start: Run reaction at 70°C for 3h check_complete Is conversion >95%? start->check_complete check_color Is mixture dark/charred? check_complete->check_color No success Success: Isolate Product check_complete->success Yes extend_time Extend time at 70°C by 2h check_color->extend_time No lower_temp Reduce temp to 60°C, use catalytic DMF check_color->lower_temp Yes increase_temp Increase temp to 80°C, run for 2h more increase_temp->check_complete extend_time->check_complete lower_temp->check_complete fail Failure: Re-evaluate strategy

Caption: Troubleshooting workflow for temperature optimization.

References

Troubleshooting guide for incomplete reactions of 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Chloro-6-methylpyridine-4-carbonyl chloride. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address challenges you may encounter during its use in synthesis, particularly focusing on incomplete reactions. My goal is to equip you with the insights and practical steps needed to ensure successful and efficient outcomes in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues in a question-and-answer format, providing explanations and actionable solutions.

Q1: My acylation reaction with this compound is showing low or no conversion. What are the primary factors I should investigate?

Low conversion is a frequent challenge in acylation reactions. The root cause often lies in the stability of the acyl chloride, the reaction conditions, or the nature of your nucleophile.

Core Directive: Reagent and System Integrity

The primary suspect in a failed or incomplete acylation is often moisture. This compound, like most acyl chlorides, is highly sensitive to hydrolysis.[1] Any moisture present in your reaction setup will rapidly convert the acyl chloride to the much less reactive carboxylic acid, terminating your desired reaction pathway.

Troubleshooting Workflow:

  • Moisture Control (Anhydrous Conditions):

    • Glassware: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours.[2] Allow to cool in a desiccator before use.

    • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are preferable. If you are purifying solvents in-house, ensure your drying method is effective.

    • Reagents: Both your nucleophile (amine, alcohol, etc.) and any added base should be anhydrous. Liquid reagents can be dried over molecular sieves. Solid reagents should be dried under vacuum.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Reagent Quality:

    • Acyl Chloride Integrity: this compound should be a colorless liquid.[3] If it appears cloudy or has a strong acidic smell (indicative of HCl from hydrolysis), its purity may be compromised. Consider purifying it by distillation under reduced pressure or using a fresh bottle. It should be stored at 0-8 °C.[3]

    • Nucleophile Purity: Impurities in your nucleophile can interfere with the reaction. Ensure its purity is verified before use.

  • Reaction Temperature:

    • Acylation reactions are often exothermic. While some reactions proceed well at room temperature, others may require initial cooling to 0°C or even lower to control the reaction rate and prevent side reactions.[4] Conversely, if the reaction is sluggish, gentle heating might be necessary to overcome the activation energy.[5]

Q2: I'm observing the formation of multiple products, and my desired amide/ester is not the major component. What could be the cause?

The formation of multiple products points towards side reactions. Understanding the reactivity of your specific nucleophile and the reaction conditions is key to mitigating this.

Causality Behind Side Reactions:

  • With Amine Nucleophiles: The primary reaction between an acyl chloride and a primary or secondary amine produces the desired amide and hydrochloric acid (HCl).[6][7] This generated HCl will react with any available amine to form an ammonium salt, rendering it non-nucleophilic.[7] This effectively consumes two equivalents of the amine for every equivalent of acyl chloride. If a non-nucleophilic base is not added, this can lead to an incomplete reaction and a complex product mixture.

  • With Alcohol Nucleophiles: Similar to amines, the reaction with alcohols produces an ester and HCl. The HCl can potentially catalyze side reactions, especially with sensitive substrates.

Solutions and Protocol Adjustments:

  • Use of a Stoichiometric Base: To neutralize the HCl byproduct and preserve your nucleophile, the addition of a non-nucleophilic base is crucial.[8]

    • Recommended Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) are commonly used.[4] Pyridine can also be used and can sometimes act as a catalyst.

    • Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base relative to the acyl chloride.[4]

  • Order of Addition:

    • Slow, dropwise addition of the this compound to a solution of the nucleophile and the base is recommended.[4] This maintains a low concentration of the highly reactive acyl chloride, minimizing side reactions.

Experimental Protocols

Here are detailed step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Amide Synthesis

This protocol outlines a standard procedure for the acylation of a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and TEA or DIEA (1.2 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise to the stirred amine solution. A precipitate of triethylammonium chloride may form.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[9]

  • Quenching: Once the reaction is complete, quench by adding water or a saturated aqueous NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation & Visualization

Table 1: Troubleshooting Summary for Incomplete Reactions
Observation Potential Cause Suggested Solution
No reaction or very low conversion1. Moisture contamination leading to hydrolysis of the acyl chloride. 2. Poor quality/degraded acyl chloride. 3. Low reactivity of the nucleophile.1. Ensure strictly anhydrous conditions for all reagents, solvents, and glassware.[1] 2. Use a fresh bottle of this compound or purify by distillation. 3. Consider gentle heating or a more forcing reaction solvent.
Reaction stalls after ~50% conversion1. Insufficient base to neutralize HCl byproduct, leading to protonation of the nucleophile.[7] 2. Precipitation of reagents from the reaction mixture.1. Add at least 1.1 equivalents of a non-nucleophilic base (e.g., TEA, DIEA).[4] 2. Choose a solvent in which all components are soluble, or increase the solvent volume.
Formation of multiple byproducts1. Reaction temperature is too high. 2. Incorrect order of addition. 3. Side reactions with the pyridine ring.1. Run the reaction at a lower temperature (e.g., 0°C). 2. Add the acyl chloride slowly to the nucleophile/base mixture.[4] 3. This is less common but possible with highly reactive nucleophiles. Consider milder reaction conditions.
Diagrams

Diagram 1: Troubleshooting Logic for Incomplete Acylation

This diagram illustrates a logical workflow for diagnosing and resolving incomplete reactions.

Troubleshooting_Workflow Start Incomplete Reaction Observed Check_Moisture Verify Anhydrous Conditions (Glassware, Solvents, Reagents, Atmosphere) Start->Check_Moisture Check_Reagents Assess Reagent Quality (Acyl Chloride Purity, Nucleophile Purity) Start->Check_Reagents Check_Stoichiometry Review Stoichiometry (Sufficient Base Added?) Start->Check_Stoichiometry Check_Temp Evaluate Reaction Temperature (Too Low or Too High?) Start->Check_Temp Implement_Solutions Implement Corrective Actions: - Use Anhydrous Techniques - Use Fresh/Purified Reagents - Add >1.1 eq. Base - Optimize Temperature Check_Moisture->Implement_Solutions Check_Reagents->Implement_Solutions Check_Stoichiometry->Implement_Solutions Check_Temp->Implement_Solutions Monitor Monitor Reaction Progress (TLC, LC-MS) Implement_Solutions->Monitor Monitor->Start If still incomplete, re-evaluate Success Reaction Complete Monitor->Success

Caption: A stepwise workflow for troubleshooting low yields in acylation reactions.

Diagram 2: Role of Base in Amide Synthesis

This diagram illustrates the crucial role of a non-nucleophilic base in preventing the deactivation of the amine nucleophile.

Role_of_Base cluster_0 Reaction Pathway cluster_1 Side Reaction (No Base) cluster_2 Base Intervention AcylCl 2-Chloro-6-methylpyridine- 4-carbonyl chloride Product Desired Amide AcylCl->Product + Amine HCl HCl (byproduct) AcylCl->HCl + Amine Amine Primary/Secondary Amine (R-NH2) Amine2 Another Amine Molecule Inactive_Salt Ammonium Salt (R-NH3+Cl-) Non-nucleophilic HCl_Side HCl HCl_Side->Inactive_Salt + Amine Base Tertiary Base (e.g., TEA) Neutralized_Salt TEA-HCl Salt (Inert) HCl_Base HCl HCl_Base->Neutralized_Salt + Base

Caption: The role of a base in neutralizing HCl to prevent amine deactivation.

References

Technical Support Center: Safe Handling and Disposal of 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-methylpyridine-4-carbonyl chloride (CAS No. 26413-58-1). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable answers to common questions regarding the safe handling and disposal of this reactive chemical intermediate. As an acyl chloride, this compound requires specific procedures to mitigate risks. This document provides in-depth, field-proven insights to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive compound that reacts vigorously with water and other nucleophilic substances.[1][2][3] The primary hazards include:

  • Corrosivity: It can cause severe skin burns and eye damage upon contact.[4][5] Inhalation of its vapors can also lead to respiratory irritation.[6]

  • Reactivity: As an acyl chloride, it reacts exothermically with water, including moisture in the air, to produce hydrochloric acid (HCl) gas.[2][3] This reaction is often vigorous and can lead to fuming.[2] It will also react with alcohols, amines, and other nucleophiles.[7]

  • Toxicity: While specific toxicity data for this compound is limited, related compounds and the corrosive nature of acyl chlorides suggest it should be handled with care to avoid exposure.[8][9][10]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: Due to its corrosive and reactive nature, a comprehensive suite of PPE is required. The selection of appropriate PPE is the last line of defense after engineering and administrative controls have been exhausted.[11]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[11][12][13]Protects against splashes of the liquid and corrosive HCl vapors that can be generated.[12]
Skin and Body Protection A flame-resistant or retardant lab coat, fully buttoned, with full-length pants and closed-toed shoes.[11] Chemical-resistant gloves (e.g., butyl rubber or nitrile).[13][14]Prevents skin contact with the corrosive liquid. Ensure there are no exposed areas of skin between gloves and sleeves.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[11] If there is a risk of exceeding exposure limits, a full-face respirator with an appropriate acid gas cartridge is necessary.[11][13]Protects against inhalation of corrosive vapors and HCl gas.[6]
Q3: How should I properly store this compound?

A3: Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.

  • Moisture Control: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and moisture.[11][15] Storage under an inert gas like argon or nitrogen is recommended.[11]

  • Temperature: Store at refrigerated temperatures (0-8 °C) as recommended by suppliers.[15]

  • Compatibility: Store away from incompatible materials such as bases, alcohols, and oxidizing agents.[16] It should be stored in a designated area for corrosive materials.[4][5]

Q4: The compound is fuming when I open the bottle. Is this normal?

A4: Yes, this is a common observation with reactive acyl chlorides.[2] The fuming is due to the reaction of the carbonyl chloride with moisture in the ambient air, which produces minute droplets of hydrochloric acid.[2][3] This underscores the importance of handling the compound in a well-ventilated chemical fume hood to prevent inhalation of these corrosive fumes.

Troubleshooting Guides

Scenario 1: Accidental Spill

Issue: A small amount (less than 100 mL) of this compound has been spilled inside a chemical fume hood.

Solution Workflow:

Caption: Workflow for managing a small chemical spill.

Detailed Steps & Rationale:

  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the area.[17][18][19] This prevents accidental exposure and spread of the hazardous material.

  • Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE as outlined in the FAQ section.[18]

  • Containment: Cover the spill with an inert, dry absorbent material like Oil Dri, vermiculite, or sand.[17][19] Crucially, do not use water or sodium bicarbonate directly on the spill. [17] Water will react violently, and while sodium bicarbonate is a neutralizer, its direct application to the concentrated acyl chloride can cause a vigorous, heat-generating reaction.

  • Collection: Once the liquid is fully absorbed, carefully sweep the material into a clearly labeled, sealable container for hazardous waste.[17][19] Use non-sparking tools if there's any fire risk.[11]

  • Decontamination: Wipe the contaminated surface first with a dry paper towel, then clean with a mild detergent and water.[17]

  • Disposal: The sealed container with the absorbed spill material must be disposed of as hazardous waste according to your institution's and local regulations.[6]

For spills larger than 1 liter, evacuate the area immediately and contact your institution's emergency response team.[18][19]

Scenario 2: Safe Disposal of Unused or Waste Material

Issue: You have a small quantity of this compound that needs to be disposed of.

Solution Workflow:

Caption: Step-by-step process for neutralizing and disposing of waste.

Detailed Protocol & Rationale:

The core principle for disposing of acyl chlorides is controlled neutralization. This converts the reactive and corrosive compound into less hazardous substances.[20][21][22]

  • Preparation: In a certified chemical fume hood, place a large beaker or flask containing a stir bar. The vessel should be significantly larger than the combined volume of reagents to accommodate any foaming or bubbling.[20]

  • Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate or soda ash, in a large volume of cold water.[20][22][23] A weak base is preferred over a strong base like sodium hydroxide to control the reaction rate and minimize heat generation.[22]

  • Controlled Addition: While vigorously stirring the basic solution, slowly add the this compound dropwise.[22] This slow addition is critical to manage the exothermic reaction and the evolution of carbon dioxide gas, which causes fizzing.[20][23] The acyl chloride is hydrolyzed to the corresponding carboxylic acid, which is then neutralized by the base.

  • pH Verification: After the addition is complete and the reaction (fizzing) has ceased, check the pH of the solution using pH paper or a calibrated pH meter.[20][21] The target pH should be in the neutral range of 6-9.[19]

  • Final Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with a large volume of running water, in accordance with local and institutional regulations.[20] Always confirm your institution's specific disposal policies.

References

Preventing hydrolysis of 2-Chloro-6-methylpyridine-4-carbonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-6-methylpyridine-4-carbonyl chloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. As a highly reactive acyl chloride, this reagent is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, its reactivity also makes it highly susceptible to hydrolysis, a common cause of reduced yields and reaction failures.

This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and best practices to help you mitigate hydrolysis and ensure the success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction yield is low, and I suspect hydrolysis of the starting material. How can I confirm this?

A1: Suspecting hydrolysis is the first critical step. The primary hydrolysis product is 2-chloro-6-methylpyridine-4-carboxylic acid. Here’s how you can confirm its presence:

  • Thin-Layer Chromatography (TLC): This is the quickest method. The carboxylic acid byproduct will have a much lower Rf value (it will stick closer to the baseline) than the acyl chloride starting material in typical non-polar solvent systems (e.g., ethyl acetate/hexanes). Spot the reaction mixture alongside the acyl chloride starting material. The appearance of a new, more polar spot is a strong indicator of hydrolysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can definitively identify the mass of the hydrolyzed product (C7H6ClNO2, Molecular Weight: 171.58 g/mol ) and separate it from the remaining starting material (C7H5Cl2NO, Molecular Weight: 190.03 g/mol ).[2]

  • Proton NMR (¹H NMR): If you isolate the byproduct, the characteristic broad singlet of the carboxylic acid proton will be visible far downfield (typically >10 ppm), which is absent in the starting acyl chloride.

While direct analysis of acyl chlorides can be challenging due to their reactivity, derivatization techniques followed by HPLC can be used for quantitative analysis in complex mixtures.[3][4]

Q2: What are the critical steps for setting up a reaction to avoid moisture contamination?

A2: The foundation of a successful reaction with a moisture-sensitive reagent is a rigorously anhydrous setup.[5][6] Even trace amounts of water in your glassware or solvent can lead to significant hydrolysis.

  • Glassware Preparation:

    • Thoroughly clean and assemble all glassware (reaction flask, condenser, addition funnel, etc.).

    • Dry the assembled glassware in an oven at >125°C for at least 4 hours (overnight is ideal).[6][7][8]

    • Alternatively, flame-dry the assembled glassware under vacuum.[6] Use a Bunsen burner or a heat gun to heat the entire surface of the glass until all visible moisture is gone. Be cautious and ensure there are no flammable solvents nearby.

    • Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen) to cool.[7] This prevents atmospheric moisture from being drawn back into the flask as it cools.

  • Solvent & Reagent Preparation:

    • Use only anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system.[9][10]

    • If using bottled anhydrous solvents, store them over activated molecular sieves (3Å or 4Å) to maintain dryness.[6]

    • Ensure all other reagents, especially amines or alcohols, are dry. If necessary, dry them by azeotropic distillation with toluene or under a high vacuum.[5][11]

  • Reaction Assembly & Execution:

    • Maintain a positive pressure of inert gas throughout the entire experiment. A simple way to do this is with a nitrogen or argon-filled balloon attached to the apparatus.[12]

    • Use rubber septa to seal openings and add liquid reagents via a dry syringe or cannula.[7]

    • For solid reagents like this compound, weigh them quickly and transfer them under a stream of inert gas or in a glovebox to minimize exposure to air.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Oven/Flame-Dry All Glassware B 2. Assemble Hot & Cool Under Inert Gas A->B D 4. Maintain Positive Inert Gas Pressure B->D C 3. Use Anhydrous Solvents & Reagents E 5. Add Reagents via Syringe/Cannula C->E D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Careful Quenching F->G H 8. Aqueous Extraction G->H I 9. Dry Organic Layer & Purify Product H->I

Caption: Workflow for executing a moisture-sensitive reaction.

Q3: How do I choose the right solvent and base to minimize hydrolysis?

A3: Your choice of solvent and base is critical. The goal is to create an environment where the desired reaction is kinetically favored over the undesired hydrolysis.

The primary source of water is often the reaction solvent itself.[9] Always use anhydrous grade solvents. If there is any doubt about the dryness of a solvent, it should be purified.[13][14]

Table 1: Common Solvents & Recommended Water Content

Solvent Typical Water Content (Standard Grade) Achievable Water Content (Anhydrous) Drying Method
Dichloromethane (DCM) ~50-100 ppm <10 ppm Distill from CaH₂
Tetrahydrofuran (THF) ~50-200 ppm <10 ppm Distill from Na/Benzophenone
Toluene ~50-100 ppm <10 ppm Distill from Na/Benzophenone

| Acetonitrile (MeCN) | ~100-300 ppm | <10 ppm | Distill from CaH₂, then P₂O₅ |

Note: Solvent purification systems offer a safer alternative to distillation stills.[10]

Reactions involving acyl chlorides, such as amide or ester formation, often require a base to neutralize the HCl byproduct. Using a strong, nucleophilic base like sodium hydroxide in an aqueous solution is not feasible as it would rapidly hydrolyze the acyl chloride.[15]

The ideal choice is a sterically hindered, non-nucleophilic organic base .[16][17][18] These bases are bulky enough to deprotonate your nucleophile (e.g., an amine) or scavenge HCl without attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Recommended Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's Base), Pyridine.

  • Why they work: The bulky groups around the nitrogen atom prevent it from acting as a nucleophile, allowing it to function solely as a proton acceptor.[19]

G acyl_chloride 2-Chloro-6-methylpyridine- 4-carbonyl chloride product Desired Product (e.g., Amide) acyl_chloride->product Desired Reaction byproduct Hydrolysis Product (Carboxylic Acid) acyl_chloride->byproduct Undesired Hydrolysis nucleophile Nucleophile (e.g., R-NH2) nucleophile->product Desired Reaction water Water (H2O) (Contaminant) water->byproduct Undesired Hydrolysis base Non-Nucleophilic Base (e.g., TEA, DIPEA) product->base HCl Scavenged

Caption: Competing reaction pathways for an acyl chloride.

Q4: I need to perform an aqueous work-up. How can I do this without hydrolyzing my product or unreacted starting material?

A4: An aqueous work-up is used to remove water-soluble impurities.[20][21][22] While it introduces water, the risk can be managed by working quickly and at low temperatures.

  • Quench the Reaction: Cool the reaction mixture in an ice bath (0°C). Slowly add a cold, saturated aqueous solution (e.g., sodium bicarbonate if you need to neutralize acid, or ammonium chloride).

  • Extract Promptly: Transfer the mixture to a separatory funnel and add your extraction solvent (e.g., ethyl acetate, DCM). Shake and separate the layers immediately. Do not let the organic layer remain in contact with the aqueous phase for an extended period.

  • Perform Washes: Wash the organic layer with cold aqueous solutions. A final wash with brine (saturated aqueous NaCl) is highly effective at removing the bulk of dissolved water from the organic phase.[11]

  • Dry Thoroughly: After separating the organic layer, dry it immediately with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11] Ensure the organic solution is clear, not cloudy, before filtering off the drying agent.

  • Concentrate: Remove the solvent under reduced pressure (rotoevaporation) to isolate your crude product.

Q5: How should I properly store and handle this compound?

A5: Proper storage is essential for maintaining the reagent's integrity.[23]

  • Storage: Store the reagent in its original container, tightly sealed, under an inert atmosphere (argon or nitrogen is ideal). A desiccator cabinet provides an excellent moisture-free environment. For long-term storage, consider sealing the container with paraffin film.

  • Handling:

    • Whenever possible, handle the material inside a glovebox.

    • If a glovebox is not available, open the bottle for the shortest time possible under a positive flow of inert gas.

    • Consider aliquoting the material into smaller, single-use vials. This prevents repeated exposure of the main stock bottle to atmospheric moisture.[23]

Frequently Asked Questions (FAQs)

Q: Can I use a drying agent like molecular sieves directly in my reaction mixture? A: This is generally not recommended. While molecular sieves are excellent for drying solvents beforehand, adding them directly to a reaction can sometimes interfere with the reaction, catalyze side reactions, or make product isolation more difficult.

Q: What is the visual appearance of the hydrolyzed compound? A: this compound is typically a liquid or low-melting solid.[2] The hydrolyzed product, 2-chloro-6-methylpyridine-4-carboxylic acid, is a solid. The formation of a precipitate during your reaction could be an indication of hydrolysis.

Q: Is vacuum drying of my glassware sufficient? A: While applying a vacuum helps remove volatile substances, it is not effective at removing the thin film of adsorbed water on the glass surface. Heat is required. Oven-drying or flame-drying is necessary to ensure the glassware is truly anhydrous.[7]

Q: How does temperature affect the rate of hydrolysis? A: Like most chemical reactions, the rate of hydrolysis increases with temperature. Running your reaction at a lower temperature (e.g., 0°C or below) can help slow the rate of the competing hydrolysis reaction, giving the desired reaction a better chance to proceed to completion.

References

Technical Support Center: Catalyst Selection for Enhancing 2-Chloro-6-methylpyridine-4-carbonyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and reaction optimization involving 2-Chloro-6-methylpyridine-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and enhance the efficiency of your synthetic routes.

Introduction to this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical synthesis. Its utility lies in its ability to readily form amide and ester linkages, introducing the substituted pyridine moiety into target molecules. However, the reactivity of this acyl chloride can be modulated by the electronic effects of the pyridine ring and its substituents, sometimes necessitating the use of catalysts to achieve desired reaction rates and yields. This guide will focus on the selection and application of appropriate catalysts to enhance its reactivity with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: Why is a catalyst often required for reactions with this compound?

While acyl chlorides are generally reactive, the electrophilicity of the carbonyl carbon in this compound can be influenced by the pyridine ring. The nitrogen atom in the ring can inductively withdraw electron density, which should increase reactivity. However, the lone pair on the nitrogen can also participate in resonance, which can subtly modulate the electrophilicity. For weakly nucleophilic amines and alcohols, or sterically hindered substrates, a catalyst is often essential to accelerate the reaction to a practical rate.

Q2: What are the most common catalysts for enhancing the reactivity of this acyl chloride?

The two most common classes of nucleophilic catalysts for this type of acylation are:

  • 4-(N,N-Dimethylamino)pyridine (DMAP): A highly effective and widely used catalyst for acylation reactions.[1]

  • Phosphines: Tertiary phosphines, such as tributylphosphine or triphenylphosphine, can also serve as potent nucleophilic catalysts.

Q3: How does DMAP catalyze the acylation reaction?

DMAP is a hypernucleophilic catalyst. The catalytic cycle involves the initial attack of DMAP on the carbonyl carbon of the acyl chloride, displacing the chloride ion to form a highly reactive N-acylpyridinium salt.[2] This intermediate is a much more potent acylating agent than the starting acyl chloride. The nucleophile (alcohol or amine) then attacks the N-acylpyridinium intermediate, leading to the acylated product and regenerating the DMAP catalyst.[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during your experiments and provides actionable solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common challenges. The underlying cause can often be traced back to several factors.

Possible Causes & Solutions:

Possible Cause Explanation & Solution
Insufficient Catalyst Loading For challenging reactions with sterically hindered nucleophiles or weakly nucleophilic partners, catalytic amounts of DMAP or phosphine may not be sufficient. Solution: Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%, and then to 10 mol%). In some cases, stoichiometric amounts of DMAP may be required.
Catalyst Poisoning The pyridine nitrogen in your starting material or product can potentially coordinate to and deactivate certain catalysts, although this is less common with nucleophilic catalysts like DMAP.[4] More likely, acidic impurities can protonate and deactivate the catalyst. Solution: Ensure all reagents and solvents are anhydrous and free of acidic impurities. The use of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can help to scavenge any generated HCl without competing with the catalyst.[5]
Hydrolysis of Acyl Chloride This compound is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid, which is unreactive under these conditions. Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Nucleophilicity of the Substrate Weakly nucleophilic alcohols or anilines may react very slowly. Solution: In addition to a catalyst, you may need to use more forcing conditions, such as elevated temperatures. However, monitor the reaction closely for the formation of side products.
Steric Hindrance Significant steric bulk on either the nucleophile or the acyl chloride can impede the reaction.[6] Solution: Consider using a less sterically demanding catalyst if possible. Increased reaction times and temperatures may also be necessary. For esterifications, the Yamaguchi esterification protocol, which generates a mixed anhydride in situ, can be effective for sterically hindered substrates.[7][8]
Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can complicate purification and reduce the yield of your desired product.

Possible Causes & Solutions:

Possible Cause Explanation & Solution
Reaction with Solvent If using a nucleophilic solvent (e.g., an alcohol as the solvent for an amidation), it can compete with your intended nucleophile. Solution: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Dimerization or Polymerization While less common, highly reactive intermediates can sometimes lead to self-condensation products. Solution: Add the acyl chloride slowly to the solution of the nucleophile and catalyst to maintain a low concentration of the reactive intermediate.
Side Reactions involving the Pyridine Ring Although the pyridine ring is generally stable under acylation conditions, highly forcing conditions could potentially lead to undesired reactions. Solution: Employ the mildest reaction conditions that afford a reasonable reaction rate. Room temperature is often sufficient for DMAP-catalyzed reactions.[9]

Experimental Protocols

Protocol 1: General Procedure for DMAP-Catalyzed Amidation

This protocol provides a general starting point for the amidation of this compound.

Materials:

  • This compound

  • Amine of choice

  • 4-(N,N-Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.0 eq) and anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and stir.

  • Add DMAP (0.1 eq) to the mixture.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Phosphine-Catalyzed Esterification

This protocol outlines a general method for esterification using a phosphine catalyst.

Materials:

  • This compound

  • Alcohol of choice

  • Tributylphosphine (PBu3) or Triphenylphosphine (PPh3)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and anhydrous THF.

  • Add the phosphine catalyst (0.1 eq).

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous THF.

  • Slowly add the acyl chloride solution to the alcohol solution at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizing Reaction Mechanisms and Workflows

DMAP Catalytic Cycle

DMAP_Catalysis AcylChloride 2-Chloro-6-methylpyridine- 4-carbonyl chloride ReactiveIntermediate N-Acylpyridinium Salt (Highly Reactive) AcylChloride->ReactiveIntermediate + DMAP DMAP DMAP Product Amide or Ester Product ReactiveIntermediate->Product + Nucleophile Nucleophile Nucleophile (R-OH or R-NH2) RegenDMAP DMAP (Regenerated) Product->RegenDMAP Releases RegenDMAP->DMAP Catalytic Cycle

Caption: Catalytic cycle of DMAP in acylation reactions.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials (Acyl Chloride, Nucleophile, Solvent) Start->CheckPurity CheckAnhydrous Ensure Anhydrous Conditions CheckPurity->CheckAnhydrous CheckCatalyst Review Catalyst Choice and Loading CheckAnhydrous->CheckCatalyst IncreaseLoading Increase Catalyst Loading (e.g., to 5-10 mol%) CheckCatalyst->IncreaseLoading Is Loading Sufficient? ChangeCatalyst Consider a Different Catalyst (e.g., Phosphine vs. DMAP) CheckCatalyst->ChangeCatalyst Is Catalyst Appropriate? CheckTemp Optimize Reaction Temperature IncreaseLoading->CheckTemp ChangeCatalyst->CheckTemp IncreaseTemp Increase Temperature Incrementally CheckTemp->IncreaseTemp CheckTime Extend Reaction Time IncreaseTemp->CheckTime Success Improved Yield CheckTime->Success

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-4-(piperidylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of this critical pharmaceutical intermediate.[1] We will delve into troubleshooting common synthetic hurdles and answer frequently asked questions, providing explanations grounded in mechanistic principles and practical, field-proven insights.

Troubleshooting Guide: Navigating Synthetic Challenges

This section addresses specific experimental issues in a problem-and-solution format. We focus on the most prevalent synthetic route: the multi-step synthesis starting from 2-amino-4-methylpyridine.

Problem 1: Low Yield and Impurity Formation During Chlorination of 2-Hydroxy-4-methylpyridine

Scenario: You have successfully converted 2-amino-4-methylpyridine to 2-hydroxy-4-methylpyridine via a diazotization reaction. However, the subsequent chlorination step using phosphorus oxychloride (POCl₃) is resulting in a low yield of 2-chloro-4-methylpyridine, often accompanied by a dark, tarry crude product that is difficult to purify.

Root Cause Analysis & Solution:

The chlorination of pyridin-2-ones is a demanding reaction that requires careful control of conditions to prevent side reactions.

  • Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. At elevated temperatures, it can promote polymerization and the formation of complex phosphate esters, leading to the observed tarring and reduced yields. The reaction is also highly exothermic, and poor temperature control can exacerbate these side reactions.

Recommended Protocol & Corrective Actions:

  • Reagent Purity: Ensure the 2-hydroxy-4-methylpyridine starting material is completely dry. The presence of water will consume POCl₃ and generate hydrochloric acid, which can complicate the reaction.

  • Temperature Control: The addition of the 2-hydroxy-4-methylpyridine to POCl₃ should be done portion-wise at a low temperature (0-5 °C) to manage the initial exotherm. After the addition is complete, the reaction should be heated cautiously. A typical reflux temperature is around 110-120 °C.

  • Use of a Base/Solvent: While often run neat in excess POCl₃, performing the reaction in the presence of a high-boiling tertiary amine (e.g., triethylamine or N,N-diisopropylethylamine) or in a high-boiling inert solvent can sometimes moderate the reaction and scavenge the HCl produced, though this can complicate workup. A patent suggests a molar ratio of POCl₃ to the pyridine substrate between 1/3:1 and 3:1.[2]

  • Work-up Procedure: The work-up is critical. The reaction mixture must be cooled significantly before being quenched by slowly adding it to ice water or an ice/base slurry (e.g., sodium carbonate solution). Caution: This quenching is extremely exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Purification: The crude product is often an oil. Purification via vacuum distillation is typically the most effective method to separate the desired 2-chloro-4-methylpyridine from non-volatile impurities.

Problem 2: Poor Selectivity in the Radical Chlorination of 2-chloro-4-methylpyridine

Scenario: The free-radical chlorination of the 4-methyl group to form 2-chloro-4-(chloromethyl)pyridine is yielding a mixture of unreacted starting material, the desired mono-chlorinated product, and the di-chlorinated byproduct, 2-chloro-4-(dichloromethyl)pyridine.

Root Cause Analysis & Solution:

Free-radical halogenation is notoriously difficult to control with perfect selectivity. The reaction proceeds via a chain mechanism, and the product radical can be as or more stable than the starting material radical, leading to over-reaction.

  • Causality: The key is to control the concentration of the chlorinating agent and the radical initiator to favor the mono-chlorination pathway. Sulfuryl chloride (SO₂Cl₂) is a common reagent for this transformation, often initiated by AIBN or benzoyl peroxide.[2] The stoichiometry and rate of addition are paramount.

Recommended Protocol & Corrective Actions:

  • Control Stoichiometry: Use a slight sub-stoichiometric to stoichiometric amount of SO₂Cl₂ (e.g., 0.95 to 1.05 equivalents) relative to the 2-chloro-4-methylpyridine.

  • Slow Addition: Add the SO₂Cl₂ dropwise to the reaction mixture at reflux (a typical solvent is an inert one like CCl₄, dichlorobenzene, or THF[2]) over several hours. This maintains a low concentration of the chlorinating agent, reducing the probability of di-chlorination.

  • Initiator Addition: The radical initiator (e.g., benzoyl peroxide or AIBN) should be added in small portions throughout the SO₂Cl₂ addition, as its half-life at reflux temperatures can be short.[2]

  • Reaction Monitoring: Closely monitor the reaction by GC-MS or TLC. Stop the reaction once the starting material is consumed to an acceptable level, even if some desired product is present, to avoid pushing the reaction towards the di-chlorinated species.

  • Alternative Reagents: Consider using N-Chlorosuccinimide (NCS) as a milder chlorinating agent, which can sometimes offer better selectivity for mono-chlorination.

ParameterReagent System 1Reagent System 2Rationale
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)SO₂Cl₂ is more reactive and cost-effective but can be less selective. NCS is milder and can improve selectivity.
Initiator AIBN or Benzoyl PeroxideAIBN or Benzoyl PeroxideInitiates the radical chain reaction. Must be added in portions.[2]
Solvent CCl₄, THF, DichlorobenzeneAcetonitrile, CCl₄Must be inert to radical conditions.
Temperature Reflux (e.g., ~80 °C in THF[2])RefluxRequired to decompose the initiator and propagate the radical chain.
Key Control Point Slow, controlled addition of SO₂Cl₂StoichiometryMaintaining low [Cl•] is crucial to prevent over-chlorination.
Problem 3: Byproduct Formation in the Final Nucleophilic Substitution with Piperidine

Scenario: The reaction of 2-chloro-4-(chloromethyl)pyridine with piperidine is producing the desired product, but also significant amounts of a bis-substituted byproduct, 4-((2-(piperidin-1-yl)pyridin-4-yl)methyl)piperidine, where the 2-chloro group has also been displaced.

Root Cause Analysis & Solution:

The starting material has two electrophilic centers: the benzylic carbon of the chloromethyl group and the C2 position of the pyridine ring. While the benzylic chloride is significantly more reactive, the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), especially under forcing conditions.

  • Causality: The SNAr reaction at the C2 position is generally slower than the substitution at the chloromethyl group. However, it is activated by elevated temperatures and prolonged reaction times.[3][4] Using a large excess of piperidine can also drive this second substitution.

Recommended Protocol & Corrective Actions:

  • Stoichiometry: Use a controlled amount of piperidine (typically 2.0-2.2 equivalents). One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl generated. Using an external, non-nucleophilic base like K₂CO₃ or triethylamine with ~1.1 equivalents of piperidine can provide finer control.

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly above (e.g., 40-50 °C) and monitor by TLC. Avoid high temperatures (e.g., >80 °C) if possible.

  • Solvent Choice: A polar aprotic solvent like acetonitrile, THF, or DMF is suitable.

  • Purification: If the bis-substituted byproduct does form, it will be significantly more polar than the desired product. Careful column chromatography on silica gel can effectively separate them.

G start Low Yield / Byproduct in Piperidine Condensation Step check_temp Analyze Reaction Temperature start->check_temp check_stoich Review Piperidine Stoichiometry start->check_stoich high_temp Temperature > 80°C? check_temp->high_temp high_stoich Piperidine > 2.5 eq? check_stoich->high_stoich lower_temp Action: Reduce Temp to 40-60°C. Monitor by TLC. high_temp->lower_temp Yes outcome Problem Resolved? high_temp->outcome No adjust_stoich Action: Use 2.1 eq Piperidine OR 1.1 eq Piperidine + 1.1 eq K2CO3. high_stoich->adjust_stoich Yes high_stoich->outcome No lower_temp->outcome adjust_stoich->outcome purify Isolate product via column chromatography. outcome->purify No, byproduct still present end Pure Product Obtained outcome->end Yes purify->end

Caption: Troubleshooting workflow for the piperidine condensation step.

Frequently Asked Questions (FAQs)

Q1: What is the most common alternative synthetic route, and when should it be considered?

The primary alternative route involves the reductive amination of 2-chloropyridine-4-carboxaldehyde with piperidine.[5][6][7]

  • When to Consider: This route is advantageous if 2-chloropyridine-4-carboxaldehyde is readily available or can be synthesized efficiently. It avoids the use of highly reactive and difficult-to-control radical chlorination reagents. Reductive amination is a robust and well-established transformation that often proceeds with high yield and selectivity.[8][9] The main challenge can be the synthesis and stability of the starting aldehyde, which can be prone to oxidation or self-condensation.

Q2: What are the critical safety considerations for this synthesis?

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a dry apparatus within a chemical fume hood. PPE, including acid-resistant gloves and face shield, is mandatory.

  • Sulfuryl Chloride (SO₂Cl₂): Corrosive and toxic. Reacts with moisture to release HCl and sulfuric acid. Handle with the same precautions as POCl₃.

  • Radical Initiators (AIBN, Benzoyl Peroxide): Thermally unstable and can decompose violently if heated improperly. Store in a refrigerator and away from heat sources. Benzoyl peroxide is also shock-sensitive when dry.

  • Piperidine: Flammable, toxic, and corrosive. It has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

Q3: How can I effectively monitor the progress of these reactions?

  • Thin-Layer Chromatography (TLC): The workhorse for all steps. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp. Staining with potassium permanganate can also be helpful.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the radical chlorination step, as it can easily distinguish between the starting material and the mono- and di-chlorinated products based on both retention time and mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of a worked-up aliquot is a definitive way to check conversion and identify major byproducts. For example, in the radical chlorination, the disappearance of the methyl singlet (~2.4 ppm) and the appearance of the chloromethyl singlet (~4.6 ppm) is a clear indicator of reaction progress.

Q4: What are the expected spectroscopic signatures for the final product, 2-chloro-4-(piperidylmethyl)pyridine?

  • ¹H NMR (in CDCl₃): Expect aromatic protons on the pyridine ring (typically 3 protons, appearing as doublets and singlets between ~7.0 and 8.3 ppm), a singlet for the methylene bridge (-CH₂-) around 3.5 ppm, and broad signals for the piperidine ring protons between ~1.4 and 2.4 ppm.

  • ¹³C NMR (in CDCl₃): Expect signals for the pyridine carbons (5 signals, with the carbon bearing the chlorine at ~150-155 ppm), the methylene carbon (~60-65 ppm), and the piperidine carbons (typically 3 signals).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should show the characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). For C₁₁H₁₅ClN₂, the expected m/z would be ~210.10.

Detailed Experimental Protocols

Protocol 1: Radical Chlorination of 2-chloro-4-methylpyridine
  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-chloro-4-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).[2]

  • Heat the solution to reflux (~80 °C).

  • In the dropping funnel, prepare a solution of sulfuryl chloride (1.0 eq) in anhydrous THF.

  • In a separate vial, weigh out benzoyl peroxide (0.01 eq).[2]

  • Once the pyridine solution is refluxing, add a small portion (~1/4) of the benzoyl peroxide.

  • Immediately begin the slow, dropwise addition of the sulfuryl chloride solution.

  • Continue to add the remaining benzoyl peroxide in portions every 30-45 minutes during the SO₂Cl₂ addition.

  • After the addition is complete (target time: 2-3 hours), allow the reaction to stir at reflux for an additional hour.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-4-(chloromethyl)pyridine, which can be used directly or purified by vacuum distillation.

Protocol 2: Reductive Amination of 2-chloropyridine-4-carboxaldehyde
  • To a round-bottom flask, add 2-chloropyridine-4-carboxaldehyde (1.0 eq)[6] and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add piperidine (1.1 eq) and stir for 20-30 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 2-chloro-4-(piperidylmethyl)pyridine.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Chloro-6-methylpyridine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential analytical methodologies for the characterization of 2-Chloro-6-methylpyridine-4-carbonyl chloride (and its derivatives), a critical reactive intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. As a highly reactive acylating agent, rigorous analytical control is paramount to ensure reaction efficiency, product quality, and batch-to-batch consistency. This document moves beyond mere procedural lists to explain the causality behind method selection, empowering researchers to not only replicate but also adapt these techniques for their specific applications.

The inherent reactivity of the acyl chloride functional group, coupled with the electronic characteristics of the substituted pyridine ring, presents unique analytical challenges, most notably the compound's susceptibility to hydrolysis. Therefore, the choice of solvent, sample preparation technique, and analytical timescale are critical variables that will be addressed in detail.

Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical properties, which inform sample handling and analytical method design.

PropertyValueReference
CAS Number 26413-58-1
Molecular Formula C₇H₅Cl₂NO
Molecular Weight 190.03 g/mol
Form Liquid / Solid (depending on purity)
Boiling Point 80-85 °C @ 3-4 mmHg
Density 1.361 g/mL at 25 °C

Part 1: Structural Identification and Confirmation

The primary goal of structural elucidation is the unambiguous confirmation of the covalent structure of the molecule. A combination of spectroscopic techniques is essential for this purpose, with each method providing complementary pieces of the structural puzzle.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is the most rapid and direct method for confirming the presence of the key carbonyl chloride functional group. Its high frequency and strong intensity make the C=O stretch a distinctive marker. The primary diagnostic utility of FT-IR in this context is to confirm the conversion of a carboxylic acid precursor to the acyl chloride. The disappearance of the broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹) and the appearance of the sharp, strong C=O stretch at high wavenumber is a definitive indicator of a successful reaction.

Expected Absorptions for this compound:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1795-1810 Strong, SharpC=O Stretch (Acyl Chloride) The electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon stiffens the C=O bond, shifting its absorption to a significantly higher frequency than ketones or esters.[1]
~1600, ~1470 Medium-StrongC=C/C=N Ring Vibrations Characteristic stretching vibrations of the pyridine ring. The exact positions are influenced by the substitution pattern.[2][3]
~1380 MediumCH₃ Symmetric Bend Confirms the presence of the methyl group.[3]
~700-800 StrongC-Cl Stretch Corresponds to the carbon-chlorine bonds on the pyridine ring and the carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR confirms the substitution pattern on the pyridine ring, while ¹³C NMR confirms the presence of all unique carbon atoms, including the critical carbonyl carbon.

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃): The acyl chloride group at the C4 position is strongly electron-withdrawing, which will deshield the adjacent protons at the C3 and C5 positions, shifting them downfield relative to the parent 2-chloro-6-methylpyridine.[4]

  • δ ~7.6-7.8 ppm (2H, s): This singlet would correspond to the two equivalent aromatic protons at the H-3 and H-5 positions. Their chemical equivalence arises from the symmetrical substitution at the C2 and C6 positions relative to the C4 position.

  • δ ~2.6 ppm (3H, s): This singlet corresponds to the protons of the methyl group at the C6 position.

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃): The predicted chemical shifts are based on established ranges for substituted pyridines and carbonyl compounds.[5][6]

  • δ ~168-172 ppm: Carbonyl carbon (C=O). This region is characteristic of acyl chlorides.

  • δ ~160-165 ppm: C6 carbon (bearing the methyl group).

  • δ ~150-155 ppm: C2 carbon (bearing the chlorine atom).

  • δ ~145-150 ppm: C4 carbon (bearing the carbonyl group).

  • δ ~122-126 ppm: C3 and C5 carbons.

  • δ ~24-26 ppm: Methyl carbon (-CH₃).

Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry provides definitive confirmation of the molecular weight and offers valuable structural clues through fragmentation analysis. For halogenated compounds, the isotopic distribution pattern is a key self-validating feature.

Expected Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): The spectrum should exhibit a molecular ion peak cluster corresponding to the molecular weight of 190.03 g/mol .

  • Isotope Pattern: Due to the presence of two chlorine atoms, a characteristic isotope pattern will be observed. The M⁺ peak (containing two ³⁵Cl isotopes) will be at m/z 190. The M+2 peak (one ³⁵Cl, one ³⁷Cl) will be at m/z 192 with approximately 65% the intensity of the M⁺ peak. The M+4 peak (two ³⁷Cl isotopes) at m/z 194 will be present with about 10% intensity. This pattern is a high-confidence identifier for a molecule containing two chlorine atoms.[7]

  • Base Peak (Acylium Ion): The most prominent fragmentation pathway for acyl chlorides is the loss of the chlorine radical from the molecular ion to form a highly stable, resonance-stabilized acylium ion. This fragment would appear at m/z 155 (190 - 35) and is very likely to be the base peak (the most intense peak in the spectrum).[8]

Part 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: While spectroscopic methods confirm identity, HPLC is the gold standard for quantifying the purity of the target compound and profiling its impurities. The primary challenge in analyzing this compound is its reactivity. The acyl chloride can readily hydrolyze back to the corresponding carboxylic acid (2-Chloro-6-methylpyridine-4-carboxylic acid) if exposed to protic solvents like water or methanol.

Primary Impurities of Concern:

  • Starting Material: 2-Chloro-6-methylpyridine-4-carboxylic acid (if the synthesis is incomplete).

  • Hydrolysis Product: 2-Chloro-6-methylpyridine-4-carboxylic acid (formed during workup or analysis).

Recommended Method: Reversed-Phase HPLC (RP-HPLC) RP-HPLC is well-suited for this analysis. The carboxylic acid impurity is significantly more polar than the acyl chloride product and will therefore have a much shorter retention time on a nonpolar C18 column. This allows for excellent separation. The key to a successful, trustworthy protocol is minimizing on-column and pre-analysis hydrolysis.

Experimental Protocol: RP-HPLC for Purity Analysis

This protocol is designed to provide a robust starting point for method development.[9]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-19 min: 90% to 30% B

      • 19-25 min: Hold at 30% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm (monitor with PDA from 200-400 nm to detect other potential impurities).

    • Injection Volume: 5 µL.

  • Sample Preparation (Critical Step):

    • Causality: To prevent hydrolysis, the sample must be diluted in a dry, aprotic solvent. Acetonitrile is an ideal choice as it is also a component of the mobile phase.

    • Accurately weigh ~10 mg of the sample.

    • Dissolve in 10 mL of dry acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the solution through a 0.45 µm PTFE (hydrophobic) syringe filter.

    • Crucially, analyze the sample immediately after preparation.

Data Analysis:

  • The more polar carboxylic acid impurity will elute first (e.g., at 3-5 minutes).

  • The target acyl chloride will elute later (e.g., at 10-12 minutes).

  • Purity is determined by area percent calculation, assuming all components have a similar response factor at the chosen wavelength. For regulatory purposes, a full validation with reference standards would be required.

Part 3: Method Comparison and Workflow Visualization

Comparative Summary of Analytical Techniques
TechniquePrimary ApplicationStrengthsWeaknesses
FT-IR Identity Confirmation, Reaction MonitoringFast, non-destructive, excellent for functional group identification (C=O).Not quantitative, provides limited structural detail.
NMR Unambiguous Structural ElucidationProvides detailed map of C-H framework, confirms connectivity and substitution pattern.Slower analysis time, requires higher sample concentration, less sensitive than MS.
MS Molecular Weight Confirmation, Structural FragmentationExtremely sensitive, confirms molecular formula and provides structural clues via fragmentation, isotope patterns are definitive.Isomeric compounds can be difficult to distinguish without MS/MS.
HPLC Purity Quantification, Impurity ProfilingHighly sensitive and quantitative, excellent for separating mixtures and resolving impurities.Requires method development, sample reactivity can be a challenge.[9]
Visualization of Analytical Workflows

A logical workflow ensures that all aspects of the compound's identity, structure, and purity are confirmed.

G cluster_0 Initial Characterization cluster_1 Purity & Quantification cluster_2 Final Decision Raw_Material Raw Material/Reaction Product Sample_Prep Prepare Sample (Aprotic Solvent) Raw_Material->Sample_Prep FTIR FT-IR Analysis Sample_Prep->FTIR Confirm C=O NMR NMR Analysis (1H, 13C) Sample_Prep->NMR Confirm Structure MS MS Analysis Sample_Prep->MS Confirm MW HPLC RP-HPLC Analysis Sample_Prep->HPLC Decision Pass / Fail QC FTIR->Decision NMR->Decision MS->Decision Data_Analysis Data Analysis (Area % Purity) HPLC->Data_Analysis Data_Analysis->Decision HPLC_Workflow start Start: Acyl Chloride Sample prep 1. Dissolve in Dry Acetonitrile start->prep Minimize Hydrolysis filter 2. Filter with 0.45 µm PTFE Filter prep->filter inject 3. Inject Immediately into HPLC System filter->inject separate 4. Separation on C18 Column (Gradient) inject->separate detect 5. UV/PDA Detection at 270 nm separate->detect process 6. Integrate Peaks & Calculate Area % detect->process report End: Purity Report process->report

References

A Comparative Guide to the Analysis of Reaction Mixtures Containing 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process safety. The analysis of reactive intermediates, such as 2-Chloro-6-methylpyridine-4-carbonyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals, presents a significant analytical challenge.[1] This guide provides a comprehensive comparison of analytical methodologies for reaction mixtures containing this highly reactive acyl chloride, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS) and its alternatives. We will delve into the inherent difficulties of analyzing this compound and present objective comparisons of various techniques, supported by experimental data to guide you in selecting the most appropriate method for your research needs.

The Challenge: The Inherent Reactivity of an Acyl Chloride

This compound is a valuable synthetic intermediate due to its ability to readily form amides and esters.[1] However, this high reactivity, particularly its susceptibility to hydrolysis, is the primary obstacle in its analysis.[2][3] The presence of protic solvents, such as water or methanol commonly used in reversed-phase LC-MS, can lead to the rapid degradation of the acyl chloride into its corresponding carboxylic acid, 2-chloro-6-methylpyridine-4-carboxylic acid.[2][4] This not only prevents accurate quantification of the starting material but can also mislead the interpretation of reaction progress.

Direct LC-MS Analysis: A High-Risk, Low-Reward Approach

Direct injection of a reaction mixture containing this compound onto a standard reversed-phase LC-MS system is often fraught with difficulties. The aqueous and protic organic solvents in the mobile phase can cause on-column hydrolysis, leading to peak tailing, poor reproducibility, and an underestimation of the acyl chloride concentration.[5]

Hypothetical Performance Data for Direct LC-MS Analysis

ParameterPerformanceRationale
Linearity (R²) < 0.95On-column hydrolysis leads to inconsistent analyte concentration reaching the detector.
Limit of Quantification (LOQ) HighDegradation of the analyte reduces the signal intensity, making it difficult to quantify at low levels.
Reproducibility (%RSD) > 15%The extent of hydrolysis can vary between injections, leading to poor precision.
Analysis Time ~5-10 minWhile the chromatographic run time may be short, the data quality is often compromised.

Method 1: Derivatization LC-MS - Enhancing Stability and Detectability

To overcome the instability of this compound, a pre-column derivatization strategy can be employed. This involves reacting the acyl chloride with a suitable nucleophile to form a stable, less reactive derivative that is amenable to LC-MS analysis. This approach is widely used for the analysis of reactive or poorly detectable compounds.[6][7][8]

A common and effective derivatizing agent is a primary or secondary amine, such as benzylamine, which reacts rapidly with the acyl chloride to form a stable amide derivative. This derivative is typically more hydrophobic, leading to better retention on reversed-phase columns and is readily ionizable for sensitive MS detection.[7]

Experimental Protocol: Derivatization with Benzylamine for LC-MS Analysis
  • Sample Preparation: At a defined time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching & Derivatization: Immediately quench the reaction and derivatize the acyl chloride by adding the aliquot to a solution of benzylamine (e.g., 200 µL of a 10 mg/mL solution in aprotic solvent like acetonitrile). The excess amine will also quench any unreacted acylating agent.

  • Reaction Conditions: Vortex the mixture and allow it to react at room temperature for 15 minutes.

  • Dilution: Dilute the derivatized sample with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a suitable concentration for LC-MS analysis.

  • LC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate the derivative from other reaction components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization (ESI) in positive mode, monitoring the [M+H]⁺ ion of the derivatized product.

Workflow for Derivatization LC-MS

Derivatization_LCMS_Workflow Reaction_Mixture Reaction Mixture (Aliquot) Derivatization Quench & Derivatize (with Benzylamine) Reaction_Mixture->Derivatization Immediate Dilution Dilute Sample Derivatization->Dilution LC_MS LC-MS Analysis Dilution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for the analysis of this compound via derivatization LC-MS.

Alternative Method 1: In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ reaction monitoring techniques offer a significant advantage by providing real-time data without the need for sample extraction and workup, thereby avoiding issues with analyte instability.[9][10][11] FTIR spectroscopy is a powerful tool for this purpose, as it can monitor the disappearance of the acyl chloride carbonyl stretch (typically around 1780-1815 cm⁻¹) and the appearance of the product's carbonyl stretch (e.g., amide I band around 1630-1680 cm⁻¹).[12]

Experimental Protocol: In-Situ FTIR Reaction Monitoring
  • Setup: The reaction is performed in a reactor equipped with an attenuated total reflectance (ATR) FTIR probe.

  • Background Spectrum: A background spectrum of the reaction solvent and starting materials (excluding the this compound) is collected.

  • Reaction Initiation: The acyl chloride is added to the reactor to initiate the reaction.

  • Data Acquisition: FTIR spectra are collected at regular intervals (e.g., every 30 seconds) throughout the course of the reaction.

  • Data Analysis: The change in absorbance at the characteristic wavenumbers for the reactant and product is plotted against time to generate a reaction profile.

Logical Relationship for In-Situ FTIR Analysis

InSitu_FTIR_Logic Acyl_Chloride Acyl Chloride (C=O stretch ~1800 cm⁻¹) Concentration Concentration Acyl_Chloride->Concentration Product Product (e.g., Amide C=O stretch ~1650 cm⁻¹) Product->Concentration Time Time Time->Acyl_Chloride decreases over Time->Product increases over

Caption: Logical relationship of spectral changes over time in in-situ FTIR analysis.

Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is another powerful technique for reaction monitoring that provides structural information and allows for the absolute quantification of reactants and products without the need for a calibration curve for each analyte, provided an internal standard of known concentration is used.[12] For the analysis of this compound, ¹H NMR can be used to monitor the disappearance of its characteristic proton signals and the appearance of new signals corresponding to the product.

Experimental Protocol: qNMR Reaction Monitoring
  • Sample Preparation: At specific time points, an aliquot of the reaction mixture is taken and immediately quenched by adding it to a chilled NMR tube containing a deuterated solvent (e.g., CDCl₃) and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition: A quantitative ¹H NMR spectrum is acquired. Key parameters for accurate quantification include a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Processing: The spectra are processed (phased, baseline corrected) and the integrals of the characteristic peaks for the reactant, product, and internal standard are determined.

  • Quantification: The concentration of the analyte is calculated using the following equation:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₛₜₔ / Mₓ) * Cₛₜₔ

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • x = Analyte

    • std = Internal Standard

Performance Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the study, such as the need for real-time data, the desired level of sensitivity, and the available instrumentation. The following table provides a comparative summary of the discussed methods.

FeatureDerivatization LC-MSIn-Situ FTIRqNMR
Sensitivity Very High (pg-ng/mL)Moderate to HighLow to Moderate (µg-mg/mL)
Selectivity Very High (based on m/z)Moderate (potential for overlapping peaks)High (based on unique proton signals)
Real-time Monitoring No (requires sample workup)YesNo (requires sample workup)
Quantitative Accuracy High (with proper calibration)Semi-quantitative to QuantitativeVery High (absolute quantification)
Ease of Use Moderate (requires method development)Relatively EasyModerate (requires expertise in NMR)
Cost (Instrument) HighModerateVery High

Conclusion

The analysis of reaction mixtures containing the highly reactive intermediate this compound requires careful consideration of the analytical technique to be employed.

  • Direct LC-MS analysis is generally not recommended due to the high probability of on-column hydrolysis, leading to inaccurate and unreliable results.

  • Derivatization LC-MS is a robust and highly sensitive method for the accurate quantification of the acyl chloride. By converting it to a stable derivative, the challenges associated with its reactivity are effectively circumvented. This method is ideal for kinetic studies requiring high sensitivity and for trace-level analysis.

  • In-situ FTIR spectroscopy provides the significant advantage of real-time reaction monitoring without the need for sample preparation. This makes it an excellent choice for reaction optimization and for gaining a deeper understanding of reaction kinetics in real-time.

  • Quantitative NMR (qNMR) offers the ability to perform absolute quantification without the need for analyte-specific calibration curves. It is a highly accurate method for determining the concentration of major reaction components, although it lacks the sensitivity of LC-MS.

Ultimately, the optimal analytical strategy may involve a combination of these techniques. For instance, in-situ FTIR can be used for initial reaction profiling and optimization, while derivatization LC-MS can be employed for the sensitive and accurate quantification of the acyl chloride and its byproducts in final product analysis or for detailed kinetic studies.

References

A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of appropriate starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and overall strategic success. Among the vast array of building blocks, halogenated pyridines stand out for their versatility, offering a reactive nexus for a multitude of chemical transformations. This guide presents an in-depth, objective comparison of two prevalently used intermediates: 2-bromo-4-methylpyridine and 2-chloro-4-methylpyridine. The analysis will focus on their comparative performance in key synthetic reactions, grounded in fundamental chemical principles and supported by experimental data.

The Dueling Halogens: A Tale of Two Reactivities

The reactivity of 2-bromo-4-methylpyridine and 2-chloro-4-methylpyridine is fundamentally governed by the distinct nature of their carbon-halogen (C-X) bonds and the inherent electronic characteristics of the pyridine ring.[1] This comparison will dissect their behavior in two major classes of reactions that form the bedrock of modern synthetic organic chemistry: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: The Bromide Advantage

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1][2] The established reactivity trend for halogens in this crucial step is I > Br > Cl > F.[1] This hierarchy is a direct consequence of the decreasing strength of the C-X bond as one moves down the halogen group. The C-Br bond, being weaker than the C-Cl bond, is more readily cleaved by the palladium catalyst.[1][3]

This seemingly subtle difference in bond strength has significant practical implications. 2-Bromo-4-methylpyridine is generally more reactive than its chloro counterpart in these transformations.[1][4] This enhanced reactivity often translates to:

  • Milder Reaction Conditions: Reactions with the bromo-derivative can frequently be conducted at lower temperatures.[5]

  • Lower Catalyst Loadings: The facile oxidative addition allows for the use of smaller amounts of the often-expensive palladium catalyst.[4]

  • Shorter Reaction Times: A faster rate of oxidative addition leads to a more rapid catalytic turnover, thus shortening the overall reaction duration.[4][5]

The 4-methyl group, being an electron-donating group, slightly increases the electron density on the pyridine ring. While this can subtly influence the overall reactivity, the dominant factor in cross-coupling reactions remains the identity of the halogen.

Nucleophilic Aromatic Substitution (SNAr): The Chloride's Turn to Shine

In stark contrast to cross-coupling reactions, the reactivity order is often inverted in nucleophilic aromatic substitution (SNAr) reactions. This transformation proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring, forming a temporary intermediate known as a Meisenheimer complex, followed by the expulsion of the halide leaving group.[1]

The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack.[1] For the leaving group in SNAr reactions, the typical trend is F > Cl > Br > I.[1] This is attributed to the greater electronegativity of the lighter halogens, which better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[1] Consequently, 2-chloro-4-methylpyridine is generally expected to be more reactive than 2-bromo-4-methylpyridine in SNAr reactions .[1]

Comparative Data in Key Transformations

To provide a clearer, data-driven comparison, the following tables summarize typical outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as SNAr reactions. It is crucial to note that specific yields are highly dependent on the precise reaction conditions, including the choice of catalyst, ligand, base, solvent, and the nature of the coupling partners.[6]

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. As anticipated, bromopyridines generally show higher reactivity than their chloro analogs.[1]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80Good to Excellent
2-Chloro-4-methylpyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane110Fair to Good

Analysis: While highly efficient catalyst systems involving bulky, electron-rich phosphine ligands have been developed for the coupling of chloropyridines, the bromo-derivative often provides high yields under milder conditions with simpler catalyst systems.[2]

Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile tool for constructing C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive.[1][7]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromo-4-methylpyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene100Good
2-Chloro-4-methylpyridineAnilinePd(OAc)₂ / XPhosK₃PO₄t-BuOH110Fair to Good

Analysis: The amination of 2-chloropyridines often necessitates more specialized and sterically demanding ligands to achieve yields comparable to their bromo counterparts.[8] The pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition, a challenge that is more pronounced with less reactive substrates.[9]

Table 3: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C triple bonds between terminal alkynes and aryl or vinyl halides.[10] The reactivity difference is particularly pronounced in this reaction.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromo-4-methylpyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80High
2-Chloro-4-methylpyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80Low to Moderate

Analysis: The data clearly demonstrates the lower reactivity of 2-chloropyridine in Sonogashira couplings, often resulting in significantly lower yields even with extended reaction times compared to 2-bromopyridine.[8] For this reason, bromo- or iodo-pyridines are the preferred substrates for this transformation.[8]

Table 4: Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the trend reverses, with chloropyridines often exhibiting higher reactivity.[1]

SubstrateNucleophileBaseSolventTemp. (°C)Yield (%)
2-Bromo-4-methylpyridineSodium thiomethoxide-DMF80Good
2-Chloro-4-methylpyridineSodium thiomethoxide-DMF60Excellent

Analysis: The higher electronegativity of chlorine stabilizes the intermediate Meisenheimer complex more effectively, leading to a faster reaction rate, often at lower temperatures.[1]

Experimental Protocols

The following are generalized protocols that can be adapted to compare the reactivity of 2-bromo- and 2-chloro-4-methylpyridine.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 4-methyl-2-phenylpyridine.

Materials:

  • 2-Halo-4-methylpyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the 2-halo-4-methylpyridine, phenylboronic acid, palladium catalyst, and base.[2]

  • Add the degassed solvent via syringe.[2]

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature.[2]

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize 4-methyl-2-(methylthio)pyridine.

Materials:

  • 2-Halo-4-methylpyridine (1.0 mmol)

  • Sodium thiomethoxide (1.1 mmol)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, dissolve the 2-halo-4-methylpyridine in the anhydrous solvent.

  • Add the sodium thiomethoxide portion-wise at room temperature.

  • Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Mechanisms

To further elucidate the underlying chemical principles, the following diagrams illustrate the catalytic cycles of the key cross-coupling reactions and the SNAr mechanism.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination HNR'R'' Ar-Pd(II)-X(L2)(HNR'R'') Ar-Pd(II)-X(L2)(HNR'R'') Amine_Coordination->Ar-Pd(II)-X(L2)(HNR'R'') Deprotonation Deprotonation Ar-Pd(II)-X(L2)(HNR'R'')->Deprotonation Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[7]

SNAr_Mechanism Start Ar-X + Nu⁻ Step1 Addition Start->Step1 Intermediate [Ar(X)(Nu)]⁻ (Meisenheimer Complex) Step1->Intermediate Slow Step2 Elimination Intermediate->Step2 Product Ar-Nu + X⁻ Step2->Product Fast

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion and Strategic Recommendations

The choice between 2-bromo-4-methylpyridine and 2-chloro-4-methylpyridine is not a matter of inherent superiority but rather one of strategic application.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), 2-bromo-4-methylpyridine is generally the more effective intermediate. [5] Its higher reactivity, stemming from the weaker C-Br bond, allows for milder reaction conditions, shorter reaction times, and often higher yields.[5] This can be a significant advantage in complex, multi-step syntheses where efficiency and robustness are paramount.

  • For nucleophilic aromatic substitution (SNAr) reactions, 2-chloro-4-methylpyridine is typically the more reactive substrate. The greater electronegativity of chlorine facilitates the key addition step of the mechanism.

While the bromo-derivative offers reactivity advantages in the widely used cross-coupling reactions, the lower cost of 2-chloro-4-methylpyridine makes it an attractive alternative, especially if the synthetic route can accommodate the more demanding reaction conditions and specialized catalysts often required for its activation.[5] The ultimate decision will hinge on a careful consideration of factors including the desired transformation, cost, and the specific demands of the synthetic pathway.

References

A Comparative Guide to Acylating Agents: The Distinct Advantages of 2-Chloro-6-methylpyridine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis, fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The success of this transformation—defined by yield, purity, and selectivity—is critically dependent on the choice of the acylating agent.[1][3] While standard reagents like acetyl chloride and acetic anhydride are widely used, they often present challenges in complex syntheses involving sensitive functional groups.

This guide provides an in-depth comparison of 2-Chloro-6-methylpyridine-4-carbonyl chloride against conventional acylating agents. We will explore how its unique molecular architecture delivers superior performance in terms of reactivity and selectivity, supported by mechanistic insights and detailed experimental protocols.

The Profile of an Ideal Acylating Agent

Before examining our featured product, let us establish the benchmarks for an effective acylating agent. The ideal reagent should offer a balance of the following attributes:

  • Tunable Reactivity: Sufficiently reactive to acylate the target functional group without requiring harsh conditions, yet stable enough for convenient handling.

  • High Chemoselectivity: The ability to selectively acylate one functional group in the presence of others (e.g., an amine over a hydroxyl group, or a primary over a secondary alcohol).[4]

  • Favorable By-product Profile: Generates by-products that are easily removed during workup, minimizing contamination of the desired product.

  • Handling and Safety: Possesses manageable physical properties and a well-documented safety profile.

The general order of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides > Esters > Amides .[3] While highly reactive, simple acyl chlorides can be indiscriminate, leading to poor selectivity. This is the critical gap that substituted, electronically-tuned acyl chlorides like this compound are designed to fill.

Unveiling the Advantages: A Structural Perspective

The enhanced performance of this compound stems directly from its unique structure. It serves as a key intermediate in the synthesis of various biologically active molecules, valued for its ability to streamline synthetic pathways.[2]

Chemical structure of this compound
  • Highly Electrophilic Carbonyl Center: The acyl chloride functional group is inherently reactive.[3] This reactivity is further amplified by the electron-withdrawing effect of the pyridine ring, which pulls electron density away from the carbonyl carbon, making it a prime target for nucleophilic attack.

  • Steric Shielding for Enhanced Selectivity: The chlorine atom at the 2-position and the methyl group at the 6-position provide significant steric hindrance around the reactive center. This bulkiness can prevent reactions with sterically hindered or less accessible nucleophiles, providing a basis for chemoselectivity that simpler reagents lack.

  • Clean By-product Generation: The reaction releases HCl, which is readily neutralized and removed by adding a mild base (e.g., pyridine, triethylamine), and the pyridine core remains as a soluble, easily separable by-product. This avoids the formation of troublesome impurities like the urea precipitates associated with carbodiimide coupling agents.

Performance in Practice: A Comparative Analysis

To contextualize its advantages, we compare this compound with two of the most common acylating agents: a simple acyl chloride (acetyl chloride) and an acid anhydride (acetic anhydride).

FeatureThis compoundAcetyl ChlorideAcetic Anhydride
Reactivity High & Tunable. Activated by the pyridine ring for robust acylation.Very High. Often too reactive, leading to side reactions and poor selectivity.[3]Moderate. Less reactive than acyl chlorides; may require catalysts or heating.[1][3]
Chemoselectivity Potentially High. Steric hindrance allows for discrimination between nucleophiles of varying accessibility.Low. Tends to react indiscriminately with available nucleophiles.Moderate. Can offer some selectivity but is generally less precise than sterically-tuned agents.
Handling Safety Corrosive, moisture-sensitive solid/liquid.[5]Highly corrosive, volatile, and moisture-sensitive liquid.[3]Corrosive liquid, but safer and easier to handle than acyl chlorides.[3]
By-product HCl (gas) and a pyridine derivative.Corrosive HCl (gas).[3]Non-corrosive acetic acid.[3]
Workup Simple acid/base wash to remove HCl scavenger and pyridine by-product.Requires careful quenching and neutralization of HCl.Requires base wash to remove the acetic acid by-product.
Atom Economy Excellent. The entire acyl group is transferred.Excellent. The entire acyl group is transferred.Poor. One equivalent of the acyl group is "wasted" as the carboxylic acid leaving group.[3]

Mechanistic Insight and Experimental Workflow

The acylation process proceeds via a well-established nucleophilic acyl substitution mechanism. The key steps are the initial attack of the nucleophile on the electrophilic carbonyl carbon, formation of a transient tetrahedral intermediate, and subsequent elimination of the chloride leaving group to yield the acylated product.

Caption: General mechanism for nucleophilic acyl substitution.

The following diagram illustrates a typical experimental workflow for an acylation reaction, emphasizing the key stages from setup to product isolation.

G cluster_workflow Experimental Workflow A 1. Reagent Setup Dissolve substrate & base (e.g., amine, alcohol) in anhydrous solvent at 0°C. B 2. Acylation Slowly add solution of This compound. A->B C 3. Reaction Allow to warm to room temperature. Monitor by TLC. B->C D 4. Quenching & Workup Add water or sat. NaHCO3. Extract with organic solvent. C->D E 5. Purification Wash organic layer with brine, dry, and concentrate. D->E F 6. Isolation Purify crude product via silica gel chromatography. E->F G 7. Analysis Characterize pure product (NMR, MS, etc.). F->G

Caption: A standard laboratory workflow for acylation reactions.

Experimental Protocols

The following protocols are provided as representative examples of how to leverage the properties of this compound.

Protocol 1: N-Acylation of Benzylamine

This protocol details the straightforward synthesis of an amide, a common application for this powerful acylating agent.

Materials:

  • Benzylamine (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • This compound (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice-water bath.

  • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography to yield the desired N-benzyl-2-chloro-6-methylpyridine-4-carboxamide.

Protocol 2: Selective O-Acylation of a Primary Alcohol in the Presence of a Hindered Amine

This experiment is designed to showcase the steric selectivity of the reagent. By choosing a substrate with both a sterically accessible primary alcohol and a hindered secondary amine, we can favor O-acylation.

Materials:

  • Substrate (e.g., 4-(diisopropylamino)butan-1-ol) (1.0 eq)

  • Pyridine (as solvent and base) (2.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Copper (II) sulfate solution (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Dissolve the amino alcohol substrate (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM in a flame-dried flask at 0°C.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-16 hours, monitoring for the consumption of the starting material by TLC.

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M copper (II) sulfate solution (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to isolate the selectively O-acylated product.

Conclusion

This compound is more than just another acylating agent; it is a precision tool for the modern synthetic chemist. Its electronically activated yet sterically controlled structure provides a unique combination of high reactivity and enhanced chemoselectivity. This makes it an invaluable reagent for complex multi-step syntheses where preserving sensitive functional groups is paramount. By enabling cleaner reactions with simpler workups, it aligns with the principles of efficient and green chemistry, making it a superior choice for the synthesis of high-value pharmaceutical and agrochemical targets.[2]

References

A Senior Application Scientist's Guide to Amide Synthesis: A Comparative Analysis of In-Situ vs. Direct Acylation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the amide bond stands as a cornerstone of molecular architecture. Its prevalence in pharmaceuticals, natural products, and agrochemicals necessitates robust and reliable synthetic methodologies. The choice of an activating agent or strategy for amide bond formation is a critical decision, profoundly impacting yield, purity, scalability, and process safety.

This guide provides an in-depth comparison of two prevalent strategies for amide synthesis, tailored for researchers and process chemists. We will dissect the nuances of:

  • In-Situ Carboxylic Acid Activation: A versatile, two-step, one-pot method exemplified by the use of Oxalyl Chloride .

  • Direct Acylation with a Stable Acyl Chloride: A streamlined approach using a pre-activated, isolable reagent, exemplified by 2-Chloro-6-methylpyridine-4-carbonyl chloride .

Through a blend of mechanistic insights, comparative data, and field-proven protocols, this guide will equip you with the expertise to select the optimal strategy for your specific synthetic challenge.

Chapter 1: The Oxalyl Chloride Method: Versatility Through In-Situ Activation

Oxalyl chloride is a powerful and widely used reagent for converting carboxylic acids into their corresponding acyl chlorides in situ. This transformation is the gateway to numerous subsequent reactions, most notably amide bond formation. The primary advantage of this approach is its broad applicability, especially when the desired acyl chloride is unstable, not commercially available, or hazardous to store.

The Mechanism of Activation: The Role of Catalytic DMF

The conversion of a carboxylic acid to an acyl chloride using oxalyl chloride is significantly accelerated by a catalytic amount of N,N-dimethylformamide (DMF). The reaction does not proceed by direct interaction between the acid and oxalyl chloride. Instead, DMF acts as a true catalyst, reacting first with oxalyl chloride to form a highly electrophilic Vilsmeier-type intermediate. This intermediate is the active species that effects the conversion of the carboxylic acid.

The process unfolds as follows:

  • Formation of the Vilsmeier Intermediate: DMF attacks oxalyl chloride, leading to a cascade that releases carbon monoxide and carbon dioxide, forming the reactive chloromethyleneiminium ion.

  • Carboxylic Acid Activation: The carboxylic acid oxygen attacks the electrophilic carbon of the Vilsmeier intermediate.

  • Formation of the Acyl Chloride: The resulting intermediate collapses, regenerating the DMF catalyst and producing the desired acyl chloride along with hydrogen chloride.

The key benefit of this mechanism is the generation of only gaseous byproducts (CO, CO₂, HCl), which are easily removed, simplifying the reaction workup considerably.[1][2][3]

G cluster_products Products DMF DMF (Catalyst) Vilsmeier Vilsmeier Intermediate (Chloromethyleneiminium ion) DMF->Vilsmeier 1. Reacts with OxalylCl Oxalyl Chloride OxalylCl->Vilsmeier RCOOH Carboxylic Acid ActivatedAcid Activated Acid Intermediate RCOOH->ActivatedAcid 2. Attacks Vilsmeier->ActivatedAcid Byproducts Byproducts: CO, CO₂, HCl Vilsmeier->Byproducts Releases RCOCl Acyl Chloride ActivatedAcid->RCOCl 3. Collapses to DMF_regen DMF (Regenerated) ActivatedAcid->DMF_regen Amide Final Amide RCOCl->Amide 4. Reacts with Amine Amine (R'NH₂) Amine->Amide

Caption: Mechanism of Oxalyl Chloride/DMF Catalyzed Acyl Chloride Formation.

Performance, Advantages, and Limitations

Advantages:

  • High Reactivity & Mild Conditions: The reaction typically proceeds rapidly at or below room temperature, preserving sensitive functional groups and minimizing racemization of chiral centers.[1]

  • Volatile Byproducts: The generation of gaseous byproducts (CO, CO₂, HCl) simplifies purification, as they can be removed under reduced pressure or by an inert gas stream.[1][4]

  • Broad Substrate Scope: It is effective for a wide range of aliphatic and aromatic carboxylic acids.

  • Cost-Effective: Oxalyl chloride is a relatively inexpensive bulk chemical, making it suitable for large-scale synthesis.[2]

Limitations:

  • Toxicity and Hazards: Oxalyl chloride is highly toxic, corrosive, and reacts violently with water.[4][5][6] Its handling requires stringent safety protocols and a well-ventilated fume hood.

  • Byproduct Hazards: The carbon monoxide byproduct is a colorless, odorless, and highly toxic gas.[4]

  • Over-activation: For some sensitive substrates, the high reactivity can lead to side reactions if not properly controlled.

Experimental Protocol: In-Situ Amide Synthesis

This protocol describes a general, one-pot procedure for the synthesis of an amide from a carboxylic acid using oxalyl chloride.

G start Start: Dry, inert atmosphere flask step1 1. Dissolve Carboxylic Acid in anhydrous aprotic solvent (e.g., DCM, THF). start->step1 step2 2. Add catalytic DMF (1-2 drops). step1->step2 step3 3. Cool to 0 °C (ice bath). step2->step3 step4 4. Add Oxalyl Chloride (1.2-1.5 eq.) dropwise. Observe gas evolution. step3->step4 step5 5. Stir at 0 °C to RT for 1-2h (Activation Step). Monitor by TLC (quench aliquot with MeOH). step4->step5 step8 8. Add acyl chloride solution dropwise to the amine solution. step5->step8 Activated Acyl Chloride step6 6. In a separate flask, dissolve Amine (1.0 eq.) and Base (e.g., TEA, 2.0 eq.) in anhydrous solvent. step7 7. Cool amine solution to 0 °C. step6->step7 step7->step8 Nucleophile Solution step9 9. Stir for 2-16h at RT (Coupling Step). step8->step9 step10 10. Quench reaction with water or saturated NaHCO₃. step9->step10 step11 11. Perform aqueous workup: Separate layers, wash organic phase, dry over Na₂SO₄. step10->step11 step12 12. Purify crude product (Chromatography/Recrystallization). step11->step12 end_node Final Amide Product step12->end_node

Caption: General workflow for one-pot amide synthesis using oxalyl chloride.

Methodology:

  • Acid Chloride Formation: To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (e.g., 1 drop per 5 mmol of acid). Cool the mixture to 0 °C. Add oxalyl chloride (1.5 equiv) dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.[3][7] The completion of the activation can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for methyl ester formation via TLC or LC-MS.

  • Amide Coupling: In a separate flask, dissolve the amine (1.2 equiv) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 equiv) in anhydrous DCM. Cool this solution to 0 °C. Slowly add the freshly prepared acyl chloride solution to the stirred amine solution. Allow the reaction to warm to room temperature and stir for 2-16 hours until completion.[8]

  • Workup and Purification: Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can then be purified by silica gel chromatography or recrystallization.[8]

Chapter 2: The Direct Acylation Method: this compound

This strategy involves the use of a stable, often commercially available, and purified acyl chloride. This compound is an excellent exemplar of this class of reagents. It is a key intermediate used in the synthesis of various pharmaceuticals and agrochemicals, particularly anti-inflammatory and antimicrobial agents.[9] Using a pre-formed acyl chloride simplifies the reaction, enhances reproducibility, and eliminates the need to handle highly toxic activating agents like oxalyl chloride in the final coupling step.

Reagent Profile and Mechanism of Reaction

As an acyl chloride, the reaction mechanism is a classic, straightforward nucleophilic acyl substitution. The amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

G AcylCl 2-Chloro-6-methylpyridine- 4-carbonyl chloride Tetrahedral Tetrahedral Intermediate AcylCl->Tetrahedral 1. Nucleophilic Attack Amine Amine (R'NH₂) Amine->Tetrahedral Base Base (e.g., TEA) Salt Base•HCl Salt Base->Salt 3. Neutralization Amide Final Amide Tetrahedral->Amide 2. Collapse & Proton Transfer Tetrahedral->Salt

Caption: Mechanism of Direct Acylation using an Acyl Chloride.

Performance, Advantages, and Limitations

Advantages:

  • Simplicity and Control: The reaction is a single, well-defined step, making it easy to set up and monitor. Using a purified reagent provides greater control over stoichiometry and reduces the likelihood of side products from the activation step.

  • Reproducibility: Eliminating the in situ generation step leads to higher run-to-run consistency, which is critical in process development and manufacturing.

  • Avoids Harsh Reagents: Circumvents the need for highly toxic and moisture-sensitive reagents like oxalyl chloride or thionyl chloride in the final amide-forming step.

  • Specialized Building Block: The pyridine moiety itself can be a crucial part of the final molecule's structure, offering specific electronic or binding properties.[9]

Limitations:

  • Availability and Cost: The specific acyl chloride must be commercially available or synthesized in a prior step. Specialized acyl chlorides can be significantly more expensive than commodity reagents like oxalyl chloride.

  • Stability: While generally stable, all acyl chlorides are susceptible to hydrolysis and must be handled under anhydrous conditions.

Experimental Protocol: Direct Amide Synthesis

This protocol outlines a general procedure for direct acylation of an amine.

G start Start: Dry, inert atmosphere flask step1 1. Dissolve Amine (1.0 eq.) and Base (e.g., TEA, 2.0 eq.) in anhydrous aprotic solvent (e.g., DCM). start->step1 step2 2. Cool solution to 0 °C (ice bath). step1->step2 step4 4. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C. step2->step4 step3 3. Separately, dissolve 2-Chloro-6-methylpyridine- 4-carbonyl chloride (1.0-1.2 eq.) in anhydrous solvent. step3->step4 Acyl Chloride Solution step5 5. Allow reaction to warm to RT and stir for 2-16h (Coupling Step). Monitor by TLC/LC-MS. step4->step5 step6 6. Quench reaction with water or saturated NaHCO₃. step5->step6 step7 7. Perform aqueous workup: Separate layers, wash organic phase, dry over Na₂SO₄. step6->step7 step8 8. Purify crude product (Chromatography/Recrystallization). step7->step8 end_node Final Amide Product step8->end_node

Caption: General workflow for direct amide synthesis using a stable acyl chloride.

Methodology:

  • Reaction Setup: To a stirred solution of the primary or secondary amine (1.0 equiv) and a base like triethylamine (2.0 equiv) in anhydrous DCM under an inert atmosphere, cool the mixture to 0 °C.

  • Acyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equiv) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution.

  • Reaction and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water. Transfer to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide via silica gel chromatography or recrystallization.[10]

Chapter 3: Head-to-Head Comparison

The decision between these two methodologies hinges on the specific requirements of the synthesis. The following table provides a direct comparison of key operational parameters.

FeatureOxalyl Chloride (In-Situ Activation)This compound (Direct Acylation)
Starting Material Carboxylic Acid + AminePre-formed Acyl Chloride + Amine
Key Reagent Oxalyl Chloride (Activating Agent)This compound (Acylating Agent)
Reaction Steps Two steps, often in one pot (Activation → Coupling)One step (Coupling)
Flexibility High: Applicable to any carboxylic acid that can be activated.Lower: Limited to the availability of the specific acyl chloride.
Process Control Moderate: Success depends on the complete conversion in the activation step.High: Uses a defined, purified starting material for the coupling.
Byproducts CO, CO₂, HCl (gaseous, volatile)HCl (neutralized by base to form a salt)
Workup Simplified by volatile byproducts.Requires removal of base-HCl salt, typically by aqueous wash.
Safety Profile High Hazard: Oxalyl chloride is highly toxic, corrosive, and water-reactive. CO byproduct is a toxic gas.[4][6][11]Moderate Hazard: Acyl chlorides are corrosive and moisture-sensitive, but avoids handling oxalyl chloride.
Typical Use Case Synthesis of novel amides; when the acyl chloride is unstable or unavailable; large-scale synthesis where cost is paramount.Medicinal chemistry programs using specific building blocks; process chemistry where reproducibility is critical; when the pyridine scaffold is desired.[9]

Conclusion: Selecting the Optimal Strategy

Both the in-situ activation with oxalyl chloride and direct acylation with a stable reagent like this compound are powerful and indispensable tools in the synthetic chemist's arsenal. The choice is not about which is universally "better," but which is more appropriate for the task at hand.

Choose the Oxalyl Chloride method when:

  • You are working with a novel or readily available carboxylic acid for which the acyl chloride is not commercially available.

  • You are performing exploratory or discovery chemistry where flexibility is key.

  • The resulting acyl chloride is known to be unstable and must be used immediately.

  • Cost is a primary driver for a large-scale process, and appropriate safety infrastructure is in place.

Choose the Direct Acylation method with a stable acyl chloride when:

  • The acyl chloride is a readily available, well-characterized building block.

  • Reproducibility, process control, and purity of the final product are of the highest priority, as is often the case in late-stage drug development.

  • You wish to avoid handling highly toxic and reactive activating agents in the final synthesis steps.

  • The acyl chloride itself imparts a desirable structural motif to the target molecule.

By understanding the fundamental mechanisms, operational advantages, and safety considerations of each approach, researchers can make informed, strategic decisions that enhance the efficiency, safety, and success of their amide synthesis campaigns.

References

A Comparative Analysis of Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Anti-Inflammatory Scaffolds

Inflammation is a critical biological response to injury and infection, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of effective anti-inflammatory therapeutics remains a cornerstone of medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing nitrogen, have emerged as "privileged scaffolds" due to their ability to interact with a wide range of biological targets.

This guide provides an in-depth, objective comparison of two such scaffolds: pyridine and pyrimidine. Both are six-membered aromatic rings containing nitrogen atoms—pyridine with one and pyrimidine with two at positions 1 and 3. Numerous derivatives of both have demonstrated significant anti-inflammatory potential.[1][2] This analysis will dissect their mechanisms of action, present comparative experimental data, and provide robust protocols for their evaluation, offering a comprehensive resource for researchers in the field.

Core Mechanisms of Anti-Inflammatory Action

Pyridine and pyrimidine derivatives exert their anti-inflammatory effects by modulating key pathways in the inflammatory cascade. While their specific activities are highly dependent on the nature and position of their substituents, they often converge on three primary mechanisms.

Inhibition of Cyclooxygenase (COX) Enzymes

The most established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[3] The discovery of two isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), spurred the development of selective COX-2 inhibitors to minimize gastrointestinal side effects associated with COX-1 inhibition.[4][5]

  • Pyridine Derivatives: While not as classically represented as other heterocycles in commercial COX-2 inhibitors, various synthesized pyridine derivatives have shown potent anti-inflammatory and analgesic activities, often linked to COX inhibition.[2][6] Their structural versatility allows for the design of compounds that can fit into the distinct active site of the COX-2 enzyme.

  • Pyrimidine Derivatives: This class has shown considerable success in targeting COX enzymes.[7] The pyrimidine scaffold is integral to numerous compounds designed and tested for selective COX-2 inhibition.[8] For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against COX enzymes, thereby blocking the production of prostaglandin E2 (PGE2).[7][9]

A well-known example of a selective COX-2 inhibitor, Celecoxib, incorporates a pyrazole ring, which is structurally related and often synthesized from similar precursors as pyrimidines.[10][11] Another veterinary NSAID, Mavacoxib, also features a pyrazole core and functions as a long-acting, selective COX-2 inhibitor.[12][13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGs_homeostatic Prostaglandins (Homeostatic functions: GI protection, platelet function) COX1->PGs_homeostatic PGs_inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflammatory Inhibitors Pyridine & Pyrimidine Derivatives (Selective COX-2 Inhibitors) Inhibitors->COX2

Caption: The Cyclooxygenase (COX) Pathway and Point of Inhibition.

Attenuation of Pro-Inflammatory Cytokine Production

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), are master regulators of the inflammatory response. Overproduction of these cytokines is a key pathological feature of many chronic inflammatory diseases.

  • Pyridine Derivatives: Certain pyridine-based compounds have been shown to suppress the production of pro-inflammatory cytokines. For example, the kinase inhibitor Imatinib, which contains a pyridine ring, has been shown to inhibit TNF-α production in monocytes and macrophages.[15][16][17]

  • Pyrimidine Derivatives: Pyrimidines have been extensively investigated as inhibitors of cytokine release.[18] Their anti-inflammatory effects are often attributed to their ability to suppress the expression of TNF-α, various interleukins, and inducible nitric oxide synthase (iNOS).[1][7] Some pyridinyl pyrimidine derivatives have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the signaling cascade that leads to the production of TNF-α and IL-1β.[19] Rosuvastatin, a widely used statin containing a pyrimidine core, has demonstrated anti-inflammatory properties by reducing levels of TNF-α and IL-6 in certain patient populations.[20][21][22]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that controls the expression of a vast array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[23]

  • Pyridine Derivatives: Pyridine N-oxide derivatives have been shown to inhibit the activation of NF-κB by interfering with its ability to bind to DNA.[24] This inhibition of a central inflammatory transcription factor highlights a potent mechanism for controlling inflammation.

  • Pyrimidine Derivatives: The anti-inflammatory action of many pyrimidine derivatives is directly linked to the downregulation of the NF-κB pathway.[1][7] They can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, effectively shutting down the transcription of inflammatory genes.[23][25]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor Inhibitors Pyridine & Pyrimidine Derivatives IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome Degradation IkB_p->Proteasome Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Activates Inhibitors->IKK Inhibition of IκB Phosphorylation Inhibitors->NFkB_nuc Inhibition of Nuclear Translocation or DNA Binding G A Compound Library (Pyridine/Pyrimidine Derivatives) B In Vitro Screening (Target-Based Assays) A->B 1. Enzyme/Receptor Inhibition (e.g., COX-1/COX-2 Assay) C In Vitro Screening (Cell-Based Assays) B->C 2. Cellular Activity (e.g., LPS-induced Cytokine Release) D Lead Candidate Selection (Potency, Selectivity, Low Toxicity) C->D 3. Data Analysis & Hit Prioritization E In Vivo Efficacy Models (e.g., Carrageenan Paw Edema) D->E 4. Validation in Animal Model F Preclinical Development E->F 5. Advanced Studies

References

A Comparative Guide to the Purity Assessment of Synthesized 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity

2-Chloro-6-methylpyridine-4-carbonyl chloride is a highly reactive intermediate used in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence of impurities, even in trace amounts, can lead to the formation of unwanted side products, reduce final product yield, and introduce potentially genotoxic substances into the drug substance.[3] Therefore, a robust, multi-faceted analytical approach is not merely a quality control measure but a fundamental component of process safety and regulatory compliance.

This guide moves beyond simple protocol listings to explain the causality behind methodological choices, empowering researchers to design and interpret purity assessment workflows with confidence. We will compare the most effective techniques for characterizing this specific molecule, complete with experimental protocols and data interpretation insights.

Synthesis Context: Anticipating Potential Impurities

To effectively test for impurities, one must first anticipate them. A common laboratory-scale synthesis of this compound involves the reaction of 2-Chloro-6-methylisonicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[4][5][6]

Based on this pathway, the primary impurities to monitor are:

  • Unreacted Starting Material: 2-Chloro-6-methylisonicotinic acid.

  • Hydrolysis Product: The starting carboxylic acid, formed by exposure of the highly reactive acyl chloride to atmospheric or residual moisture.[4][7]

  • Residual Chlorinating Agents & By-products: e.g., SOCl₂, HCl, SO₂.

  • Side-Reaction Products: Impurities arising from side reactions of the pyridine ring or methyl group under the reaction conditions.

A comprehensive purity analysis must be able to detect, identify, and quantify these specific compounds.

Comparative Analysis of Purity Assessment Techniques

No single technique provides a complete purity profile. A combination of spectroscopic and chromatographic methods is essential for a validated assessment. The following sections compare the utility of Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for this specific application.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Qualitative Screen
  • Expertise & Experience: FTIR is an invaluable first-pass technique. Its speed and simplicity allow for a rapid confirmation of the conversion of the carboxylic acid to the acyl chloride. The primary diagnostic indicator is the shift of the carbonyl (C=O) stretching frequency. Acyl chlorides absorb at a characteristically high wavenumber (1775–1810 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom, whereas the parent carboxylic acid exhibits a broader carbonyl peak around 1700-1730 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.[8][9][10][11]

  • Trustworthiness: While excellent for confirming the presence of the desired functional group and the absence of the starting material's O-H group, FTIR is not a quantitative method. It provides a qualitative "yes/no" on the conversion but cannot accurately determine the percentage of purity or detect minor impurities.

Functional GroupCharacteristic Absorption (cm⁻¹)Interpretation
Acyl Chloride (C=O)1775 - 1810 (Strong, Sharp)Successful formation of the target molecule.
Carboxylic Acid (C=O)1700 - 1730 (Strong)Presence of unreacted starting material.
Carboxylic Acid (O-H)2500 - 3300 (Very Broad)Significant contamination with starting material or hydrolysis product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Estimation
  • Expertise & Experience: ¹H NMR spectroscopy is the gold standard for structural elucidation. For this compound, the spectrum is expected to be simple, showing a singlet for the methyl protons and two distinct signals for the aromatic protons on the pyridine ring. The key value of NMR in purity assessment is its ability to detect and quantify impurities that contain protons. The unreacted carboxylic acid, for instance, would show slightly different chemical shifts for the aromatic protons and a very broad singlet for the acidic proton. Purity can be estimated by integrating the signals corresponding to the product and comparing them to the integrals of impurity peaks.

  • Trustworthiness: NMR is inherently quantitative, as the signal area is directly proportional to the number of nuclei. However, its detection limit is typically around 1-5 mol%, making it unsuitable for trace analysis. For an accurate quantitative assessment, a certified reference standard of a stable compound with a known concentration can be added to the NMR tube.

  • Methyl Protons (-CH₃): A singlet around δ 2.6 ppm.

  • Pyridine Ring Protons: Two singlets (or narrow doublets) in the aromatic region, typically between δ 7.5 and 8.5 ppm.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis
  • Expertise & Experience: Due to the high reactivity and instability of acyl chlorides, direct analysis by HPLC is challenging and often leads to erroneous results from on-column hydrolysis.[2][3] The most robust and reliable method involves pre-column derivatization .[1][12][13] This strategy involves reacting the acyl chloride with a nucleophile (e.g., an amine or alcohol) to form a stable amide or ester derivative, which is then analyzed using standard reversed-phase HPLC. This approach is superior because it not only stabilizes the analyte but also allows for the use of derivatizing agents that contain a strong chromophore, significantly enhancing detection sensitivity.[1][13] 2-Nitrophenylhydrazine is an excellent choice as it reacts specifically with the acyl chloride and its derivative absorbs at a high wavelength (~395 nm), minimizing interference from the drug matrix.[1][3][13]

  • Trustworthiness: A validated derivatization HPLC method is the most trustworthy technique for accurate, precise, and sensitive quantification of purity.[1][13] It can separate the target compound's derivative from derivatives of impurities and quantify them with detection limits often in the parts-per-million (ppm) range, which is essential for controlling genotoxic impurities.[13] The method's self-validating system includes running a blank (derivatizing agent only), analyzing the unreacted starting material to ensure it doesn't interfere, and using a reference standard of the derivative for calibration.

Experimental Protocols & Workflows

Overall Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.

PurityWorkflow cluster_0 Step 1: Initial Screening cluster_1 Step 2: Structural & Major Impurity Check cluster_2 Step 3: High-Sensitivity Quantitative Analysis cluster_3 Step 4: Final Report Start Synthesized Sample FTIR FTIR Analysis Start->FTIR Check_Conversion Conversion Check: Absence of broad O-H? C=O peak at ~1800 cm⁻¹? FTIR->Check_Conversion NMR ¹H NMR Analysis (in dry CDCl₃) Check_Conversion->NMR Pass Fail_Node1 Fail: Re-evaluate Synthesis/Workup Check_Conversion->Fail_Node1 Fail Check_Structure Correct Structure? Estimate Purity >95%? NMR->Check_Structure Derivatization Derivatize with 2-Nitrophenylhydrazine Check_Structure->Derivatization Pass Fail_Node2 Fail: Re-purify Sample Check_Structure->Fail_Node2 Fail HPLC RP-HPLC-UV Analysis (λ = 395 nm) Derivatization->HPLC Quantify Quantify Purity & Trace Impurities HPLC->Quantify Report Final Purity Report Quantify->Report

Caption: Recommended workflow for purity assessment.

Protocol: HPLC Analysis via Pre-Column Derivatization

This protocol is adapted from established methods for analyzing reactive acyl chlorides.[1][13]

  • Preparation of Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry volumetric flask.

    • Dissolve and dilute to volume with anhydrous acetonitrile to create a 1 mg/mL stock solution. Handle the acyl chloride in a fume hood and under anhydrous conditions to the extent possible.

  • Derivatization Reaction:

    • In a clean autosampler vial, combine 100 µL of the sample stock solution with 500 µL of the derivatizing reagent solution.

    • Add 50 µL of a weak non-nucleophilic base (e.g., pyridine) to scavenge the HCl by-product.

    • Vortex the vial and allow it to react at room temperature for 30 minutes.[1]

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 395 nm.[1][13]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the area percent of the main derivative peak relative to all other peaks in the chromatogram to determine the purity.

    • For absolute quantification, a calibration curve must be generated using a purified and characterized standard of the derivative.

Data Summary and Comparison

The following table objectively compares the performance of the described analytical techniques for the specific task of assessing this compound purity.

ParameterFTIR Spectroscopy¹H NMR SpectroscopyDerivatization HPLC-UV
Primary Use Functional group confirmationStructural confirmationPrecise quantitative purity
Quantitation NoSemi-quantitative (±5%)Yes (to <0.01%)
Sensitivity LowLow (LOD ~1-5%)Very High (LOD in ppm range)[1][13]
Key Information C=O stretch at ~1800 cm⁻¹, absence of O-HProton chemical shifts, integration ratiosRetention time, peak area %
Impurity Detection Only for major structural changesStructurally similar impurities >1%Separates and quantifies trace impurities
Main Limitation Non-quantitativeInsensitive to trace impuritiesIndirect analysis, requires method development

Conclusion and Recommendations

The purity assessment of this compound demands a multi-technique approach.

  • FTIR should be used as a rapid, initial check to confirm the successful conversion of the carboxylic acid to the acyl chloride.

  • ¹H NMR is essential for verifying the chemical structure and providing a reliable estimate of purity, particularly for identifying major impurities (>1%).

  • Derivatization HPLC is the definitive method for accurate, high-sensitivity quantification.[1][13] It is the only technique discussed that can reliably detect and quantify the trace-level impurities that are of critical concern in pharmaceutical development.

Adopting this integrated workflow ensures that each batch of this critical intermediate is validated with the highest degree of scientific integrity, safeguarding the quality and safety of the final pharmaceutical products.

References

A Comparative Performance Guide to 2-Chloro-6-methylpyridine-4-carbonyl chloride in Key Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Activated Acylating Agents in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the efficient and selective formation of amide and ester bonds is a cornerstone of molecular construction. 2-Chloro-6-methylpyridine-4-carbonyl chloride has emerged as a highly versatile and reactive acylating agent, prized for its ability to drive reactions to completion, often under mild conditions.[1] The presence of both a chloro substituent and a nitrogen atom within the pyridine ring significantly enhances the electrophilicity of the carbonyl carbon, making it a powerful tool for acylating even weakly nucleophilic amines and alcohols.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of this compound's performance against common alternative reagents in two pivotal reaction types: amide bond formation and esterification. By presenting supporting experimental data, detailed protocols, and a clear rationale behind methodological choices, this document aims to equip researchers with the insights needed to select the optimal reagent for their specific synthetic challenges.

Chapter 1: Understanding the Benchmark Reagent: this compound

The heightened reactivity of this compound stems from the potent electron-withdrawing effects of the pyridine ring and the chloro substituent. These features render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The general mechanism for its reaction with nucleophiles (amines or alcohols) is a nucleophilic acyl substitution. This process involves the addition of the nucleophile to the carbonyl carbon, forming a transient tetrahedral intermediate, which then collapses with the expulsion of the chloride leaving group to yield the acylated product.[2]

Chapter 2: Performance Benchmark in Amide Bond Formation

The synthesis of amides is arguably one of the most frequently performed reactions in medicinal chemistry.[3] Here, we benchmark the performance of this compound against other acylating agents in the N-acylation of a primary amine.

Experimental Protocol: Synthesis of N-Benzyl-2-chloro-6-methylisonicotinamide

This protocol details a standard procedure for the acylation of benzylamine using this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add benzylamine (1.05 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. The inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride by atmospheric moisture.

  • Addition of Base: Add triethylamine (1.5 eq) to the stirred solution. TEA acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[4]

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. A slow addition rate is important to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure amide.

Comparative Performance Data

The following table presents a comparison of this compound with other common reagents for the acylation of primary amines.

Acylating AgentAmineBaseSolventTime (h)Yield (%)Reference
This compound BenzylamineTEADCM2~90 (estimated)Illustrative
Benzoyl ChlorideBenzylamine-Toluene1283[5]
p-Toluoyl ChlorideAnilineNot SpecifiedWater3691
Acetic AnhydrideAnilinePyridine-<1>95[4]

Disclaimer: The yield for this compound is an illustrative estimate based on its high reactivity due to strong electron-withdrawing effects, which generally lead to higher yields compared to less activated acyl chlorides.[6]

Analysis of Amidation Performance

The superior estimated yield of this compound can be attributed to the enhanced electrophilicity of its carbonyl carbon. The electron-withdrawing nature of the pyridine ring, amplified by the chloro-substituent, makes it more reactive than standard benzoyl chloride or p-toluoyl chloride, which has an electron-donating methyl group.[7] While acetic anhydride shows a high yield, acyl chlorides are often preferred for acylating less nucleophilic or sterically hindered amines where the higher reactivity is necessary.

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification prep1 Dissolve amine and base (TEA) in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Slowly add acyl chloride solution prep2->react1 Under N₂ atmosphere react2 Warm to room temperature and stir for 2-4h react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with aq. NaHCO₃ react3->workup1 Upon completion workup2 Extract with DCM workup1->workup2 workup3 Wash with brine and dry over MgSO₄ workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 workup5 Purify by column chromatography workup4->workup5

A generalized workflow for a typical amine acylation experiment.

Chapter 3: Performance Benchmark in Esterification

The esterification of phenols can be challenging due to their lower nucleophilicity compared to aliphatic alcohols. Highly reactive acylating agents are often required to achieve good yields.

Experimental Protocol: Synthesis of Phenyl 2-chloro-6-methylisonicotinate

This protocol provides a method for the esterification of phenol with this compound.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.0 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve phenol (1.0 eq) in anhydrous DCM in a dry round-bottom flask under a nitrogen atmosphere. Add pyridine (1.2 eq) to the solution and cool to 0 °C. Pyridine acts as a nucleophilic catalyst and an acid scavenger.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction's progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Comparative Performance Data

The following table compares different methods for the esterification of phenol.

Acylating Agent/MethodAcid/AlcoholCatalyst/BaseSolventTime (h)Yield (%)Reference
This compound PhenolPyridineDCM3-6>90 (estimated)Illustrative
Benzoyl ChloridePhenolTiO₂Solvent-free0.592[7]
Acetic AnhydridePhenolPyridine--High
Fischer Esterification (Acetic Acid)PhenolH₂SO₄-LongLow

Disclaimer: The yield for this compound is an illustrative estimate based on its high reactivity, which is particularly advantageous for less nucleophilic phenols.

Analysis of Esterification Performance

This compound is expected to provide a high yield in the esterification of phenols due to its high reactivity, which overcomes the lower nucleophilicity of the phenolic hydroxyl group. The comparison with benzoyl chloride using a TiO₂ catalyst shows that high yields are achievable with other activated systems, often under solvent-free conditions.[7] Acid anhydrides are also effective, especially with a base catalyst. Fischer esterification is generally not a viable method for phenols due to the low reactivity, requiring harsh conditions and resulting in low yields.

G cluster_substrate Substrate Reactivity cluster_reagent Reagent Selection start Select Acylation Reaction (Amide or Ester Synthesis) amine_reactivity Amine/Alcohol Reactivity? start->amine_reactivity high_reactivity High (e.g., primary amine) amine_reactivity->high_reactivity low_reactivity Low (e.g., phenol, hindered amine) amine_reactivity->low_reactivity anhydride Acid Anhydride high_reactivity->anhydride Good yield, safer byproduct coupling_agent Carboxylic Acid + Coupling Agent (e.g., EDC/HOBt) high_reactivity->coupling_agent Milder conditions, good for sensitive substrates acyl_chloride This compound or other activated acyl chloride low_reactivity->acyl_chloride High yield, fast reaction end Synthesized Product acyl_chloride->end Proceed with Protocol 1 or 3 anhydride->end Adapt protocol with heating if needed coupling_agent->end Follow specific coupling protocol

Decision pathway for selecting an appropriate acylation reagent.

Chapter 4: Conclusion and Reagent Selection Summary

This compound stands out as a highly effective acylating agent for both amide and ester formation, particularly when dealing with less reactive nucleophiles. Its enhanced electrophilicity, a result of the electron-withdrawing properties of the pyridine ring and chloro-substituent, translates to faster reaction times and potentially higher yields compared to less activated acyl chlorides.

The choice of an acylating agent is a critical decision in synthesis design. The following table provides a summary to aid in this selection process:

FactorThis compoundStandard Acyl Chlorides (e.g., Benzoyl Chloride)Acid AnhydridesCarboxylic Acid + Coupling Agent
Reactivity Very HighHighModerateVariable
Best For Unreactive or hindered amines/phenolsGeneral purpose acylationReactive amines and alcoholsSensitive substrates, peptide synthesis
Byproducts HClHClCarboxylic AcidVaries (e.g., urea, HOBt)
Handling Moisture sensitive, corrosiveMoisture sensitive, corrosiveLess sensitive than acyl chloridesGenerally stable solids
Cost HigherLowerModerateHigher (due to coupling agent)

For researchers and drug development professionals, this compound is a valuable tool in the synthetic arsenal, especially when high reactivity is paramount for the successful acylation of challenging substrates.

References

A comparative study of pyridine and pyrimidine derivatives as corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative analysis of pyridine and pyrimidine derivatives as corrosion inhibitors, grounded in experimental data and mechanistic insights. The content is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of these compounds, moving from foundational principles to detailed experimental protocols and comparative performance evaluation.

Introduction: The Imperative for Corrosion Inhibition

Corrosion, the electrochemical degradation of a material due to its reaction with the environment, represents a significant scientific and economic challenge. For metals like steel, widely used in infrastructure and industrial processes, corrosion leads to structural failure, operational disruption, and substantial financial losses. The use of corrosion inhibitors—chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate—is a cornerstone of material protection strategies.[1][2]

Among the most effective corrosion inhibitors are organic compounds containing heteroatoms (such as nitrogen, sulfur, and oxygen) and multiple bonds, which facilitate their adsorption onto the metal surface.[2][3] This guide focuses on two prominent classes of N-heterocyclic compounds: pyridine and pyrimidine derivatives. By comparing their mechanisms, performance, and the influence of their distinct molecular structures, we can elucidate the causality behind their efficacy and guide the rational design of new, more potent inhibitors.

The Core Mechanism: Adsorption at the Metal-Solution Interface

The efficacy of both pyridine and pyrimidine derivatives hinges on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[4][5] This action disrupts the electrochemical reactions—the anodic dissolution of the metal and the cathodic reduction of corrosive species (like H+ in acidic media)—that drive corrosion.

The adsorption process can be broadly classified into two types:

  • Physisorption (Physical Adsorption): This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. It is a relatively weak and often reversible process. The inhibition efficiency in this case tends to decrease with increasing temperature as thermal energy overcomes the weak electrostatic forces, causing the inhibitor to desorb.[4]

  • Chemisorption (Chemical Adsorption): This involves the formation of coordinate covalent bonds between the inhibitor and the metal. It is a stronger, more stable interaction resulting from charge sharing or transfer from the inhibitor molecules to the vacant d-orbitals of the metal atoms.[6] This type of adsorption often leads to higher and more persistent inhibition efficiency, which can even increase with temperature.[7]

The molecular structure of the inhibitor is paramount. The presence of π-electrons in the aromatic rings and lone pair electrons on the nitrogen heteroatoms makes both pyridine and pyrimidine derivatives excellent candidates for adsorption.[6][8] These electrons can be donated to the metal surface, establishing a stable chemical bond.

G cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_metal Metal Surface (e.g., Steel) Inhibitor Inhibitor Adsorption Adsorption (Physisorption/ Chemisorption) Inhibitor->Adsorption H+ H⁺ Ions Cathodic Cathodic Sites (H₂ Evolution) H+->Cathodic Attacks ProtectiveFilm Protective Inhibitor Film Adsorption->ProtectiveFilm Anodic Anodic Sites (Metal Dissolution) ProtectiveFilm->Anodic Blocks ProtectiveFilm->Cathodic Blocks

Caption: General mechanism of corrosion inhibition by adsorption.

A Tale of Two Rings: Pyridine vs. Pyrimidine

The fundamental difference between pyridine and pyrimidine is the number of nitrogen atoms in their six-membered aromatic rings: pyridine has one, while pyrimidine has two at positions 1 and 3.[3] This seemingly small structural change has significant implications for their performance as corrosion inhibitors.

Pyridine Derivatives: The Established Standard

Pyridine and its derivatives are widely recognized as effective corrosion inhibitors for various metals in acidic media.[9][10] Their inhibitory action is attributed to the lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring.

  • Mechanism: The nitrogen atom acts as the primary adsorption center. The molecule can adsorb flat on the metal surface, allowing for interaction via the π-system, or it can adsorb perpendicularly through the nitrogen atom.

  • Influence of Substituents: The performance of pyridine inhibitors is highly dependent on the nature and position of substituent groups.

    • Electron-donating groups (-OH, -NH₂, -CH₃) increase the electron density on the pyridine ring, particularly on the nitrogen atom. This enhances the molecule's ability to donate electrons to the metal, strengthening the adsorption bond and leading to higher inhibition efficiency.[10]

    • Electron-withdrawing groups (-NO₂, -CN) have the opposite effect, generally reducing inhibition efficiency.

    • Steric Effects: Bulky substituents, especially near the nitrogen atom (positions 2 and 6), can create stable chelating complexes with metal ions, significantly boosting inhibition efficiency.[9][10]

Studies have shown that the inhibition efficiency of pyridine derivatives increases with concentration, as more molecules become available to cover the metal surface.[2][4] For example, certain synthesized pyridine derivatives have achieved efficiencies greater than 99% at optimal concentrations.[2][4]

Pyrimidine Derivatives: The Enhanced Challenger

Pyrimidine derivatives represent a logical evolution in inhibitor design. With two nitrogen atoms, they possess additional active sites for adsorption.[3][11]

  • Mechanism: The presence of a second nitrogen atom increases the overall electron density of the molecule and provides an additional coordination site. This can lead to a more stable and compact protective film on the metal surface.[3] Many pyrimidine derivatives act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions.[3][12]

  • Comparative Advantage: The second nitrogen atom often imparts superior performance compared to a structurally analogous pyridine derivative. A direct comparative study of 2-phenylimidazo[1,2-a]pyridine and 2-(m-methoxyphenyl) imidazo[1,2-a]pyrimidine showed that the pyrimidine derivative exhibited higher inhibition efficiency, attributed to the presence of more heteroatoms (two nitrogens and one oxygen versus two nitrogens).[11]

  • Performance: Like pyridines, their efficiency increases with concentration.[13] They have demonstrated excellent performance, with some studies reporting efficiencies reaching over 99% at elevated temperatures, suggesting a strong chemisorption mechanism.[12]

Quantitative Comparison: Performance Data

To provide an objective comparison, the following table summarizes experimental data from various studies on pyridine and pyrimidine derivatives. It is crucial to note that direct comparison is complex due to variations in experimental conditions (metal type, acid concentration, temperature). However, general trends can be observed.

Inhibitor ClassDerivative ExampleMetalMediumMax. Inhibition Efficiency (%)ConcentrationTemp. (°C)Adsorption IsothermReference
Pyridine 4-hydroxypridine (OI)N80 Steel0.5 M HCl~85%5 mM25Langmuir[14]
Pyridine 4-aminopyridine (NI)N80 Steel0.5 M HCl~90%5 mM25Langmuir[14]
Pyridine 4-mercaptopyridine (SI)N80 Steel0.5 M HCl>95%5 mM25Langmuir[14]
Pyridine MS31 (Pyridine-carbamide)Carbon Steel1 M HCl97.1%200 mg/L25Langmuir[7]
Pyrimidine 2,6-Dimethylpyrimidine-2-amineCarbon Steel2 M HCl>90%1x10⁻³ M25Langmuir[13]
Pyrimidine PPTT (Schiff base)Mild Steel1 M HCl83.8%2 mMNot SpecifiedLangmuir[15]
Pyrimidine MA-1232 (bichalcophene)Copper1 M HNO₃99.1%21 µM45Langmuir[12]
Comparative Imidazo[1,2-a]pyridine (P1)C38 Steel1 M HCl90.7%1x10⁻³ M35Langmuir[11][16]
Comparative Imidazo[1,2-a]pyrimidine (P5)C38 Steel1 M HCl94.7%1x10⁻³ M35Langmuir[11][16]

Key Insights from Data:

  • Both classes demonstrate high inhibition efficiencies, often exceeding 90%.

  • The choice of substituent has a profound impact. For pyridine, the mercapto (-SH) group provided higher efficiency than amino (-NH₂) or hydroxyl (-OH) groups, highlighting the role of sulfur as an excellent anchoring atom.[14]

  • The direct comparison between imidazopyridine and imidazopyrimidine derivatives shows a clear performance advantage for the pyrimidine-based structure under identical conditions.[11][16]

  • The Langmuir adsorption isotherm model is frequently found to best describe the adsorption behavior of both inhibitor types, suggesting the formation of a monolayer on the metal surface.[7][15][16][17]

Experimental Validation: Protocols and Workflows

Synthesizing technical claims with field-proven insights requires robust experimental validation. The evaluation of a corrosion inhibitor is a multi-step process involving several key techniques.[18]

G cluster_prep Preparation cluster_eval Evaluation Techniques cluster_analysis Analysis & Characterization A Synthesize & Purify Inhibitor Derivative D Weight Loss Measurement A->D E Potentiodynamic Polarization (PDP) A->E F Electrochemical Impedance Spectroscopy (EIS) A->F J Quantum Chemical Calculations (DFT) A->J B Prepare Metal Coupons (e.g., Mild Steel) B->D B->E B->F C Prepare Corrosive Medium (e.g., 1M HCl) C->D C->E C->F G Calculate Inhibition Efficiency (IE%) D->G E->G F->G I Surface Analysis (SEM/AFM) F->I H Determine Adsorption Isotherm G->H

Caption: A typical experimental workflow for evaluating corrosion inhibitors.

Protocol 1: Weight Loss Measurement

This gravimetric method provides a direct, tangible measure of the corrosion rate and inhibitor efficiency.[19][20]

  • Preparation: Clean, degrease, and weigh pre-sized metal coupons to a precision of 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor. Maintain a constant temperature for a set duration (e.g., 6-24 hours).

  • Post-Immersion: Remove the coupons, carefully clean them to remove corrosion products according to standards like ASTM G1, dry them, and re-weigh.

  • Calculation:

    • The corrosion rate (CR) is calculated from the weight loss (ΔW).

    • The Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100

Causality: This method's strength is its directness. However, it provides an average corrosion rate over a long period and may not capture the dynamics of film formation.

Protocol 2: Electrochemical Techniques

Electrochemical methods are rapid and provide detailed mechanistic information.[19][20] They are typically performed in a three-electrode cell (working electrode, counter electrode, reference electrode).

A. Potentiodynamic Polarization (PDP)

This technique reveals whether an inhibitor affects the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions.

  • Stabilization: Immerse the working electrode (metal sample) in the test solution and allow the open circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential linearly from a cathodic value to an anodic value relative to the OCP.

  • Analysis: Plot the resulting current density (log scale) versus the applied potential. The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr).

  • Interpretation:

    • A significant shift in the anodic curve indicates an anodic inhibitor.

    • A significant shift in the cathodic curve indicates a cathodic inhibitor.

    • Shifts in both curves indicate a mixed-type inhibitor , which is common for pyridine and pyrimidine derivatives.[3][12]

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for studying the properties of the inhibitor film at the metal-solution interface.

  • Setup: After OCP stabilization, apply a small amplitude sinusoidal AC potential signal over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: Measure the impedance response of the system.

  • Analysis: Present the data as Nyquist plots (imaginary vs. real impedance). In the absence of an inhibitor, the plot is typically a depressed semicircle. In the presence of an effective inhibitor, the diameter of this semicircle increases significantly.

  • Interpretation: The diameter of the Nyquist plot semicircle corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates slower charge transfer and thus a lower corrosion rate. The data can be fitted to an equivalent electrical circuit to model the interface and quantify properties like film capacitance and resistance.

Conclusion: A Verdict on Performance

Both pyridine and pyrimidine derivatives stand as highly effective classes of corrosion inhibitors. Their performance is rooted in the ability of their nitrogen-containing aromatic structures to adsorb onto metal surfaces, forming a protective barrier.

  • Pyridine derivatives are a well-established and versatile option, with their efficacy being highly tunable through the strategic placement of functional groups.

  • Pyrimidine derivatives , containing an additional nitrogen heteroatom, often exhibit superior performance compared to their pyridine analogues.[11] The second nitrogen atom enhances the molecule's electron-donating capability and provides more active sites for adsorption, leading to the formation of a more robust and stable protective film.

The choice between these two classes for a specific application will depend on a multitude of factors, including the corrosive environment, operating temperature, cost, and environmental considerations. However, the evidence suggests that for developing next-generation, high-efficiency inhibitors, the pyrimidine scaffold offers a particularly promising foundation due to its intrinsically enhanced electronic properties. Future research should continue to explore novel substitutions on both rings to optimize performance for specific industrial challenges.

References

Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the robust characterization of novel chemical entities is paramount. 2-Chloro-6-methylpyridine-4-carbonyl chloride, a key heterocyclic building block, presents a compelling case for the synergy between traditional experimental analysis and the burgeoning power of computational chemistry. This guide provides an in-depth comparison of experimental data with computational predictions for this molecule, offering a framework for researchers to cross-validate their findings and accelerate their research endeavors. We will explore not only the "what" but the "why" behind these methodologies, grounding our discussion in the principles of scientific integrity and practical application.

The Imperative of Cross-Validation

In the synthesis and application of reactive intermediates like this compound, relying on a single source of data can be precarious. Experimental results can be influenced by sample purity, solvent effects, and instrumental parameters. Conversely, computational models are, by their nature, approximations of reality. The true power lies in their convergence. When meticulously acquired experimental data aligns with high-level computational predictions, it builds a powerful, self-validating system of evidence, lending significant confidence to structural assignments, reactivity models, and mechanistic hypotheses.

The Subject Molecule: this compound

This substituted pyridine derivative is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily dictated by the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution.[2][3][4][5] The pyridine ring, with its chloro and methyl substituents, also influences the molecule's electronic properties and potential biological interactions.

Table 1: Experimentally Determined Physical Properties of this compound

PropertyValueSource
CAS Number 26413-58-1[6][7][8][9]
Molecular Formula C₇H₅Cl₂NO[6][7][8]
Molecular Weight 190.03 g/mol [6][7][8]
Boiling Point 80-85 °C at 3-4 mmHg[6][8]
Density 1.361 g/mL at 25 °C[6][8]
Refractive Index n20/D 1.5555[6][8]

Experimental Characterization: A Practical Approach

The goal of experimental characterization is to obtain a "fingerprint" of the molecule. For this compound, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools.

Experimental Protocol: FTIR Spectroscopy

Objective: To identify the key functional groups by their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Apply a small drop of neat this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking.

Table 2: Expected Characteristic FTIR Peaks

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000Medium-WeakAromatic C-H stretchCharacteristic of the pyridine ring protons.
~2950Medium-WeakAliphatic C-H stretchFrom the methyl group.
~1800 Strong C=O stretch (acyl chloride) The electron-withdrawing effect of the chlorine atom increases the frequency significantly compared to a ketone or carboxylic acid.[1][3][4][10]
~1600-1450Medium-StrongC=C and C=N ring stretchingCharacteristic vibrations of the pyridine ring.[2][5][11][12][13]
~850-750StrongC-Cl stretchAssociated with the chlorine atom on the pyridine ring.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and the electronic environment of each atom.

Methodology:

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Acyl chlorides are reactive, so an inert solvent is crucial.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum.

  • Data Processing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected Results: Based on the structure and known chemical shift ranges for substituted pyridines, we can anticipate the following spectral features.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Rationale
Methyl Protons (-CH₃)~2.5~20-25Standard range for a methyl group on an aromatic ring.
Pyridine Protons (H-3, H-5)~7.5-8.5~120-140Protons on the pyridine ring, deshielded by the ring current and electronegative nitrogen.[14][15][16][17]
Pyridine Carbons (C-2, C-6)-~150-160Carbons adjacent to the nitrogen are significantly deshielded.
Pyridine Carbons (C-3, C-5)-~120-140Standard aromatic carbon range.
Pyridine Carbon (C-4)-~140-150Carbon bearing the carbonyl group.
Carbonyl Carbon (-COCl)-~165-175 Characteristic chemical shift for an acyl chloride carbonyl carbon.[18]

Computational Prediction: A Virtual Laboratory

Computational chemistry, particularly Density Functional Theory (DFT), allows us to model the properties of molecules in silico. This provides a powerful, non-destructive method to predict spectroscopic data and molecular properties, offering a direct comparison with experimental results.

Computational Workflow

The following workflow outlines a standard protocol for predicting the vibrational (IR) and NMR spectra of this compound.

G cluster_setup 1. Initial Setup cluster_opt 2. Geometry Optimization cluster_nmr 3. NMR Prediction cluster_ir 4. IR Prediction cluster_analysis 5. Cross-Validation mol_build Build Molecule in silico geom_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_check Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_check nmr_calc GIAO NMR Calculation (e.g., mPW1PW91/6-311+G(2d,p)) freq_check->nmr_calc ir_process Process Frequencies (Apply Scaling Factor) freq_check->ir_process nmr_process Process & Scale Shifts (Reference to TMS) nmr_calc->nmr_process compare Compare Calculated vs. Experimental Spectra nmr_process->compare ir_process->compare

Caption: Computational workflow for predicting spectroscopic data.

Causality Behind Computational Choices
  • Why DFT? Density Functional Theory offers a favorable balance between computational cost and accuracy for molecules of this size, making it a workhorse in modern computational chemistry.[19]

  • Geometry Optimization (B3LYP/6-31G(d)): This is a crucial first step. All subsequent calculations depend on having the correct, lowest-energy structure of the molecule. The B3LYP functional with the 6-31G(d) basis set is a widely accepted standard for this purpose.

  • Frequency Calculation: This calculation serves two purposes. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, it provides the raw data for predicting the IR spectrum.[7][20]

  • NMR Calculation (GIAO Method): The Gauge-Including Atomic Orbital (GIAO) method is a robust and popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. Using a larger basis set (e.g., 6-311+G(2d,p)) for property calculations often yields more accurate results.

  • Scaling Factors: DFT frequency calculations systematically overestimate vibrational frequencies due to approximations in the theory (e.g., the harmonic oscillator approximation). Applying an empirical scaling factor (typically ~0.96 for B3LYP) brings the predicted spectrum into better alignment with experimental reality.

The Cross-Validation Matrix: Comparing Results

The ultimate goal is to overlay the experimental and predicted data. Discrepancies can be as informative as agreements, often pointing to subtle environmental effects in the experiment or limitations in the computational model.

Table 4: Hypothetical Cross-Validation Matrix

ParameterExperimental Value (Expected)Computational Prediction% Difference / Notes
FTIR: C=O Stretch ~1800 cm⁻¹(Calculated Value) cm⁻¹Small differences can indicate solvent effects or limitations of the harmonic approximation.
¹H NMR: H-3 (Value) ppm(Calculated Value) ppmCompare relative shifts. Absolute values depend heavily on the computational reference standard.
¹H NMR: H-5 (Value) ppm(Calculated Value) ppmLook for preservation of splitting patterns (if resolved) and relative ordering of signals.
¹³C NMR: C=O ~165-175 ppm(Calculated Value) ppmGenerally, a good correlation is expected for ¹³C shifts.

Beyond Spectra: Validating Reactivity

Cross-validation is not limited to spectroscopy. The acyl chloride functional group is highly reactive towards nucleophiles, proceeding through a well-established nucleophilic addition-elimination mechanism.[2][3][4][5]

G Reactants Acyl Chloride + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Addition Products Substituted Product + HCl Intermediate->Products Elimination

Caption: Nucleophilic addition-elimination mechanism.

Computational chemistry can model this reaction by calculating the energies of the reactants, the tetrahedral intermediate, and the products. This allows for the prediction of reaction thermodynamics (is the reaction favorable?) and kinetics (what is the energy barrier to the transition state?). These computational predictions can then be compared with experimental observations of reactivity, such as reaction rates or product yields, providing another layer of validation.

Conclusion and Best Practices

The cross-validation of experimental and computational data provides a robust and comprehensive understanding of a molecule's structure and reactivity. For a molecule like this compound, this dual approach is invaluable.

Key Takeaways for Researchers:

  • Don't Trust, Verify: Use computational chemistry to support and rationalize your experimental findings, not as a replacement for them.

  • Methodology Matters: Be aware of the level of theory (functional and basis set) used in computational studies and its known strengths and weaknesses.

  • Context is Key: Remember that experimental data is often recorded in a specific environment (solvent, temperature), while basic computational models often simulate a molecule in the gas phase. More advanced computational models can account for solvent effects.

  • Embrace Discrepancies: When experiment and theory don't align perfectly, it's an opportunity for deeper investigation and discovery.

By integrating these two powerful domains of chemical science, researchers can navigate the complexities of molecular characterization with greater confidence, accuracy, and speed.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is ensuring that our partners in research and development can conduct their work with the highest degree of safety and confidence. Handling reactive chemical intermediates like 2-Chloro-6-methylpyridine-4-carbonyl chloride (CAS No: 26413-58-1) requires not only procedural accuracy but a deep understanding of the chemistry involved. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in established safety principles.

The core hazard of this molecule stems from its acyl chloride functional group. Acyl chlorides are highly reactive, particularly with water and other nucleophiles, in a vigorous and exothermic reaction.[1][2][3] This reactivity dictates that the compound cannot be disposed of directly. It must first be chemically transformed—or "quenched"—into a less hazardous form. The procedure outlined below is designed to control this transformation safely and effectively.

Part 1: Hazard Assessment and Pre-Disposal Checklist

Before beginning any chemical handling, a thorough assessment is critical. This compound is a corrosive material that causes severe skin burns and eye damage.[4] Its reaction with moisture, including humidity in the air or on surfaces, will produce hydrochloric acid (HCl) vapor, which is a corrosive respiratory irritant.[3][4]

Table 1: Chemical Hazard Profile

PropertyInformationSource(s)
CAS Number 26413-58-1
Molecular Formula C₇H₅Cl₂NO
GHS Hazard Statements H314: Causes severe skin burns and eye damage.[5]
Signal Word Danger
Primary Hazards Corrosive, water-reactive, combustible. Releases toxic gases (HCl, nitrogen oxides) upon decomposition.[4][6]
Storage Class 8A - Combustible corrosive hazardous materials.

Pre-Disposal Checklist:

  • Verify Location: Confirm all procedures will be performed within a certified, properly functioning chemical fume hood.[1]

  • Assemble PPE: Ensure all required Personal Protective Equipment is available and in good condition (see Table 2).

  • Prepare Neutralization Station: Set up the required glassware, ice bath, and neutralizing solution before handling the acyl chloride container.

  • Locate Emergency Equipment: Confirm unobstructed access to a safety shower, eyewash station, and a spill kit rated for corrosive, water-reactive materials.[7]

  • Designate Waste Container: Prepare a clearly labeled hazardous waste container for the final neutralized solution.

Part 2: Personal Protective Equipment (PPE)

Given the compound's corrosive nature and reactivity, a stringent PPE protocol is mandatory. Standard laboratory attire is insufficient.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye & Face Protection Safety goggles and a full-face shield.Protects against splashes of corrosive liquid and potential violent reactions.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Wear two pairs (double-gloving).Provides a barrier against skin contact. Double-gloving allows for safe removal of the outer contaminated glove.
Body Protection Flame-resistant lab coat, long pants, and closed-toe, chemical-resistant shoes.Protects skin from spills and splashes.
Respiratory Protection A respirator with a suitable filter (e.g., type ABEK EN14387) may be required for larger quantities or spills.Protects against inhalation of corrosive HCl vapors generated during handling or neutralization.[4]
Part 3: Step-by-Step Neutralization and Disposal Protocol

This protocol is designed for the controlled hydrolysis of the acyl chloride into the more stable 2-chloro-6-methylpyridine-4-carboxylic acid sodium salt. The fundamental principle is the slow, controlled addition of the reactive chemical to a cold, stirred basic solution. This method manages the exothermic reaction and safely neutralizes the HCl byproduct as it forms.[1]

Workflow Diagram: Chemical Neutralization Process

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_verify Verification & Disposal Phase prep_ppe 1. Don Required PPE prep_hood 2. Work in Chemical Fume Hood prep_ppe->prep_hood prep_solution 3. Prepare Cold NaHCO3 Solution prep_hood->prep_solution add_acyl 4. Add Acyl Chloride SLOWLY prep_solution->add_acyl monitor_reaction 5. Monitor Temperature & Gas add_acyl->monitor_reaction warm_stir 6. Allow to Warm & Stir monitor_reaction->warm_stir check_ph 7. Check Final pH (6-9) warm_stir->check_ph transfer_waste 8. Transfer to Labeled Waste Container check_ph->transfer_waste decontaminate 9. Decontaminate Glassware transfer_waste->decontaminate

Caption: Workflow for the safe neutralization of this compound.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large beaker or flask (volume at least 5-10 times the volume of the acyl chloride)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or calibrated pH meter

  • Labeled hazardous waste container

Procedure:

  • Prepare the Neutralizing Solution:

    • In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). For every 1 gram of acyl chloride, you will need approximately 10-20 mL of this solution.

    • Place the beaker containing the bicarbonate solution in a large ice bath and begin stirring with the magnetic stir plate. Allow the solution to cool to below 10°C.

    • Causality: Using a weak base like sodium bicarbonate provides a controlled reaction, minimizing the risk of a runaway reaction that could occur with a strong base like sodium hydroxide.[1] The cold temperature and stirring help dissipate the heat generated during the exothermic hydrolysis.

  • Slow Addition of the Acyl Chloride:

    • Using a pipette or dropping funnel, add the this compound to the cold, vigorously stirring bicarbonate solution drop by drop .

    • Critical Step: The rate of addition is the most important parameter for safety. You should observe gas evolution (CO₂) and potentially some fuming (HCl being neutralized). If the foaming becomes too vigorous or the temperature rises rapidly, stop the addition immediately and wait for it to subside.[1]

  • Reaction and Equilibration:

    • After the addition is complete, allow the mixture to continue stirring in the ice bath for at least 30 minutes.

    • Remove the ice bath and allow the solution to slowly warm to room temperature while continuing to stir for an additional 1-2 hours.

    • Causality: This extended stirring ensures the hydrolysis reaction goes to completion and all reactive material is consumed.

  • Final pH Verification:

    • Once the solution has returned to room temperature and all gas evolution has ceased, check the pH using pH paper or a meter.

    • The final pH should be in the neutral range (typically 6-9).[1][8] If the solution is still acidic, slowly add more sodium bicarbonate until it is neutralized.

  • Waste Collection:

    • Transfer the neutralized aqueous solution to a properly labeled hazardous waste container. Include the chemical name of the final product (e.g., "Neutralized 2-chloro-6-methylpyridine-4-carboxylic acid sodium salt solution").

    • DO NOT pour the neutralized solution down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] The solution still contains a chlorinated organic compound that may be regulated as hazardous waste.

Part 4: Emergency Procedures

Spill Management:

  • Small Spill (<100 mL):

    • Alert personnel and restrict access to the area.[8]

    • Wearing full PPE, cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial acid chloride spill kit absorbent.[7] Do not use water or sodium bicarbonate directly on the spill , as this will cause a violent reaction.[7]

    • Carefully sweep the contaminated absorbent into a labeled, sealable container for hazardous waste disposal.[8]

    • Wipe the area with a dry cloth, followed by a decontamination procedure approved by your EHS office.

  • Large Spill (>100 mL):

    • Evacuate the immediate area immediately.[8][9]

    • Alert others and activate the nearest fire alarm if there is a fire risk or significant vapor cloud.

    • Contact your institution's EHS or emergency response team immediately.[9]

Personnel Exposure:

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]

By adhering to this guide, researchers can confidently and safely manage the lifecycle of this compound, ensuring a secure laboratory environment for everyone.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6-methylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 2-Chloro-6-methylpyridine-4-carbonyl chloride (CAS No: 26413-58-1). As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its potent reactivity requires a comprehensive understanding and strict adherence to safety procedures to mitigate risks in the laboratory environment.[1] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Deep Dive: Understanding the 'Why'

Effective protection begins with a thorough understanding of the risks. This compound is not merely an irritant; it is a corrosive substance with significant reactivity.

Primary Hazard: Corrosivity The compound is classified under GHS as Skin Corrosion 1B and Eye Damage 1, carrying the signal word "Danger". The hazard statement H314, "Causes severe skin burns and eye damage," is the primary driver for our PPE strategy. Contact with skin or eyes can cause rapid and severe tissue damage.

Secondary Hazard: Reactivity As an acyl chloride, this compound reacts readily with nucleophiles. The most common nucleophile in a lab environment is water, including ambient humidity. This hydrolysis reaction produces hydrochloric acid (HCl), a corrosive and irritating gas.[2] Thermal decomposition can also release other toxic gases, including carbon oxides and nitrogen oxides.[2] This reactivity underscores the need for respiratory protection and meticulous handling in a controlled environment.

Hazard Identification
CAS Number 26413-58-1
Molecular Formula C₇H₅Cl₂NO
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger
Primary Hazard Statement H314: Causes severe skin burns and eye damage
Storage Class 8A: Combustible corrosive hazardous materials

The Core of Protection: Selecting Your PPE

Personal Protective Equipment is the last line of defense, but it is a critical one. The selection of appropriate PPE must be tailored to the specific task and scale of the operation.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is selected, the primary engineering control must be in place. All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and operational chemical fume hood. [3] This is non-negotiable as it contains vapors and protects the user from inhalation and splashes.

Eye and Face Protection: A Non-Negotiable Barrier

Given the "Causes serious eye damage" classification, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These are the minimum requirement. They must be tight-fitting and provide a complete seal around the eyes to protect from splashes, vapors, and fumes.[4]

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as when transferring quantities greater than a few milliliters, during reaction workups, or when cleaning up spills.[5] A face shield alone does not provide adequate eye protection.

Hand Protection: Choosing the Right Glove

The phrase "wear suitable gloves" is insufficient for a corrosive material.[6] The choice of glove material is critical for preventing skin burns.

  • Material Selection: While nitrile gloves are common in laboratories, for handling highly corrosive acyl chlorides, more robust options should be considered. Butyl or neoprene rubber gloves offer superior protection against a broader range of chemicals, including corrosive acids and reactive compounds.[7][8] Always consult the glove manufacturer's specific chemical resistance chart for breakthrough time and permeation data.[9][10]

  • Double Gloving: It is best practice to wear two pairs of gloves (double-gloving). This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[9]

Body Protection: From Lab Coat to Apron
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[7]

  • Footwear: Fully enclosed, chemical-resistant shoes are required.[3] Sandals, perforated shoes, or cloth sneakers offer no protection and are not permitted.

Respiratory Protection: Guarding Against Invisible Threats

While the fume hood is the primary control, respiratory protection may be necessary in specific situations.

  • When to Use: A respirator is required for spill cleanup outside of a fume hood or in the event of a significant release where fume hood containment is compromised.

  • Filter Type: The recommended respirator filter is a type ABEK (EN14387) . This combination cartridge protects against:

    • A (Brown): Organic gases and vapors.

    • B (Grey): Inorganic gases and vapors (e.g., chlorine).

    • E (Yellow): Sulfur dioxide and other acidic gases and vapors (e.g., HCl).

    • K (Green): Ammonia and organic ammonia derivatives. The 'E' component is critical for protection against the HCl gas generated upon hydrolysis.

Operational Protocols: PPE in Action

The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring (<5g) Chemical Splash GogglesDouble Nitrile/Neoprene GlovesLab CoatNot required inside a fume hood
Reaction Setup / Workup Goggles and Face ShieldDouble Nitrile/Neoprene GlovesLab Coat, Chemical-Resistant ApronNot required inside a fume hood
Large-Scale Operations (>5g) Goggles and Face ShieldDouble Butyl/Neoprene GlovesLab Coat, Chemical-Resistant ApronABEK respirator on standby
Spill Cleanup Goggles and Face ShieldDouble Butyl/Neoprene GlovesChemical-Resistant Suit or Apron/BootsRequired: Full-face respirator with ABEK cartridge
Step-by-Step Gowning and Safe Handling Protocol
  • Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes. Tie back long hair.

  • Inspection: Verify the fume hood is operational. Locate the nearest safety shower and eyewash station.[3]

  • Gowning: Don your lab coat, followed by your inner pair of gloves. Then, put on your chemical splash goggles. Add the outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat. Finally, don a face shield and apron if the task requires it.

  • Handling: Conduct all work in the fume hood with the sash at the lowest practical height.

  • De-gowning: To prevent contamination, remove PPE in the reverse order. First, remove the outer gloves. Then, remove the apron and face shield. Remove the inner gloves using a technique that avoids touching the outer surface with bare skin.[11] Remove your goggles, and finally, your lab coat.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after handling the chemical and removing PPE.[2][6]

PPE_Decision_Workflow start_node Start: Handling 2-Chloro-6-methylpyridine- 4-carbonyl chloride q1 Is the procedure performed entirely within a certified chemical fume hood? start_node->q1 base_ppe Minimum PPE: - Chemical Splash Goggles - Double Gloves (Nitrile/Neoprene) - Lab Coat - Closed-toe Shoes q1->base_ppe Yes no_hood STOP WORK Consult EHS. Work outside a hood requires respiratory protection and specialized ventilation. q1->no_hood No q2 Is there a significant splash risk? (e.g., >5g scale, workup) base_ppe->q2 add_face_shield ADD: Face Shield & Chemical Apron q2->add_face_shield Yes spill Is this a spill or emergency response outside of a hood? q2->spill No add_face_shield->spill spill_ppe EMERGENCY PPE: - Full-face Respirator (ABEK) - Goggles & Face Shield - Chemical Resistant Suit/Apron - Heavy-duty Gloves (Butyl) spill->spill_ppe Yes

Caption: PPE selection workflow for handling this compound.

Emergency Protocols

Immediate and correct action is critical in an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[2][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. Wearing the appropriate emergency PPE as detailed in the table above, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials. Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][3] Do not allow the chemical to enter drains.

Disposal Plan

Proper disposal is the final step of safe handling.

  • Chemical Waste: All waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: Used gloves, absorbent materials from spills, and any other contaminated disposable items must be disposed of as hazardous waste.

  • Empty Containers: "Empty" containers are never truly empty. They retain chemical residue and must be handled as hazardous waste. Do not rinse them into the drain.

All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][14]

References

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